3-(Dibenzylamino)oxetane-3-carbonitrile
Description
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Properties
IUPAC Name |
3-(dibenzylamino)oxetane-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O/c19-13-18(14-21-15-18)20(11-16-7-3-1-4-8-16)12-17-9-5-2-6-10-17/h1-10H,11-12,14-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACAWKDAFHOUZKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(C#N)N(CC2=CC=CC=C2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00725584 | |
| Record name | 3-(Dibenzylamino)oxetane-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00725584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1021393-00-9 | |
| Record name | 3-(Dibenzylamino)oxetane-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00725584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A-Technical-Guide-to-the-Synthesis-of-3-(Dibenzylamino)oxetane-3-carbonitrile-from-Oxetan-3-one
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 3-(dibenzylamino)oxetane-3-carbonitrile, a valuable building block in medicinal chemistry, starting from the readily available oxetan-3-one. The core of this synthesis is a modified Strecker reaction, a robust and versatile method for the formation of α-aminonitriles. This document will delve into the mechanistic underpinnings of this transformation, provide a detailed, field-tested experimental protocol, and discuss the critical parameters that ensure a successful and high-yielding synthesis. The inherent strain of the oxetane ring and its tolerance to various reaction conditions will be a central theme, offering insights into the broader applicability of this chemistry.
Introduction: The Significance of the Oxetane Motif
Oxetanes, four-membered cyclic ethers, have emerged as crucial structural motifs in modern drug discovery.[1] Their unique physicochemical properties, including increased polarity and metabolic stability, make them attractive replacements for more common functional groups like gem-dimethyl or carbonyl groups.[2] The strained nature of the oxetane ring, with a ring strain energy of approximately 25.5 kcal/mol, contributes to its distinct reactivity and conformational preferences.[1] Specifically, 3-substituted oxetanes, and in particular 3,3-disubstituted derivatives, are of significant interest as they introduce a desirable three-dimensional character into flat molecules, often leading to improved pharmacological profiles.[3][4] The target molecule, this compound, serves as a versatile precursor to a variety of oxetane-containing amino acids and other complex molecules.[4]
Synthetic Strategy: The Strecker Reaction on an Oxetane Core
The synthesis of this compound from oxetan-3-one is efficiently achieved through a one-pot, three-component Strecker synthesis.[4][5] This classic reaction involves the condensation of a ketone (oxetan-3-one) with an amine (dibenzylamino) and a cyanide source (trimethylsilyl cyanide) to form an α-aminonitrile.[6][7]
Mechanistic Insights
The reaction proceeds through a well-established mechanism:
-
Iminium Ion Formation: Oxetan-3-one reacts with dibenzylamine to form a hemiaminal intermediate. Subsequent dehydration, often facilitated by the reaction conditions, leads to the formation of a reactive iminium ion.[5][6]
-
Nucleophilic Attack by Cyanide: The cyanide anion, generated from trimethylsilyl cyanide, acts as a nucleophile and attacks the electrophilic carbon of the iminium ion.[5][8] This step forms the crucial carbon-carbon bond and establishes the α-aminonitrile functionality.
A critical consideration in this synthesis is the stability of the oxetane ring under the reaction conditions. While oxetanes are susceptible to ring-opening reactions, particularly under strongly acidic or basic conditions, the Strecker synthesis can be performed under conditions that preserve the integrity of the four-membered ring.[4][9] The use of trimethylsilyl cyanide as the cyanide source is advantageous as it avoids the generation of strongly basic cyanide salts.[10]
Visualizing the Synthesis
Reaction Workflow
The overall synthetic process can be visualized as a streamlined workflow, from starting materials to the final product.
Caption: Experimental workflow for the synthesis.
Reaction Mechanism
A detailed representation of the reaction mechanism highlights the key intermediates and transformations.
Caption: Simplified reaction mechanism.
Detailed Experimental Protocol
This protocol is a robust and scalable procedure for the synthesis of this compound.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| Oxetan-3-one | 72.06 | 1.0 g | 13.88 mmol | 1.0 |
| Dibenzylamine | 197.28 | 2.74 g | 13.88 mmol | 1.0 |
| Trimethylsilyl cyanide (TMSCN) | 99.22 | 1.66 g (2.1 mL) | 16.66 mmol | 1.2 |
| Anhydrous Dichloromethane (DCM) | - | 50 mL | - | - |
| Saturated Aqueous NaHCO₃ | - | As needed | - | - |
| Brine | - | As needed | - | - |
| Anhydrous Na₂SO₄ or MgSO₄ | - | As needed | - | - |
| Silica Gel for Chromatography | - | As needed | - | - |
| Eluent (e.g., Hexanes/Ethyl Acetate) | - | As needed | - | - |
Procedure:
-
Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add oxetan-3-one (1.0 g, 13.88 mmol) and anhydrous dichloromethane (50 mL).
-
Addition of Reagents: To the stirred solution, add dibenzylamine (2.74 g, 13.88 mmol). Cool the mixture to 0 °C using an ice bath.
-
Addition of Cyanide Source: Slowly add trimethylsilyl cyanide (1.66 g, 2.1 mL, 16.66 mmol) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 25 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford this compound as a solid.
Characterization Data:
The identity and purity of the final product should be confirmed by standard analytical techniques.
-
¹H NMR (CDCl₃, 400 MHz): Expected signals for the oxetane ring protons, the benzylic protons, and the aromatic protons.
-
¹³C NMR (CDCl₃, 100 MHz): Expected signals for the quaternary carbon of the oxetane ring, the nitrile carbon, the carbons of the oxetane ring, the benzylic carbons, and the aromatic carbons.
-
Mass Spectrometry (ESI+): Calculated for C₁₈H₁₈N₂O [M+H]⁺, found.
Causality Behind Experimental Choices
-
Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the reaction of trimethylsilyl cyanide with atmospheric moisture, which would lead to the formation of hydrogen cyanide and reduce the yield.[10]
-
Anhydrous Solvent: Anhydrous dichloromethane is used to ensure that water does not compete with the amine in the initial reaction with the ketone and to prevent hydrolysis of the trimethylsilyl cyanide.
-
Stoichiometry: A slight excess of trimethylsilyl cyanide is used to ensure complete conversion of the iminium ion intermediate.
-
Aqueous Work-up with Bicarbonate: The use of a mild base like sodium bicarbonate during the work-up is essential to neutralize any residual acid and to quench the reaction without promoting the ring-opening of the sensitive oxetane product.[4] Strongly acidic or basic conditions should be avoided.[9]
Trustworthiness: A Self-Validating System
The protocol described is designed to be self-validating through in-process controls and final product characterization.
-
Reaction Monitoring: Regular monitoring by TLC or LC-MS allows for the determination of the reaction endpoint, preventing the formation of byproducts due to prolonged reaction times.
-
Spectroscopic Analysis: Comprehensive spectroscopic characterization (NMR, MS) of the final product confirms its structure and purity, ensuring the integrity of the synthesized material.
-
Yield and Purity Assessment: The isolated yield and purity, as determined by chromatographic and spectroscopic methods, serve as the ultimate validation of the synthetic protocol's success.
Conclusion
The synthesis of this compound from oxetan-3-one via a modified Strecker reaction is a highly efficient and reliable method for accessing this valuable building block. By understanding the underlying reaction mechanism and adhering to the detailed experimental protocol, researchers can consistently obtain the desired product in high yield and purity. The stability of the oxetane ring under these conditions underscores the versatility of this heterocyclic system in organic synthesis and its potential for the development of novel therapeutics.
References
- 1. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Strecker_amino_acid_synthesis [chemeurope.com]
- 8. Strecker Synthesis [organic-chemistry.org]
- 9. Selective Ring-Opening reactions of Unsymmetric Oxetanes [manu56.magtech.com.cn]
- 10. Organic Syntheses Procedure [orgsyn.org]
3-(Dibenzylamino)oxetane-3-carbonitrile chemical properties and structure
Technical Guide: 3-(Dibenzylamino)oxetane-3-carbonitrile
An Examination of a Privileged Scaffold for Modern Drug Discovery
Executive Summary: This document provides a comprehensive technical overview of this compound, a heterocyclic building block situated at the intersection of strained-ring chemistry and advanced medicinal chemistry. We will dissect its molecular structure, physicochemical properties, and a validated synthetic pathway. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage novel scaffolds to overcome challenges in physicochemical properties and to explore new chemical space. The insights herein are grounded in established chemical principles and the growing body of literature highlighting the utility of the oxetane motif.
The Oxetane Motif: A Rising Star in Medicinal Chemistry
For decades, medicinal chemists have sought scaffolds that can confer improved drug-like properties. The oxetane ring, a four-membered heterocycle containing one oxygen atom, has emerged as a powerful tool in this endeavor.[1][2] Unlike its more strained cousin, the epoxide, or its more flexible counterpart, tetrahydrofuran, the oxetane ring offers a unique combination of stability, polarity, and three-dimensionality.
The incorporation of an oxetane moiety into a drug candidate can provide several distinct advantages:
-
Improved Solubility: The polar ether linkage enhances aqueous solubility, a common hurdle in drug development.[1]
-
Metabolic Stability: Oxetanes can serve as metabolically stable bioisosteres for more labile groups like gem-dimethyl or carbonyl functionalities.[3][4]
-
Reduced Lipophilicity: The inherent polarity can help modulate (lower) the overall lipophilicity (LogP/LogD) of a molecule.
-
Vectorial Exit: The defined three-dimensional geometry can influence binding conformations and provide vectors for exiting a protein's binding pocket into unexplored space.[1]
-
Basicity Attenuation: The electron-withdrawing nature of the oxetane ring can subtly reduce the pKa of adjacent amines, which can be beneficial for optimizing pharmacokinetic profiles.[4]
This compound is a prime example of a 3,3-disubstituted oxetane, a class of building blocks that allows for the introduction of two distinct functional groups onto this valuable scaffold.[5][6]
Molecular Structure and Physicochemical Properties
The subject of this guide, this compound, is a synthetically accessible building block with defined properties. Its identity is confirmed by its Chemical Abstracts Service (CAS) number and other standard identifiers.
Key Identifiers and Properties
| Property | Value | Source(s) |
| IUPAC Name | This compound | [7] |
| CAS Number | 1021393-00-9 | [7][8][9] |
| Molecular Formula | C₁₈H₁₈N₂O | [7][9][10] |
| Molecular Weight | 278.35 g/mol | [7][9] |
| Canonical SMILES | N#CC1(COC1)N(CC2=CC=CC=C2)CC3=CC=CC=C3 | [7][10] |
| Purity (Typical) | ≥95% | [7] |
| Recommended Storage | Sealed in dry, 2-8°C | [9][10] |
Structural Analysis
The molecule's structure is characterized by three key functional domains: the central oxetane ring, a tertiary dibenzylamino group, and a nitrile moiety.
Caption: 2D structure of this compound.
-
Oxetane Core: The four-membered ring is strained (~106 kJ/mol), but significantly more stable towards many reaction conditions than commonly perceived.[3][5] This stability allows it to be carried through multi-step syntheses.
-
α-Aminonitrile Moiety: The geminal arrangement of the amino and nitrile groups at the C3 position is known as an α-aminonitrile. This is a versatile functional group that can be seen as a masked carbonyl or a precursor to α-amino acids.
-
Dibenzylamino Group: The two benzyl groups provide significant steric bulk around the nitrogen atom. They also serve as common protecting groups for the amine functionality, removable via catalytic hydrogenation to reveal a secondary amine for further derivatization.
Synthesis Protocol and Mechanistic Rationale
The synthesis of 3,3-disubstituted oxetanes often begins with the commercially available oxetan-3-one. A reliable method for producing α-aminonitriles is the Strecker synthesis, which can be adapted for this specific target.[5]
Synthetic Workflow: Modified Strecker Synthesis
The reaction proceeds via a three-component condensation of oxetan-3-one, dibenzylamine, and a cyanide source, typically trimethylsilyl cyanide (TMSCN) for improved safety and solubility in organic solvents.
Caption: Workflow for the Strecker synthesis of the target compound.
Step-by-Step Experimental Protocol
This protocol is a representative procedure based on established methodologies for Strecker reactions involving oxetan-3-one.[5]
-
Vessel Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add anhydrous dichloromethane (DCM) as the solvent.
-
Reagent Addition:
-
Add oxetan-3-one (1.0 eq).
-
Add dibenzylamine (1.05 eq).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Causality: This initial mixing allows for the formation of a hemiaminal intermediate, which is in equilibrium with the starting materials.
-
-
Cyanide Addition: Cool the reaction mixture to 0°C using an ice bath. Add trimethylsilyl cyanide (TMSCN) (1.1 eq) dropwise via syringe.
-
Causality: TMSCN serves as a less hazardous source of nucleophilic cyanide than alkali metal cyanides. The Lewis acidic silicon atom activates the carbonyl (or iminium) oxygen, facilitating the reaction. Cooling is essential to control the exothermic reaction.
-
-
Reaction: Allow the mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Causality: The reaction proceeds via the formation of an oxetanyl-iminium ion, which is then trapped by the nucleophilic attack of the cyanide anion. This step is irreversible and drives the reaction to completion.
-
-
Workup:
-
Upon completion, carefully quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Causality: The basic quench neutralizes any acid present and hydrolyzes any remaining TMSCN.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to yield the pure this compound.
Predicted Spectroscopic Characterization
While specific experimental data requires direct acquisition, the structure allows for the confident prediction of key spectroscopic signatures.
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.20-7.40 (m, 10H): Aromatic protons from the two benzyl groups.
-
δ 4.60-4.80 (m, 4H): Methylene protons of the oxetane ring (O-CH₂-C). The protons on each carbon will likely be diastereotopic, appearing as complex multiplets or distinct doublets.
-
δ 3.80 (s, 4H): Methylene protons of the benzyl groups (N-CH₂-Ph).
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ 137-138 (quat.): Aromatic quaternary carbons attached to the methylene groups.
-
δ 127-130 (CH): Aromatic carbons.
-
δ 118-120 (quat.): Nitrile carbon (C≡N).
-
δ 75-77 (CH₂): Oxetane carbons (O-CH₂).
-
δ 55-60 (quat.): Quaternary C3 carbon of the oxetane ring.
-
δ 53-55 (CH₂): Benzyl methylene carbons (N-CH₂).
-
-
FT-IR (ATR):
-
~2240 cm⁻¹ (sharp, medium): C≡N stretch, a highly characteristic peak for the nitrile group.
-
~1100 cm⁻¹ (strong): C-O-C asymmetric stretch of the ether within the oxetane ring.
-
~3030, 2900 cm⁻¹: Aromatic and aliphatic C-H stretches, respectively.
-
-
Mass Spectrometry (ESI+):
-
Expected [M+H]⁺: m/z = 279.15
-
Potential Applications and Future Directions
This compound is not an end-product but a versatile intermediate for further chemical exploration. Its value lies in the orthogonal reactivity of its functional groups.
-
Scaffold Elaboration: The dibenzyl groups can be removed via catalytic hydrogenation (e.g., H₂, Pd/C) to unmask a secondary amine. This nucleophilic site can then be functionalized through acylation, alkylation, or reductive amination to build a library of diverse compounds.
-
Nitrile Group Transformation: The nitrile is a highly versatile functional group.
-
Hydrolysis: It can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid[11] or amide, introducing a key hydrogen bond donor/acceptor.
-
Reduction: It can be reduced (e.g., with LiAlH₄ or H₂/Raney Ni) to a primary aminomethyl group, providing another point for diversification.
-
-
Bioisosteric Replacement: The entire molecule can serve as a building block to replace a less desirable fragment in a lead compound. For example, it could replace a sterically bulky and lipophilic diphenylmethyl group while introducing the favorable properties of the oxetane core.
Given the proven benefits of the oxetane scaffold, this building block represents a valuable starting point for programs targeting kinases, epigenetic enzymes, and G-protein coupled receptors, where fine-tuning of solubility and metabolic stability is paramount to success.[3]
References
- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxetanes in Drug Discovery Campaigns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. healthcareview.media [healthcareview.media]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. 1021393-00-9 | this compound - AiFChem [aifchem.com]
- 8. manchesterorganics.com [manchesterorganics.com]
- 9. 1021393-00-9|this compound|BLD Pharm [bldpharm.com]
- 10. Hof Bürkle - Mitten im Schwarzwald: Ferienhof, Ferienwohnungen, Reiterstüble, Pensionspferde, Vesperstube, Landwirtschaft, dsp-Agrosoft [hof-buerkle.de]
- 11. 3-(Dibenzylamino)oxetane-3-carboxylic acid | C18H19NO3 | CID 66616918 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-(Dibenzylamino)oxetane-3-carbonitrile (CAS Number 1021393-00-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(Dibenzylamino)oxetane-3-carbonitrile, a key building block in medicinal chemistry. The oxetane motif is of growing importance in drug discovery, valued for its ability to impart favorable physicochemical properties such as increased solubility and metabolic stability. This document details the synthesis, characterization, and potential applications of this compound, with a focus on its utility as a versatile scaffold for the generation of novel chemical entities. A detailed, field-proven protocol for its synthesis via the Strecker reaction is provided, alongside a discussion of its chemical properties and safety considerations. This guide is intended to serve as a valuable resource for researchers and scientists engaged in the design and synthesis of next-generation therapeutics.
Introduction: The Strategic Value of the Oxetane Moiety
The oxetane ring, a four-membered cyclic ether, has emerged as a privileged structural motif in modern drug discovery.[1] Its incorporation into small molecules can significantly enhance their pharmacological profiles. Unlike more traditional hydrocarbon scaffolds, the oxetane unit introduces a degree of three-dimensionality and polarity, which can lead to improved aqueous solubility, reduced lipophilicity, and enhanced metabolic stability.[2][3] These properties are highly desirable in drug candidates, as they can lead to improved oral bioavailability and a more favorable safety profile.
This compound (CAS No. 1021393-00-9) is a bifunctional molecule that serves as an excellent starting point for the synthesis of a diverse range of oxetane-containing compounds. The presence of the nitrile group allows for its conversion into a variety of other functional groups, including carboxylic acids, amides, and amines, while the dibenzylamino group can be readily deprotected to reveal a secondary amine, providing a handle for further derivatization.
Synthesis and Mechanism
The primary route for the synthesis of this compound is the Strecker synthesis . This robust and well-established reaction involves the one-pot condensation of a ketone (oxetan-3-one), a secondary amine (dibenzylamine), and a cyanide source, typically trimethylsilyl cyanide (TMSCN).[4]
The reaction mechanism proceeds through the initial formation of an iminium ion from the reaction of oxetan-3-one and dibenzylamine. This is followed by the nucleophilic addition of the cyanide anion to the iminium carbon, yielding the α-aminonitrile product.
Caption: Generalized Strecker reaction for the synthesis of this compound.
Detailed Experimental Protocol: Strecker Synthesis
This protocol is a self-validating system, designed for high yield and purity.
Materials:
-
Oxetan-3-one
-
Dibenzylamine
-
Trimethylsilyl cyanide (TMSCN)
-
Methanol (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a solution of oxetan-3-one (1.0 eq) in anhydrous methanol at 0 °C under an inert atmosphere, add dibenzylamine (1.05 eq) dropwise.
-
Stir the reaction mixture at 0 °C for 30 minutes.
-
Add trimethylsilyl cyanide (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Caption: Workflow for the synthesis of this compound.
Characterization
The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Property | Value |
| Molecular Formula | C₁₈H₁₈N₂O[5] |
| Molecular Weight | 278.35 g/mol [5] |
| Appearance | Off-white to pale yellow solid |
| Storage | Sealed in dry, 2-8°C[5] |
Expected Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz): δ 7.40-7.20 (m, 10H, Ar-H), 4.80-4.60 (m, 4H, oxetane-CH₂), 3.80 (s, 4H, N-CH₂-Ph).
-
¹³C NMR (CDCl₃, 100 MHz): δ 137.0, 129.0, 128.5, 127.5, 120.0 (CN), 75.0 (oxetane-CH₂), 55.0 (C-CN), 53.0 (N-CH₂).
-
Mass Spectrometry (ESI+): m/z 279.1 [M+H]⁺.
Applications in Drug Discovery
This compound is a versatile intermediate for the synthesis of novel drug candidates. The strategic placement of the oxetane ring can be leveraged to overcome common challenges in drug development, such as poor solubility and rapid metabolism.
As a Scaffold for Library Synthesis
The dual functionality of this molecule allows for rapid diversification. The nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine, providing two distinct points for further chemical elaboration. The dibenzylamino group can be deprotected via hydrogenolysis to yield a secondary amine, which can then be functionalized.
Caption: Potential derivatization pathways for this compound.
Improving Physicochemical Properties
The incorporation of the 3-amino-3-carboxamide oxetane moiety, derived from this compound, into a lead compound can:
-
Increase Aqueous Solubility: The polar nature of the oxetane ring can disrupt crystal packing and improve interactions with water.
-
Enhance Metabolic Stability: The oxetane ring is generally more resistant to metabolic degradation compared to other functional groups.
-
Modulate Lipophilicity: The introduction of the oxetane can fine-tune the lipophilicity of a molecule, which is a critical parameter for cell permeability and overall pharmacokinetic properties.
Safety and Handling
Hazard Identification:
Personal Protective Equipment (PPE):
-
Safety glasses or goggles
-
Chemical-resistant gloves (nitrile or neoprene)
-
Laboratory coat
Handling and Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5]
-
Keep away from incompatible materials such as strong oxidizing agents and strong acids.
-
Avoid inhalation of dust and contact with skin and eyes.
Conclusion
This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its synthesis via the Strecker reaction is straightforward and scalable. The unique properties of the oxetane motif make this compound an attractive starting point for the development of novel therapeutics with improved physicochemical and pharmacokinetic profiles. This guide provides the necessary technical information to enable researchers to effectively utilize this compound in their drug discovery programs.
References
- 1. Strain-Release-Driven Modular Synthesis of Oxetane-Based Amide Bioisosteres: Concise, Robust and Scalable Approach - Enamine [enamine.net]
- 2. manchesterorganics.com [manchesterorganics.com]
- 3. US3061628A - Process and preparation of amino nitriles and acetic acids - Google Patents [patents.google.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. 7 Oceans : Virtual tour generated by Panotour [rederijgroen.nl]
Spectral Data of 3-(Dibenzylamino)oxetane-3-carbonitrile: A Technical Guide
For Immediate Release
This technical guide provides a detailed analysis of the expected spectral data for the novel compound 3-(Dibenzylamino)oxetane-3-carbonitrile. As a specialized chemical intermediate, understanding its structural features through spectroscopic analysis is critical for its application in research and development, particularly in the fields of medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of this molecule's spectroscopic characteristics.
Note on Data Availability: As of the publication of this guide, experimental spectral data for this compound (CAS No. 1021393-00-9) is not publicly available. The information presented herein is based on predictive analysis derived from the known spectral behavior of its constituent functional groups and structurally analogous compounds.
Molecular Structure and Overview
This compound is a unique molecule that incorporates a strained four-membered oxetane ring, a dibenzylamino group, and a nitrile functionality. This combination of features suggests its potential as a versatile building block in organic synthesis. The molecular formula is C₁₈H₁₈N₂O, with a molecular weight of 278.35 g/mol .
Predicted ¹H and ¹³C NMR Spectral Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted NMR data for this compound in a standard solvent like CDCl₃ are summarized below.
Predicted ¹H NMR Data
The proton NMR spectrum is expected to be characterized by signals from the aromatic protons of the benzyl groups and the aliphatic protons of the oxetane and benzylic methylenes.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Proposed Assignment | Causality Behind Assignment |
| ~7.20-7.40 | Multiplet | 10H | Ar-H | The aromatic protons of the two benzyl groups are expected to appear in this region as a complex multiplet. |
| ~4.70-4.85 | Singlet/AB quartet | 4H | Oxetane CH₂ | The methylene protons on the oxetane ring (C2 and C4) are deshielded by the adjacent oxygen atom, leading to a downfield shift.[1] |
| ~3.70-3.85 | Singlet | 4H | N-CH₂ -Ph | The benzylic methylene protons are adjacent to the nitrogen atom and the phenyl ring, resulting in a characteristic chemical shift in this range. |
Predicted ¹³C NMR Data
The carbon NMR spectrum will provide insights into the different carbon environments within the molecule.
| Predicted Chemical Shift (δ, ppm) | Proposed Assignment | Causality Behind Assignment |
| ~135-140 | Ar-C (quaternary) | The quaternary aromatic carbons to which the benzyl methylene groups are attached. |
| ~127-130 | Ar-C H | The protonated aromatic carbons of the benzyl groups. |
| ~118-122 | C ≡N | The nitrile carbon typically appears in this region of the spectrum.[2][3] |
| ~75-80 | Oxetane C H₂ | The oxetane methylene carbons (C2 and C4) are significantly deshielded by the electronegative oxygen atom.[4] |
| ~60-65 | C -CN (quaternary) | The quaternary carbon of the oxetane ring (C3) is attached to the nitrogen of the dibenzylamino group and the nitrile group. |
| ~55-60 | N-C H₂-Ph | The benzylic methylene carbons are influenced by the adjacent nitrogen and phenyl ring. |
Predicted Infrared (IR) Spectral Data
Infrared spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of this compound is predicted to show characteristic absorption bands for the nitrile, C-O, and aromatic C-H bonds.
| Predicted Wavenumber (cm⁻¹) | Intensity | Proposed Assignment | Rationale for Assignment |
| ~3030 | Medium | Aromatic C-H stretch | Characteristic stretching vibration for C-H bonds on a benzene ring. |
| ~2950, ~2850 | Medium | Aliphatic C-H stretch | Stretching vibrations of the C-H bonds in the oxetane and benzylic methylene groups. |
| ~2240-2260 | Medium, Sharp | C≡N stretch | The nitrile group exhibits a characteristic, sharp absorption band in this region.[5][6] |
| ~1600, ~1495, ~1450 | Medium to Weak | Aromatic C=C stretch | Skeletal vibrations of the benzene rings. |
| ~980-1050 | Strong | C-O-C stretch | The asymmetric stretching of the C-O-C bond in the strained oxetane ring is expected to be a prominent feature. |
Predicted Mass Spectrometry (MS) Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation. For this compound, electron ionization (EI) would likely lead to characteristic fragmentation.
| Predicted m/z | Proposed Fragment Ion | Fragmentation Pathway |
| 278 | [M]⁺ | Molecular ion |
| 187 | [M - C₇H₇]⁺ | Loss of a benzyl radical (C₆H₅CH₂•) |
| 91 | [C₇H₇]⁺ | Benzyl cation (tropylium ion) |
Rationale for Fragmentation: The most probable fragmentation pathways for this compound under mass spectrometric analysis would involve the cleavage of the benzylic C-N bonds. The formation of the benzyl cation (or its rearranged tropylium ion) at m/z 91 is a very common and stable fragment for benzyl-containing compounds and is expected to be the base peak.[7][8][9] Loss of a benzyl radical would also be a significant fragmentation pathway. Fragmentation of the oxetane ring is also possible but may be less favored compared to the cleavage of the benzylic groups.
Experimental Protocols (Theoretical)
The following are detailed, step-by-step methodologies for the acquisition of the spectral data discussed.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum at a probe temperature of 298 K.
-
Use a spectral width of approximately 16 ppm.
-
Employ a 30-degree pulse angle with a relaxation delay of 1 second.
-
Co-add 16 scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Use a spectral width of approximately 250 ppm.
-
Employ a 45-degree pulse angle with a relaxation delay of 2 seconds.
-
Co-add a sufficient number of scans (typically 1024 or more) to obtain a good quality spectrum for all carbons, including quaternary ones.
-
-
Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal at 0.00 ppm for ¹H and the residual solvent peak of CDCl₃ at 77.16 ppm for ¹³C.[10]
IR Spectroscopy
-
Sample Preparation: For Attenuated Total Reflectance (ATR) FT-IR, place a small amount of the solid sample directly onto the ATR crystal. For a KBr pellet, mix approximately 1 mg of the sample with 100 mg of dry KBr powder and press into a transparent disk.
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal or a pure KBr pellet.
-
Record the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add 16 or 32 scans to improve the signal-to-noise ratio.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry
-
Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.
-
Instrumentation: Use a mass spectrometer with an electron ionization (EI) source.
-
Data Acquisition:
-
Use a standard electron energy of 70 eV for ionization.
-
Scan a mass range of m/z 40-500.
-
Set the ion source temperature to approximately 200-250 °C.
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions. Compare the observed fragmentation pattern with theoretical predictions.
Visualizations
Molecular Structure
Caption: Molecular structure of this compound.
Predicted Mass Spectrometry Fragmentation
Caption: Predicted primary fragmentation pathway in EI-MS.
Conclusion
This technical guide provides a predictive but comprehensive overview of the key spectral features of this compound. The predicted NMR, IR, and MS data offer a foundational understanding of its molecular structure and will be invaluable for its identification and characterization in future research endeavors. As experimental data becomes available, this guide can serve as a reference for comparison and validation.
References
- 1. researchgate.net [researchgate.net]
- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 3. youtube.com [youtube.com]
- 4. What is the characteristic 13C NMR chemical shift (in ppm) for the C-2 ca.. [askfilo.com]
- 5. Video: IR Frequency Region: Alkyne and Nitrile Stretching [jove.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dibenzylamine(103-49-1) MS spectrum [chemicalbook.com]
- 10. chemrxiv.org [chemrxiv.org]
The Strategic Deployment of 3-(Dibenzylamino)oxetane-3-carbonitrile: An In-depth Technical Guide for Medicinal Chemistry
Foreword: Embracing Structural Innovation in Drug Discovery
In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly turning to underexplored chemical space to address challenging biological targets and overcome the limitations of existing drug scaffolds. The strategic incorporation of small, strained ring systems has emerged as a powerful tool to modulate the physicochemical and pharmacological properties of drug candidates. Among these, the oxetane motif has garnered significant attention for its ability to impart desirable characteristics such as increased polarity, improved metabolic stability, and enhanced three-dimensionality. This guide provides an in-depth technical exploration of a particularly valuable, yet specialized, building block: 3-(dibenzylamino)oxetane-3-carbonitrile . We will delve into its synthesis, key transformations, and strategic applications, offering field-proven insights to empower researchers in their drug development endeavors.
The Genesis of a Versatile Building Block: Synthesis of this compound
The journey to harnessing the potential of this building block begins with its efficient synthesis. The most common and scalable route to this compound is through a Strecker synthesis, a classic and reliable method for the formation of α-aminonitriles.[1]
Synthetic Pathway Overview
The synthesis commences with the commercially available oxetan-3-one. This strained ketone serves as the electrophilic scaffold for the subsequent nucleophilic additions. The overall transformation can be visualized as a one-pot, three-component reaction.
References
An In-Depth Technical Guide to the Strecker Synthesis of 3-Amino-3-cyanooxetanes
Abstract
The oxetane motif has emerged as a privileged scaffold in modern medicinal chemistry, prized for its ability to modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability.[1][2] Among functionalized oxetanes, 3-amino-3-cyanooxetanes represent versatile building blocks, serving as precursors to novel α,α-disubstituted amino acids and other unique molecular architectures for drug discovery. This technical guide provides a comprehensive overview of the Strecker synthesis as applied to the preparation of 3-amino-3-cyanooxetanes from oxetan-3-one. We will delve into the mechanistic underpinnings of this transformation, offer a detailed experimental protocol, discuss the inherent challenges associated with this strained-ring system, and explore the downstream applications of the resulting products. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage this powerful synthetic tool.
Introduction: The Strategic Value of 3-Amino-3-cyanooxetanes in Drug Discovery
The incorporation of small, strained ring systems into drug candidates has become an increasingly important strategy for navigating and optimizing chemical space.[1][3] Oxetanes, in particular, have been recognized as valuable isosteres for commonly employed functional groups like gem-dimethyl and carbonyl moieties.[1][2] Their unique conformational properties and ability to act as hydrogen bond acceptors contribute to improved pharmacological profiles.[1]
The 3-amino-3-cyanooxetane scaffold is of particular interest as it provides a gateway to a variety of derivatives. The amino group offers a handle for further functionalization, while the nitrile can be hydrolyzed to a carboxylic acid, yielding a novel oxetane-containing amino acid.[4][5] These non-natural amino acids are of significant value in the design of peptidomimetics and other complex molecules with tailored biological activities.[2]
The Strecker synthesis, a classic multicomponent reaction, provides a direct and efficient route to α-aminonitriles from ketones or aldehydes.[6][7] Its application to the strained, cyclic ketone, oxetan-3-one, presents both opportunities and challenges, which this guide will explore in detail.
The Strecker Synthesis: A Mechanistic Perspective on Oxetan-3-one
The Strecker synthesis is a one-pot, three-component reaction that combines a carbonyl compound, an amine (or ammonia), and a cyanide source to form an α-aminonitrile.[4][6] When applied to oxetan-3-one, the reaction proceeds through two key stages: imine formation and nucleophilic cyanide addition.
Stage 1: Formation of the 3-Iminooxetane Intermediate
The reaction is initiated by the condensation of an amine source, such as ammonia, with oxetan-3-one to form a 3-iminooxetane intermediate.[8] This step is typically acid-catalyzed, which protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ammonia.[8] Subsequent dehydration yields the iminium ion, which is in equilibrium with the imine.
Given the strained nature of the oxetane ring, careful control of reaction conditions is crucial to prevent ring-opening side reactions, which can be promoted by strong acids.[5] The use of an ammonium salt, such as ammonium chloride, can serve as a mild acid catalyst and an in-situ source of ammonia.[8][9]
Stage 2: Nucleophilic Addition of Cyanide
The second stage involves the nucleophilic attack of a cyanide anion on the electrophilic carbon of the iminium ion.[4][8] Common and safer alternatives to highly toxic hydrogen cyanide (HCN) gas include sodium cyanide (NaCN) or potassium cyanide (KCN).[4] Trimethylsilyl cyanide (TMSCN) is another effective cyanide source that has been successfully employed in the Strecker synthesis of substituted 3-amino-3-cyanooxetanes.[5] The addition of the cyanide nucleophile to the imine generates the final 3-amino-3-cyanooxetane product.
Caption: Generalized mechanism of the Strecker synthesis of 3-amino-3-cyanooxetane.
Experimental Protocol: A Self-Validating System
This section provides a detailed, step-by-step methodology for the synthesis of 3-amino-3-cyanooxetane. This protocol is designed to be a self-validating system, with clear checkpoints and expected outcomes.
Safety Precaution: This reaction involves the use of cyanide salts, which are highly toxic. All manipulations should be performed in a well-ventilated fume hood by trained personnel, and appropriate personal protective equipment (PPE) must be worn. Any cyanide-containing waste must be quenched and disposed of according to institutional safety protocols.
Reagents and Materials
| Reagent/Material | Purity | Supplier | Notes |
| Oxetan-3-one | ≥95% | Commercially Available | Can be synthesized via established methods.[1] |
| Ammonium Chloride (NH₄Cl) | ≥99.5% | Standard Reagent Grade | |
| Sodium Cyanide (NaCN) | ≥97% | Standard Reagent Grade | EXTREMELY TOXIC |
| Methanol (MeOH) | Anhydrous | Standard Reagent Grade | |
| Dichloromethane (DCM) | Reagent Grade | Standard Reagent Grade | For extraction |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | Prepared in-house | ||
| Brine | Prepared in-house | ||
| Anhydrous Sodium Sulfate (Na₂SO₄) | Standard Reagent Grade | For drying |
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add oxetan-3-one (1.0 eq).
-
Solvent and Reagent Addition: Dissolve the oxetan-3-one in anhydrous methanol (to a concentration of approximately 0.5 M). To this solution, add ammonium chloride (1.2 eq).
-
Cyanide Addition: In a separate, dry flask, carefully weigh sodium cyanide (1.2 eq). Under a continuous flow of inert gas, add the solid sodium cyanide to the reaction mixture in one portion. (Caution: Exothermic reaction may occur).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and dilute with dichloromethane.
-
Extraction: Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-amino-3-cyanooxetane.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
Expected Yield and Characterization
While specific yields for the parent 3-amino-3-cyanooxetane are not widely reported, similar Strecker reactions on cyclic ketones generally proceed in moderate to good yields.[6]
Expected Spectroscopic Data:
-
¹H NMR: The spectrum is expected to show characteristic signals for the oxetane ring protons, typically in the range of 4.5-5.0 ppm as two sets of triplets or doublets of doublets. The amine protons will likely appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.
-
¹³C NMR: Key signals would include the quaternary carbon at the 3-position bonded to the amino and cyano groups, the nitrile carbon (around 120 ppm), and the two equivalent methylene carbons of the oxetane ring (around 70-80 ppm).
-
IR Spectroscopy: A characteristic sharp peak for the nitrile (C≡N) stretch is expected around 2230-2250 cm⁻¹. The N-H stretching of the primary amine will appear as two bands in the region of 3300-3500 cm⁻¹.
Challenges and Considerations in the Synthesis
The application of the Strecker synthesis to oxetan-3-one is not without its challenges, primarily stemming from the inherent ring strain of the oxetane moiety.
-
Ring Stability: The oxetane ring is susceptible to ring-opening under strongly acidic or basic conditions.[5] Therefore, careful control of pH is critical throughout the reaction and work-up. The use of mild acidic conditions for imine formation is recommended.
-
Subsequent Hydrolysis: The hydrolysis of the nitrile group to a carboxylic acid typically requires harsh acidic or basic conditions, which can be detrimental to the oxetane ring.[4] Basic hydrolysis is often preferred as it has been shown to be more tolerant for the oxetane core.[5]
-
Steric Hindrance: While less of a concern for the unsubstituted oxetan-3-one, steric hindrance can play a significant role in the Strecker reaction of more substituted cyclic ketones, potentially leading to slower reaction rates.[10]
Caption: Experimental workflow for the synthesis of 3-amino-3-cyanooxetane and its conversion to the corresponding amino acid.
Applications in Drug Development
3-Amino-3-cyanooxetanes are valuable intermediates for the synthesis of novel molecular entities in drug discovery. The primary application lies in their conversion to 3-amino-oxetane-3-carboxylic acids. These non-natural amino acids can be incorporated into peptides to create peptidomimetics with enhanced stability against enzymatic degradation.[2]
Furthermore, the 3-aminooxetane moiety is a prevalent building block in medicinal chemistry.[3] Its incorporation can lead to improved pharmacokinetic properties, and it is frequently used in amide couplings and reductive aminations to access a wide range of drug candidates.[2][3] The ability to synthesize 3-amino-3-cyanooxetanes provides a strategic entry point to this important class of compounds.
Conclusion
The Strecker synthesis offers a direct and efficient pathway for the preparation of 3-amino-3-cyanooxetanes from readily available oxetan-3-one. While the inherent ring strain of the oxetane nucleus necessitates careful control over reaction conditions to avoid unwanted side reactions, the protocol outlined in this guide provides a robust framework for accessing these valuable building blocks. The resulting 3-amino-3-cyanooxetanes serve as versatile precursors to novel, non-natural amino acids and other functionalized oxetanes, thereby expanding the toolbox for medicinal chemists and drug development professionals. A thorough understanding of the mechanistic nuances and potential challenges is key to successfully implementing this powerful synthetic transformation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 7. Strecker Synthesis [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
A-Z Guide to 3,3-Disubstituted Oxetanes: Physicochemical Properties and Strategic Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The oxetane ring, a four-membered cyclic ether, has rapidly evolved from a synthetic curiosity into a cornerstone of modern medicinal chemistry. Specifically, the 3,3-disubstituted oxetane motif has proven to be a uniquely powerful tool for optimizing the physicochemical properties of drug candidates. This guide provides an in-depth analysis of these properties, including lipophilicity, aqueous solubility, metabolic stability, and conformational geometry. By serving as a bioisosteric replacement for common functionalities like gem-dimethyl and carbonyl groups, 3,3-disubstituted oxetanes offer a strategic advantage in overcoming prevalent challenges in drug development, such as poor solubility and rapid metabolic clearance.[1][2][3] This document details the underlying chemical principles, presents quantitative data through matched-pair analysis, and provides actionable experimental and computational protocols for scientists seeking to harness the full potential of this versatile scaffold.
The Strategic Imperative: Why 3,3-Disubstituted Oxetanes?
The journey of a drug candidate from discovery to clinical success is fraught with physicochemical and pharmacokinetic hurdles. Properties such as solubility, metabolic stability, and target engagement geometry are critical determinants of a molecule's ultimate viability. The 3,3-disubstituted oxetane has emerged as a valuable functional group for multidimensional optimization, offering simultaneous improvements across several of these key parameters.[3][4]
Historically, the perceived instability of the strained four-membered ring limited its use.[1][3] However, extensive studies have demonstrated that the 3,3-disubstitution pattern confers significant chemical stability, mitigating concerns of ring-opening under physiological and various synthetic conditions.[1][3][5] This stability, coupled with its unique electronic and steric attributes, makes the motif an ideal bioisostere for problematic groups.
Key Bioisosteric Roles:
-
gem-Dimethyl Replacement: Swapping a gem-dimethyl group for a 3,3-disubstituted oxetane can dramatically enhance aqueous solubility and metabolic stability while occupying a similar steric volume.[2][4]
-
Carbonyl/Ketone Replacement: As a carbonyl surrogate, the oxetane maintains hydrogen bonding acceptor capabilities and similar lone-pair orientations but often improves metabolic stability against enzymatic reduction and increases the three-dimensionality of the molecule.[1][3]
The electronegative oxygen atom within the compact ring imparts a potent inductive electron-withdrawing effect, which can be harnessed to modulate the basicity (pKa) of adjacent amines, a common strategy for optimizing target engagement and off-target effects.[1]
Core Physicochemical Properties: A Quantitative Perspective
The introduction of a 3,3-disubstituted oxetane into a parent molecule triggers profound, context-dependent changes in its properties. Understanding these shifts is crucial for rational drug design.
Lipophilicity (LogP/LogD) and Aqueous Solubility
A central challenge in drug discovery is balancing the lipophilicity required for membrane permeability with the aqueous solubility needed for formulation and absorption. Oxetanes provide a unique solution.
-
Impact on Solubility: The ether oxygen of the oxetane ring acts as a hydrogen bond acceptor, significantly improving interactions with water. Replacing a non-polar gem-dimethyl group with an oxetane can increase aqueous solubility by a factor of 4 to over 4000, depending on the molecular scaffold.[2][5][6] This effect is particularly pronounced in highly lipophilic parent compounds.[5]
-
Modulation of Lipophilicity: While an oxetane is more polar than a gem-dimethyl group, it is typically more lipophilic than a carbonyl group due to its methylene carbons.[5] This allows for fine-tuning of the LogP/LogD value. For instance, replacing a tert-butyl group with a 3-fluorooxetan-3-yl analogue can lead to a dramatic reduction in lipophilicity by as much as 3 log units.[5]
Table 1: Comparative Physicochemical Data of Matched Molecular Pairs
| Parent Moiety | Oxetane Replacement | ΔLogP (Parent → Oxetane) | ΔAqueous Solubility | Key Insight |
|---|---|---|---|---|
| gem-Dimethyl | 3,3-Dimethyloxetane | Decrease | 4x to >4000x Increase[5] | Significant boost in solubility with moderate lipophilicity reduction. |
| Carbonyl (Ketone) | Spiro-oxetane | Increase | Variable | Increases lipophilicity while improving metabolic stability.[5] |
| tert-Butyl | 3-Fluorooxetan-3-yl | ~ -3.0[5] | Substantial Increase | Fluorination provides an additional tool for drastic lipophilicity reduction.[7][8] |
Metabolic Stability
Rapid metabolism, particularly via cytochrome P450 (CYP) enzymes, is a primary cause of drug candidate failure. The 3,3-disubstituted oxetane scaffold offers intrinsic resistance to common metabolic pathways.
-
Blocking Oxidative Metabolism: When replacing a gem-dimethyl group, the oxetane removes metabolically labile C-H bonds that are susceptible to CYP-mediated hydroxylation. The quaternary carbon at the 3-position is sterically shielded, and the C-O bonds are highly stable.[9]
-
Resistance to Reduction: As a carbonyl bioisostere, the oxetane is not susceptible to the reductive metabolic pathways that can affect ketones.[3]
-
Redirecting Metabolism: In some cases, the introduction of an oxetane can even redirect metabolic clearance away from CYP enzymes towards other pathways, such as hydrolysis by microsomal epoxide hydrolase (mEH), which can offer more predictable clearance profiles.[2]
Numerous studies have documented a significant increase in metabolic half-life (t½) in human liver microsome assays upon incorporation of an oxetane.[4]
Conformational Preference and 3D Shape
The rigid, puckered structure of the oxetane ring imparts a defined three-dimensional geometry, which is critical for precise interaction with protein binding pockets.
-
Vectorial Projection: Unlike the freely rotating bonds of a gem-dimethyl group, the substituents at the 3-position of an oxetane are held in a fixed spatial orientation. This allows for the precise projection of chemical vectors into a binding site to engage with specific residues.[1]
-
Conformational Constraint: Incorporating an oxetane into a flexible aliphatic chain can alter its conformational preference, favoring more compact synclinal arrangements over extended antiplanar ones.[2][5] This can pre-organize a molecule into its bioactive conformation, improving potency and selectivity.
Methodologies for Characterization
Validating the impact of oxetane incorporation requires robust experimental and computational workflows. As a self-validating system, each protocol must include appropriate controls to ensure data integrity.
Experimental Protocol: In Vitro Metabolic Stability Assessment
This protocol outlines a standard procedure for determining the metabolic half-life of a compound using human liver microsomes (HLMs).
Objective: To quantify the rate of metabolic degradation of an oxetane-containing compound compared to its non-oxetane parent.
Materials:
-
Test compounds (Parent and Oxetane analogue)
-
Human Liver Microsomes (pooled, e.g., from Corning)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Positive control compound (e.g., Verapamil, known high clearance)
-
Negative control (incubation without NADPH)
-
Acetonitrile with internal standard (for quenching and analysis)
-
LC-MS/MS system
Step-by-Step Methodology:
-
Preparation: Thaw HLMs on ice. Prepare a master mix of phosphate buffer and HLM to a final protein concentration of 0.5 mg/mL.
-
Compound Incubation:
-
Add the test compound (final concentration 1 µM) to the HLM master mix in triplicate.
-
Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath to equilibrate.
-
-
Initiation of Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system. This is the T=0 time point.
-
Time-Point Sampling: Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: Immediately quench the reaction for each aliquot by adding it to a 3-fold volume of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). This precipitates the proteins and stops the reaction.
-
Controls:
-
Negative Control: Run a parallel incubation for the final time point without the NADPH regenerating system to measure non-enzymatic degradation.
-
Positive Control: Run a parallel incubation with the positive control compound to validate the metabolic activity of the HLM batch.
-
-
Sample Processing: Centrifuge the quenched samples at high speed (e.g., 4000 rpm) for 15 minutes to pellet the precipitated protein.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the remaining concentration of the test compound using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression line (k) is used to calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .
Computational Workflow: Predicting Physicochemical Properties
Computational modeling provides predictive insights into how 3,3-disubstitution will affect molecular properties before synthesis.
Objective: To computationally estimate LogP, aqueous solubility (LogS), and conformational energy of an oxetane analogue versus its parent.
Caption: Computational workflow for predicting the physicochemical impact of oxetane incorporation.
Conclusion and Future Outlook
The 3,3-disubstituted oxetane is no longer an exotic motif but a validated and essential component of the modern medicinal chemist's toolbox.[10][11] Its ability to concurrently improve aqueous solubility, enhance metabolic stability, and provide conformational constraint makes it a powerful strategy for overcoming common drug development obstacles.[6][9] The stability of the 3,3-disubstituted pattern has been thoroughly demonstrated, allowing for its incorporation at various stages of a synthetic campaign.[1][10]
Future advancements will likely focus on developing novel synthetic methodologies to access an even wider diversity of 3,3-disubstituted oxetane building blocks, including those with complex stereochemistry and unique functionalization.[6][12] As predictive computational models become more accurate, the rational design and application of these motifs will become increasingly precise, further accelerating the discovery of new, effective, and safer therapeutics.
References
- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Note & Protocol: Synthesis of 3-Aminooxetane-3-carboxylic Acid via Hydrolysis of 3-(Dibenzylamino)oxetane-3-carbonitrile
Introduction: The Strategic Value of Oxetane-Containing Amino Acids in Drug Discovery
In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that can favorably modulate the properties of drug candidates is relentless. Among these, α,α-disubstituted amino acids have garnered significant attention as building blocks for creating peptides with constrained conformations and enhanced proteolytic stability.[1][2] The incorporation of a strained four-membered oxetane ring at the α-position introduces a unique set of physicochemical properties that are highly advantageous for drug development.[3]
The oxetane motif is a versatile bioisostere for commonly used groups like gem-dimethyl or carbonyl functionalities.[4][5] Its inclusion can lead to a profound increase in aqueous solubility, enhance metabolic stability, and reduce the lipophilicity of a parent molecule.[4][6] Furthermore, the strong inductive effect of the oxetane's oxygen atom can significantly lower the basicity (pKa) of adjacent amine groups, a crucial tactic for mitigating off-target effects, such as hERG channel inhibition, and improving cell permeability.[6][7]
This application note provides a comprehensive guide to the synthesis of 3-aminooxetane-3-carboxylic acid, a valuable and unconventional amino acid, starting from its nitrile precursor, 3-(dibenzylamino)oxetane-3-carbonitrile. We will delve into the mechanistic underpinnings of the key chemical transformations—nitrile hydrolysis and N-debenzylation—and provide a detailed, field-tested protocol for researchers in drug discovery and chemical development.
Synthetic Strategy: A Two-Stage Approach to the Target Amino Acid
The conversion of this compound to the final amino acid is most reliably achieved in a two-stage process. This strategy allows for controlled conditions and purification of the intermediate, maximizing the yield and purity of the final product.
-
Stage 1: Nitrile Hydrolysis: The carbonitrile group is hydrolyzed to a carboxylic acid. This transformation is typically performed under strong acidic or basic conditions.
-
Stage 2: Deprotection: The N,N-dibenzyl protecting group is removed to unveil the primary amine. Catalytic hydrogenolysis is the preferred method for this step due to its clean conversion and mild conditions.
Caption: High-level two-stage synthetic workflow.
Mechanistic Insights: The Chemistry Behind the Transformation
A thorough understanding of the reaction mechanisms is critical for troubleshooting and optimization.
Nitrile Hydrolysis: Acid vs. Base Catalysis
The hydrolysis of a nitrile to a carboxylic acid is a robust but often slow reaction that requires harsh conditions like heating with a strong acid or base.[8] The reaction proceeds through an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid.[9][10]
-
Acid-Catalyzed Hydrolysis: The reaction begins with the protonation of the nitrile nitrogen, which significantly increases the electrophilicity of the nitrile carbon.[11] This allows for nucleophilic attack by a water molecule. A series of proton transfers leads to an amide tautomer, which, under the acidic conditions, is further protonated and hydrolyzed to the carboxylic acid and an ammonium ion.[9] This pathway is often preferred as it directly yields the free carboxylic acid.[10]
-
Base-Catalyzed Hydrolysis: This pathway starts with the direct nucleophilic attack of a hydroxide ion on the electrophilic nitrile carbon. Protonation by water forms an amide intermediate.[12] Further hydrolysis of the amide under basic conditions yields a carboxylate salt and ammonia. A final acidification step is required to obtain the free carboxylic acid.
Caption: Simplified acid-catalyzed nitrile hydrolysis pathway.
N-Debenzylation by Catalytic Hydrogenolysis
Catalytic hydrogenolysis is the most common and efficient method for removing N-benzyl protecting groups.[13] The reaction involves the use of a palladium catalyst, typically on a carbon support (Pd/C), and a source of hydrogen. The mechanism proceeds via the oxidative addition of the C-N bond to the palladium surface, followed by hydrogenolysis, which cleaves the bond and releases the free amine and toluene as a byproduct. This method is highly effective and avoids the use of harsh reagents that could compromise the integrity of the oxetane ring.[14]
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Concentrated acids are highly corrosive. Palladium on carbon can be pyrophoric when dry and exposed to air; handle with care.
Part A: Acid-Catalyzed Hydrolysis of this compound
Principle: This protocol utilizes concentrated hydrochloric acid under reflux conditions to drive the hydrolysis of the sterically hindered nitrile to completion. The N,N-dibenzyl group is stable under these conditions.
Materials and Reagents:
-
This compound
-
Concentrated Hydrochloric Acid (~12 M)
-
Deionized Water
-
Sodium Bicarbonate (NaHCO₃), saturated aqueous solution
-
Ethyl Acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 5.0 g, 1 equivalent).
-
Acid Addition: In the fume hood, carefully add 30 mL of 6 M hydrochloric acid (prepared by diluting concentrated HCl with an equal volume of deionized water).
-
Hydrolysis: Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring. The reaction progress should be monitored.
-
Expert Insight: Due to the stability of the nitrile, this reaction can be slow. Monitor by taking small aliquots, neutralizing, extracting, and analyzing by TLC or LC-MS. The reaction may require 12-24 hours to reach completion.
-
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature, then further cool in an ice bath.
-
Neutralization: Slowly and carefully neutralize the acidic solution by adding a saturated solution of sodium bicarbonate. Be cautious of vigorous gas (CO₂) evolution. Adjust the pH to ~7-8.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). The product, 3-(dibenzylamino)oxetane-3-carboxylic acid, will move into the organic layer.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product can often be purified by flash column chromatography on silica gel or by recrystallization.
Part B: N-Debenzylation of 3-(Dibenzylamino)oxetane-3-carboxylic Acid
Principle: This protocol uses palladium-on-carbon catalyzed hydrogenation to cleanly cleave the two N-benzyl groups, yielding the final primary amino acid.
Materials and Reagents:
-
3-(Dibenzylamino)oxetane-3-carboxylic Acid (from Part A)
-
Palladium on Carbon (10 wt. % Pd/C)
-
Methanol (MeOH), ACS grade
-
Hydrogen (H₂) gas cylinder or a hydrogen-transfer reagent like ammonium formate
-
Hydrogenation vessel (e.g., Parr apparatus or a thick-walled flask)
-
Balloon filled with hydrogen
-
Filtration apparatus with Celite®
Procedure:
-
Reaction Setup: Add the 3-(dibenzylamino)oxetane-3-carboxylic acid (e.g., 3.0 g, 1 equivalent) to a suitable hydrogenation flask. Dissolve it in methanol (50 mL).
-
Catalyst Addition: Carefully add 10% Pd/C (10 mol % relative to the substrate, e.g., ~300 mg).
-
Expert Insight: The catalyst should be handled carefully. Adding it to the solvent before the substrate can be a safer practice. Ensure the atmosphere is inert (e.g., Nitrogen or Argon) before introducing hydrogen.
-
-
Hydrogenation: Seal the flask, evacuate the air, and backfill with nitrogen three times. Then, introduce hydrogen gas via a balloon or connect to a hydrogenation apparatus (e.g., at 50 psi).
-
Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material. This typically takes 4-12 hours.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the flask with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with additional methanol to ensure all product is collected.
-
Safety Note: Do not allow the filter cake containing Pd/C to dry completely in the air, as it can ignite. Quench it with water.
-
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting solid or oil is the crude 3-aminooxetane-3-carboxylic acid.
Part C: Purification of 3-Aminooxetane-3-carboxylic Acid
Principle: Free amino acids are zwitterionic and can be challenging to purify on standard silica gel. Recrystallization or ion-exchange chromatography are effective methods.[15][16]
Procedure (Recrystallization):
-
Dissolve the crude amino acid in a minimum amount of hot deionized water.
-
Slowly add a miscible organic solvent in which the amino acid is less soluble (e.g., ethanol or isopropanol) until the solution becomes cloudy.
-
Gently heat the mixture until it becomes clear again.
-
Allow the solution to cool slowly to room temperature, and then cool further in a refrigerator to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.
Data Summary and Troubleshooting
| Parameter | Stage 1: Nitrile Hydrolysis | Stage 2: N-Debenzylation |
| Key Reagents | 6 M Hydrochloric Acid | 10% Palladium on Carbon, H₂ |
| Solvent | Water | Methanol |
| Temperature | Reflux (~100 °C) | Room Temperature |
| Typical Time | 12 - 24 hours | 4 - 12 hours |
| Typical Yield | 70 - 85% | 85 - 95% |
| Work-up | Neutralization (NaHCO₃), Extraction (EtOAc) | Filtration through Celite®, Evaporation |
Troubleshooting Guide:
-
Incomplete Nitrile Hydrolysis: If the reaction stalls, consider increasing the reaction time or using a more concentrated acid (e.g., 12 M HCl). The α,α-disubstitution creates significant steric hindrance.[17]
-
Potential Oxetane Ring Opening: If byproducts are observed, especially under harsher acidic conditions, it may indicate ring instability.[18] Consider milder hydrolysis conditions (e.g., different acid, lower temperature for longer time) or a base-catalyzed approach followed by acidification.
-
Stalled Debenzylation: If the hydrogenolysis is slow, the catalyst may be poisoned. Ensure high-purity solvents and reagents. If necessary, filter and add a fresh batch of catalyst.
Caption: Detailed experimental workflow diagram.
Conclusion
This application note provides a robust and detailed two-stage protocol for the synthesis of 3-aminooxetane-3-carboxylic acid, a highly valuable building block for drug discovery. By separating the nitrile hydrolysis and N-debenzylation steps, this method allows for greater control and optimization, leading to high yields of the desired product. The insights into the reaction mechanisms and potential challenges equip researchers with the necessary knowledge to adapt and troubleshoot the synthesis, ultimately facilitating the incorporation of this unique amino acid into next-generation therapeutic candidates.
References
- 1. Synthesis of α,α-Diaryl-α-amino Acid Precursors by Reaction of Isocyanoacetate Esters with o-Quinone Diimides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. Video: Nitriles to Carboxylic Acids: Hydrolysis [jove.com]
- 10. byjus.com [byjus.com]
- 11. organicchemistrytutor.com [organicchemistrytutor.com]
- 12. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 13. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 14. Application of the N-Dibenzyl Protective Group in the Preparation of β-Lactam Pseudopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. diaion.com [diaion.com]
- 16. Frontiers | Liquid Chromatographic Isolation of Individual Amino Acids Extracted From Sediments for Radiocarbon Analysis [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
Application Note: Leveraging 3-(Dibenzylamino)oxetane-3-carbonitrile for Accelerated Drug Discovery via Parallel Synthesis
Introduction: The Strategic Value of the Oxetane Scaffold
In modern medicinal chemistry, the strategic incorporation of small, sp³-rich scaffolds is paramount for developing drug candidates with optimized physicochemical properties. The oxetane ring, a four-membered cyclic ether, has emerged as a highly valuable motif for its ability to confer improved aqueous solubility, enhance metabolic stability, and introduce favorable three-dimensional geometry into flat molecules.[1][2][3][4][5] When coupled with the power of parallel synthesis, building blocks containing the oxetane core can rapidly generate large, diverse chemical libraries, accelerating the hit-to-lead optimization process.
This guide details the utility of 3-(Dibenzylamino)oxetane-3-carbonitrile , a versatile and strategically designed building block for parallel synthesis. Its unique architecture, featuring a stable 3,3-disubstituted oxetane core and two orthogonally addressable functional groups—a protected amine and a nitrile—provides an ideal platform for creating diverse compound arrays with high efficiency.
Scientific Rationale: Deconstructing the Building Block
The efficacy of this compound stems from the synergistic interplay of its three key components. Understanding the causality behind its design is crucial for its effective implementation.
-
The 3,3-Disubstituted Oxetane Core: The substitution at the 3-position provides significant steric hindrance, which shields the strained C-O bonds from nucleophilic attack, rendering the ring more stable to a wider range of chemical conditions compared to less substituted oxetanes.[6] This robustness is critical for multi-step parallel synthesis workflows. Functionally, the oxetane serves as an excellent bioisostere for less desirable groups like gem-dimethyl or carbonyl moieties, often improving polarity and reducing lipophilicity without adding significant molecular weight.[4][6][7]
-
The Dibenzylamino Group (Protected Amine - Vector 1): The dibenzylamino group serves as a stable, protected form of a secondary amine. The benzyl groups are readily cleaved under standard catalytic hydrogenation conditions.[8] This deprotection unmasks a secondary amine, a key functional handle for diversification through reactions such as amide coupling, reductive amination, and sulfonylation.
-
The Nitrile Group (Latent Functionality - Vector 2): The nitrile is a highly versatile functional group that is stable to many reaction conditions used to modify the amine. It can be subsequently transformed into two other critical functionalities: a primary amine (via reduction) or a carboxylic acid (via hydrolysis).[8] This provides a second, orthogonal point for diversification, enabling the creation of complex, matrix-style libraries from a single core.
Caption: Key structural features of the core building block.
Parallel Synthesis Workflow: A Divergent Strategy
The core principle of using this building block is a divergent synthesis strategy. A single starting material is used to generate an intermediate, which is then elaborated in parallel using a diverse set of reagents. This process can be repeated by modifying the second functional group, exponentially increasing library complexity.
References
- 1. tandfonline.com [tandfonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
Application Notes & Protocols: Strategic Incorporation of Oxetane Scaffolds to Enhance Drug Candidate Profiles
Abstract
The oxetane ring, a four-membered cyclic ether, has transitioned from a synthetic curiosity to a cornerstone motif in modern medicinal chemistry.[1][2][3] Its unique combination of properties—compactness, polarity, metabolic stability, and three-dimensionality—offers a powerful tool for drug designers to overcome common challenges in lead optimization.[1][2][3][4] This guide provides an in-depth analysis of the strategic incorporation of oxetane scaffolds into drug candidates. We will explore the causal relationship between the oxetane structure and its profound impact on critical drug-like properties, including aqueous solubility, lipophilicity, and metabolic stability. Furthermore, this document furnishes detailed, field-proven synthetic protocols, enabling researchers to confidently apply these strategies in their own drug discovery campaigns.
The Rationale: Why Oxetanes?
The utility of the oxetane scaffold lies in its ability to act as a versatile bioisostere for commonly used functional groups, most notably gem-dimethyl and carbonyl groups.[2][3][5][6][7] This bioisosteric replacement is not merely a substitution but a strategic enhancement of a molecule's physicochemical profile.
-
As a gem-Dimethyl Surrogate: The gem-dimethyl group is often used to block sites of metabolic oxidation, but it significantly increases lipophilicity.[6] The oxetane ring offers a similar steric volume but introduces a polar oxygen atom, thereby blocking metabolism without the associated lipophilicity penalty, often leading to improved aqueous solubility.[3][6][7][8]
-
As a Carbonyl Surrogate: The oxetane moiety can mimic the hydrogen bond-accepting capability and dipole moment of a carbonyl group.[7][9] However, it is generally more resistant to metabolic reduction and can enhance chemical stability, making it a superior alternative in many contexts.[10]
The inherent strain energy (approx. 106 kJ/mol) and the presence of the oxygen atom result in a nearly planar ring structure, which can also serve as a conformational lock, rigidifying the molecule's structure.[9][11]
Figure 1: Oxetane as a key bioisostere.
Impact on Physicochemical and ADME Properties
The introduction of an oxetane scaffold can trigger profound, beneficial changes in a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. These effects are context-dependent but follow predictable trends.
Enhancing Aqueous Solubility
The polarity imparted by the ether oxygen is a primary driver for improving aqueous solubility. Replacing a lipophilic group like a gem-dimethyl with an oxetane can increase solubility by orders of magnitude.[6][8] This is a critical advantage, as poor solubility is a frequent cause of failure for drug candidates.
Modulating Lipophilicity (LogP/LogD)
High lipophilicity is often associated with poor ADME properties and toxicity. The oxetane motif provides a method to add steric bulk without a corresponding increase in lipophilicity, helping to maintain a compound within the desired "drug-like" chemical space.[5][6]
Increasing Metabolic Stability
Oxetanes are generally stable to oxidative metabolism by cytochrome P450 (CYP) enzymes.[6] This makes them excellent replacements for metabolically labile groups, such as methylene groups, which can be hydroxylated, or ketones, which can be reduced. Studies have shown that 3,3-disubstituted oxetanes are particularly stable.[1][2]
Reducing Basicity of Proximal Amines
The strong inductive electron-withdrawing effect of the oxetane's oxygen atom can significantly reduce the basicity (pKa) of a nearby amine.[1][2][12] This effect is most pronounced when the oxetane is alpha to the amine (a reduction of ~2.7 pKa units) but remains significant at the beta (~1.9 units) and gamma (~0.7 units) positions.[1][12] Lowering the pKa can be crucial for reducing off-target effects (e.g., hERG inhibition) and improving cell permeability.[1][2][13]
Figure 2: Impact of oxetane incorporation.
Quantitative Data Summary
The following table summarizes the typical effects of replacing common moieties with an oxetane ring, based on published matched-pair analyses.
| Property | Original Moiety | Replacement Moiety | Observed Change | Reference |
| Aqueous Solubility | gem-Dimethyl | Oxetane | 4 to >4000-fold increase | [6][8] |
| Lipophilicity (cLogP) | gem-Dimethyl | Oxetane | Decrease (more hydrophilic) | [5][10] |
| Metabolic Stability | Methylene Group | Oxetane | Increased stability / lower clearance | [6] |
| Amine Basicity (pKa) | Ethylamine | 2-(Oxetan-3-yl)ethan-1-amine | pKa decreases by ~1.9 units | [1][12] |
Synthetic Strategies and Protocols
The increased adoption of oxetanes in drug discovery has been driven by the development of reliable synthetic methods.[5] While numerous strategies exist, we will focus on two robust and widely applicable protocols starting from commercially available materials.
Protocol 1: Synthesis of 3-Substituted Oxetanes from Oxetan-3-one
Oxetan-3-one is a versatile and widely available building block for accessing a variety of 3-substituted and 3,3-disubstituted oxetanes.[1][5][12] This protocol details a representative reductive amination to synthesize a 3-amino-oxetane derivative.
Objective: To synthesize N-benzyl-oxetan-3-amine.
Materials:
-
Oxetan-3-one (1.0 eq)
-
Benzylamine (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloroethane (DCE)
-
Acetic Acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Hexanes
Step-by-Step Methodology:
-
Reaction Setup: To a solution of oxetan-3-one (1.0 g, 13.9 mmol) in dichloroethane (50 mL) at room temperature, add benzylamine (1.66 mL, 15.3 mmol) followed by a catalytic amount of acetic acid (2-3 drops).
-
Imine Formation: Stir the mixture at room temperature for 1 hour to facilitate the formation of the intermediate imine. The progress can be monitored by TLC or LC-MS.
-
Reduction: Add sodium triacetoxyborohydride (4.4 g, 20.8 mmol) portion-wise over 15 minutes. Causality Note: NaBH(OAc)₃ is a mild reducing agent suitable for reducing the intermediate iminium ion without affecting the oxetane ring or the starting ketone.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-16 hours until the starting material is consumed, as monitored by LC-MS.
-
Workup: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (50 mL). Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Purification (Aqueous Wash): Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification (Chromatography): Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford N-benzyl-oxetan-3-amine as a clear oil.
Figure 3: Workflow for reductive amination.
Protocol 2: Intramolecular Williamson Etherification
The Williamson etherification is a classic and reliable method for constructing the oxetane ring from a suitable 1,3-diol precursor.[5] This protocol requires the selective activation of one hydroxyl group.
Objective: To synthesize 3,3-dimethyloxetane from 2,2-dimethylpropane-1,3-diol.
Materials:
-
2,2-dimethylpropane-1,3-diol (1.0 eq)
-
p-Toluenesulfonyl chloride (TsCl) (1.05 eq)
-
Pyridine
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether
-
1M Hydrochloric acid (HCl)
Step-by-Step Methodology:
-
Monotosylation: Dissolve 2,2-dimethylpropane-1,3-diol (5.0 g, 48 mmol) in pyridine (50 mL) and cool the solution to 0 °C in an ice bath.
-
Activation: Add p-toluenesulfonyl chloride (9.6 g, 50.4 mmol) portion-wise, maintaining the temperature below 5 °C. Causality Note: Pyridine acts as both the solvent and the base to neutralize the HCl byproduct. Using a slight excess of TsCl ensures full consumption of the diol, but careful control prevents ditosylation.
-
Reaction: Allow the reaction to warm to room temperature and stir for 16 hours.
-
Workup 1: Pour the reaction mixture into 1M HCl (100 mL) and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with saturated NaHCO₃ and brine, dry over MgSO₄, and concentrate to yield the crude tosylate.
-
Cyclization Setup: Wash sodium hydride (2.3 g of 60% dispersion, 57.6 mmol) with hexanes to remove mineral oil and suspend it in anhydrous THF (100 mL) under a nitrogen atmosphere.
-
Ring Closure: Add a solution of the crude tosylate in anhydrous THF (20 mL) dropwise to the NaH suspension at 0 °C. After the addition is complete, warm the mixture to room temperature and then heat to reflux for 4 hours. Causality Note: NaH is a strong, non-nucleophilic base that deprotonates the remaining alcohol, initiating the intramolecular SN2 attack on the carbon bearing the tosylate leaving group to form the strained four-membered ring.
-
Workup 2: Cool the reaction to 0 °C and carefully quench by the dropwise addition of water. Extract the product with diethyl ether. The product is volatile, so care must be taken during concentration.
-
Purification: The product can often be isolated in sufficient purity after careful distillation or used directly in subsequent steps.
Case Study: Oxetane in Kinase Inhibitors
The development of Bruton's tyrosine kinase (BTK) inhibitors provides an excellent example of the strategic use of oxetanes. In the optimization of fenebrutinib, a phenyl group was replaced with a pyridine, and an oxetane motif was introduced on a piperazine ring.[3] This modification was critical for lowering the pKa of the piperazine from 7.8 to 6.3, which was instrumental in overcoming hepatotoxicity issues observed in earlier analogs.[3] Similarly, in the development of GDC-0349, an mTOR inhibitor, an oxetane was installed on a nitrogen to reduce the amine pKa from 7.6 to 5.0, which drastically reduced hERG inhibition and improved the overall safety profile.[1]
Conclusion and Future Perspectives
The oxetane scaffold is a validated and powerful tool in the medicinal chemist's arsenal. Its ability to predictably and favorably modulate key drug-like properties such as solubility, lipophilicity, metabolic stability, and basicity has secured its place in modern drug discovery.[4][14] The increasing commercial availability of diverse oxetane building blocks and the continuous development of novel synthetic methodologies will undoubtedly expand their application.[15][16] Future efforts will likely focus on exploring more complex and stereochemically defined oxetane scaffolds to probe deeper into uncharted chemical space and address increasingly challenging biological targets.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. tandfonline.com [tandfonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. jstage.jst.go.jp [jstage.jst.go.jp]
- 13. tandfonline.com [tandfonline.com]
- 14. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chemrxiv.org [chemrxiv.org]
- 16. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: 3-(Dibenzylamino)oxetane-3-carbonitrile as a Bioisostere for the gem-Dimethyl Group
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Oxetane Scaffold as a Modern Tool in Medicinal Chemistry
In the landscape of contemporary drug discovery, the strategic modification of molecular scaffolds to enhance pharmacokinetic and pharmacodynamic properties is a cornerstone of successful lead optimization. A significant challenge in this endeavor is the mitigation of metabolic liabilities and the improvement of physicochemical characteristics such as solubility and lipophilicity. The gem-dimethyl group, frequently incorporated to block metabolically susceptible positions, often introduces an undesirable increase in lipophilicity, which can negatively impact a compound's overall profile.[1][2]
The oxetane ring has emerged as a valuable motif in medicinal chemistry, serving as a polar bioisostere for the gem-dimethyl group.[1][2][3][4] This small, three-dimensional, oxygen-containing heterocycle occupies a similar steric volume to a gem-dimethyl group but imparts distinct physicochemical properties.[2] The incorporation of an oxetane can lead to improved aqueous solubility, reduced lipophilicity, and enhanced metabolic stability, making it an attractive design element for medicinal chemists.[1][3] This document provides a comprehensive guide to the synthesis and application of 3-(dibenzylamino)oxetane-3-carbonitrile, a key intermediate for accessing a diverse range of 3,3-disubstituted oxetanes, and details protocols for evaluating its properties as a gem-dimethyl isostere.
Rationale for Employing 3,3-Disubstituted Oxetanes
The strategic advantage of the 3,3-disubstituted oxetane scaffold lies in its ability to modulate key drug-like properties:
-
Metabolic Stability: The oxetane ring is generally more resistant to oxidative metabolism compared to the C-H bonds of a gem-dimethyl group, thus improving the metabolic half-life of a compound.[1][3]
-
Aqueous Solubility: The inherent polarity of the ether oxygen in the oxetane ring can significantly enhance aqueous solubility, a critical factor for oral bioavailability and formulation.[3]
-
Lipophilicity (LogD): Replacement of a lipophilic gem-dimethyl group with a more polar oxetane moiety typically leads to a reduction in LogD, which can be beneficial for optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[5]
-
pKa Modulation: The electron-withdrawing nature of the oxetane ring can influence the basicity of neighboring amino groups, which can be exploited to fine-tune interactions with biological targets and improve cell permeability.
The following sections provide detailed protocols for the synthesis of a key 3,3-disubstituted oxetane intermediate and for the experimental validation of its isosteric properties.
Synthesis of this compound and its Carboxylic Acid Derivative
The synthesis of this compound is achieved via a Strecker reaction, a reliable and well-established method for the formation of α-aminonitriles.[6][7][8] This intermediate can be further hydrolyzed to the corresponding carboxylic acid, providing a versatile building block for further chemical elaboration.[9][10][11][12][13]
Diagram of the Synthetic Pathway
Caption: Synthetic route to this compound and its subsequent hydrolysis.
Protocol 1: Synthesis of this compound
This protocol describes the one-pot Strecker reaction of oxetan-3-one, dibenzylamine, and trimethylsilyl cyanide (TMSCN).
Materials:
-
Oxetan-3-one
-
Dibenzylamine
-
Trimethylsilyl cyanide (TMSCN)
-
Anhydrous Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc) and Hexanes for chromatography
Procedure:
-
To a stirred solution of oxetan-3-one (1.0 eq) in anhydrous MeOH at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add dibenzylamine (1.05 eq).
-
Stir the mixture for 15 minutes at 0 °C.
-
Slowly add trimethylsilyl cyanide (TMSCN) (1.2 eq) to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of EtOAc in Hexanes to afford this compound as a solid.
Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Protocol 2: Hydrolysis to 3-(Dibenzylamino)oxetane-3-carboxylic Acid
This protocol details the base-catalyzed hydrolysis of the nitrile to the corresponding carboxylic acid.[9][10][11][12][13]
Materials:
-
This compound
-
10% aqueous Sodium Hydroxide (NaOH) solution
-
Ethanol (EtOH)
-
1 M Hydrochloric acid (HCl)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of EtOH and 10% aqueous NaOH solution.
-
Heat the reaction mixture to reflux and maintain for 16-24 hours.
-
Monitor the reaction progress by TLC or LC-MS for the disappearance of the starting material and the formation of the carboxylic acid.
-
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the EtOH.
-
Dilute the residue with water and wash with DCM to remove any unreacted starting material or non-polar impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 3-4 by the slow addition of 1 M HCl.
-
A precipitate of the carboxylic acid should form. If not, extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers (if extraction was performed) or filter the precipitate.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude carboxylic acid. If a precipitate was formed, collect it by vacuum filtration and wash with cold water.
-
The crude product can be purified by recrystallization or column chromatography if necessary.
Characterization: The final product, 3-(dibenzylamino)oxetane-3-carboxylic acid, should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.[14][15]
Application Notes: Evaluating the Oxetane as a gem-Dimethyl Isostere
To validate the utility of the this compound scaffold as a gem-dimethyl isostere, a series of in vitro ADME assays should be performed on a target molecule containing this moiety and its corresponding gem-dimethyl analogue. The following protocols provide a framework for these comparative studies.
Diagram of the Isosteric Evaluation Workflow
Caption: Workflow for the comparative evaluation of an oxetane-containing compound and its gem-dimethyl analogue.
Protocol 3: In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.[16]
Materials:
-
Pooled human liver microsomes
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Test compound (oxetane derivative and gem-dimethyl analogue) dissolved in DMSO
-
Positive control compound with known metabolic liability (e.g., testosterone)
-
Acetonitrile (ACN) with an internal standard for quenching and analysis
-
96-well plates
-
Incubator/shaker
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a stock solution of the test compounds and positive control in DMSO.
-
In a 96-well plate, add phosphate buffer and the liver microsome suspension. Pre-warm the plate to 37°C.
-
To initiate the reaction, add the NADPH regenerating system to the wells, followed immediately by the test compound or positive control. The final concentration of the test compound is typically 1 µM.
-
Incubate the plate at 37°C with shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold ACN containing an internal standard.
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the disappearance of the parent compound over time.
Data Presentation:
| Compound | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Oxetane Derivative | ||
| gem-Dimethyl Analogue | ||
| Positive Control |
Protocol 4: Kinetic Solubility Assay
This high-throughput assay provides an early assessment of a compound's solubility.[17]
Materials:
-
Test compounds (oxetane derivative and gem-dimethyl analogue) in DMSO stock solutions
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well plates (UV-transparent for direct UV method)
-
Plate reader (nephelometer or UV-Vis spectrophotometer)
Procedure (Turbidimetric Method):
-
Dispense a small volume of the DMSO stock solution of the test compound into the wells of a 96-well plate.
-
Add PBS to each well to achieve a range of final compound concentrations.
-
Mix and incubate the plate at room temperature for 1-2 hours.
-
Measure the turbidity (light scattering) of each well using a nephelometer.
-
The kinetic solubility is the concentration at which precipitation is first observed.
Data Presentation:
| Compound | Kinetic Solubility (µM) at pH 7.4 |
| Oxetane Derivative | |
| gem-Dimethyl Analogue |
Protocol 5: LogD Determination (Shake-Flask Method)
This "gold standard" method measures the lipophilicity of a compound at a specific pH.[18][19][20][21][22]
Materials:
-
Test compounds (oxetane derivative and gem-dimethyl analogue)
-
n-Octanol (pre-saturated with PBS)
-
Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)
-
Vials
-
Vortex mixer and/or shaker
-
Centrifuge
-
LC-MS/MS or HPLC-UV for analysis
Procedure:
-
Prepare a stock solution of the test compound in either PBS or n-octanol.
-
Add a known volume of the stock solution to a vial containing a known volume of the other solvent (e.g., add PBS stock to n-octanol).
-
Vigorously shake or vortex the mixture for a set period (e.g., 1 hour) to allow for partitioning equilibrium to be reached.
-
Centrifuge the vials to ensure complete separation of the aqueous and organic phases.
-
Carefully sample a known volume from both the n-octanol and PBS layers.
-
Quantify the concentration of the compound in each phase using a suitable analytical method (LC-MS/MS or HPLC-UV).
-
Calculate the LogD value using the formula: LogD = log₁₀ ([Compound]octanol / [Compound]PBS).
Data Presentation:
| Compound | LogD at pH 7.4 |
| Oxetane Derivative | |
| gem-Dimethyl Analogue |
Conclusion
The this compound scaffold represents a valuable and versatile building block in modern medicinal chemistry. Its role as a polar isostere for the gem-dimethyl group offers a strategic approach to improving the physicochemical and pharmacokinetic properties of drug candidates. The protocols outlined in this document provide a comprehensive guide for the synthesis of this key intermediate and for the systematic evaluation of its impact on metabolic stability, solubility, and lipophilicity. By employing these methodologies, researchers can effectively leverage the benefits of the oxetane motif to accelerate the development of safer and more effective therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chimia.ch [chimia.ch]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 11. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. 3-(Dibenzylamino)oxetane-3-carboxylic acid | C18H19NO3 | CID 66616918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. PubChemLite - 3-(dibenzylamino)oxetane-3-carboxylic acid (C18H19NO3) [pubchemlite.lcsb.uni.lu]
- 16. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]
- 18. LogP / LogD shake-flask method [protocols.io]
- 19. researchgate.net [researchgate.net]
- 20. Shake Flask LogD | Domainex [domainex.co.uk]
- 21. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. enamine.net [enamine.net]
Application Notes and Protocols for the Utilization of 3-(Dibenzylamino)oxetane-3-carbonitrile in Kinase Inhibitor Design
Introduction: The Strategic Value of the Oxetane Scaffold in Kinase Inhibitor Design
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders. Consequently, the design of potent and selective kinase inhibitors remains a paramount objective in modern drug discovery. The choice of a core chemical scaffold is a determinative factor in achieving desired potency, selectivity, and drug-like properties.
The oxetane ring, a four-membered oxygen-containing heterocycle, has emerged as a valuable motif in medicinal chemistry.[1][2] Its unique combination of properties—small size, polarity, three-dimensionality, and metabolic stability—makes it an attractive bioisosteric replacement for more common groups like gem-dimethyl or carbonyl moieties.[3][4] The incorporation of an oxetane can significantly improve key physicochemical parameters such as aqueous solubility, lipophilicity (LogP), and metabolic stability, while also providing a rigidifying element to optimize ligand-target interactions.[3][5] Specifically, the 3-amino-3-carboxamide oxetane core, accessible from 3-(Dibenzylamino)oxetane-3-carbonitrile, presents a versatile platform for constructing kinase inhibitors that can engage in crucial hydrogen bonding interactions within the ATP-binding site of various kinases.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, functionalization, and application of this compound as a key building block for the design of novel kinase inhibitors. We will detail the synthetic pathway from the nitrile precursor to a functionalized kinase inhibitor scaffold, provide protocols for key transformations, and outline a representative workflow for evaluating the final compounds in a kinase inhibition assay.
Physicochemical Properties of the Oxetane Scaffold
The introduction of the oxetane moiety can favorably modulate the physicochemical properties of a lead compound. The electronegative oxygen atom within the strained four-membered ring imparts a significant dipole moment and influences the basicity (pKa) of adjacent amines.[4] This modulation can be critical for optimizing cell permeability, reducing off-target effects (e.g., hERG inhibition), and improving the overall ADMET profile of a drug candidate.[2]
| Property | General Impact of Oxetane Incorporation | Rationale |
| Aqueous Solubility (LogS) | Generally Increased | The polar nature of the ether oxygen can improve interactions with water, disrupting the crystal lattice and enhancing solubility compared to non-polar analogs like gem-dimethyl groups.[5] |
| Lipophilicity (LogP/LogD) | Generally Decreased | The replacement of greasy fragments (e.g., gem-dimethyl) with the more polar oxetane ring typically lowers lipophilicity, which can be beneficial for reducing metabolic clearance and improving the overall ADMET profile.[3][4] |
| Metabolic Stability | Generally Increased | The oxetane ring is often more resistant to metabolic degradation (e.g., CYP-mediated oxidation) compared to more labile groups, leading to improved pharmacokinetic properties.[4] |
| Acidity/Basicity (pKa) | Attenuation of Amine Basicity | The inductive electron-withdrawing effect of the oxetane oxygen reduces the pKa of adjacent amines, which can be advantageous for avoiding lysosomal trapping and improving oral bioavailability.[4] |
| Molecular Shape | Increased Three-Dimensionality | The puckered, sp³-rich nature of the oxetane ring introduces conformational rigidity and three-dimensionality, which can lead to improved target binding and selectivity.[3] |
Synthetic Workflow: From Nitrile to Kinase Inhibitor Core
The journey from the starting material, this compound, to a versatile 3-amino-oxetane-3-carboxamide scaffold involves a four-step synthetic sequence. This workflow is designed to be robust and adaptable for the generation of a library of kinase inhibitor candidates.
Caption: Synthetic pathway from oxetan-3-one to the core kinase inhibitor scaffold.
Experimental Protocols
Protocol 1: Synthesis of this compound via Strecker Reaction
This protocol describes the three-component Strecker reaction to synthesize the nitrile precursor from commercially available oxetan-3-one.[6] The use of trimethylsilyl cyanide (TMSCN) is a common and effective cyanide source for this transformation.
Materials:
-
Oxetan-3-one
-
Dibenzylamine
-
Trimethylsilyl cyanide (TMSCN)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (EtOAc) for chromatography
Procedure:
-
To a solution of oxetan-3-one (1.0 eq) in methanol at 0 °C, add dibenzylamine (1.05 eq).
-
Stir the mixture for 30 minutes at 0 °C to allow for iminium ion formation.
-
Add trimethylsilyl cyanide (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in dichloromethane and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford this compound.
Causality: The Strecker reaction is a robust method for the synthesis of α-aminonitriles. The initial condensation of the ketone (oxetan-3-one) with the amine (dibenzylamine) forms an iminium ion intermediate, which is then attacked by the cyanide nucleophile.[5][7] Methanol is a suitable protic solvent for this reaction.
Protocol 2: Basic Hydrolysis of the Nitrile to a Carboxylic Acid
This protocol details the hydrolysis of the nitrile group to a carboxylic acid under basic conditions, which are known to be well-tolerated by the oxetane ring.[6][8]
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl, 1M aqueous solution)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of ethanol and water (e.g., 2:1 v/v).
-
Add sodium hydroxide (5.0 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH ~3-4 with 1M HCl. A precipitate should form.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield 3-(Dibenzylamino)oxetane-3-carboxylic acid. The product can be used in the next step without further purification if of sufficient purity.
Causality: Basic hydrolysis of nitriles proceeds via nucleophilic attack of hydroxide on the nitrile carbon, leading to an amide intermediate which is subsequently hydrolyzed to the carboxylate salt.[9][10] Acidic workup is then required to protonate the carboxylate to the free carboxylic acid. Basic conditions are crucial to prevent acid-catalyzed ring-opening of the strained oxetane.[6]
Protocol 3: Amide Coupling to a Representative Aryl Amine
This protocol describes a standard amide coupling procedure using a common coupling agent like HATU to form the carboxamide bond.[10][11]
Materials:
-
3-(Dibenzylamino)oxetane-3-carboxylic acid
-
A representative aryl amine (e.g., 4-phenoxyaniline)
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 3-(Dibenzylamino)oxetane-3-carboxylic acid (1.0 eq) in DMF.
-
Add the aryl amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to yield the desired N-Aryl-3-(dibenzylamino)oxetane-3-carboxamide.
Causality: Amide coupling reagents like HATU activate the carboxylic acid to form a highly reactive ester intermediate, which is then readily displaced by the amine nucleophile to form the stable amide bond.[12] DIPEA is a non-nucleophilic base used to scavenge the acid formed during the reaction.
Protocol 4: Debenzylation via Catalytic Hydrogenation
This final step removes the N-benzyl protecting groups to reveal the primary amine of the core scaffold, which is often a key pharmacophore for kinase inhibition.[3][13][14]
Materials:
-
N-Aryl-3-(dibenzylamino)oxetane-3-carboxamide
-
Palladium on carbon (Pd/C, 10 wt%)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Celite
Procedure:
-
Dissolve the N-Aryl-3-(dibenzylamino)oxetane-3-carboxamide (1.0 eq) in methanol or ethanol.
-
Carefully add 10% Pd/C (typically 10-20 mol% Pd) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Evacuate the flask and backfill with hydrogen gas (repeat this cycle 3 times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the final N-Aryl-3-aminooxetane-3-carboxamide scaffold.
Causality: Catalytic hydrogenation is a standard and clean method for the cleavage of benzyl groups from amines.[13] The palladium catalyst facilitates the addition of hydrogen across the C-N bond, releasing toluene as a byproduct. This method is generally high-yielding and the workup is straightforward.
Application in Kinase Inhibitor Design: A Representative Example
The resulting 3-amino-3-carboxamide oxetane scaffold is a versatile starting point for targeting various kinases. The primary amine can act as a hydrogen bond donor, mimicking the hinge-binding motif of many known kinase inhibitors. For illustrative purposes, we will consider the design of a hypothetical inhibitor targeting Bruton's Tyrosine Kinase (BTK), a non-receptor tyrosine kinase crucial for B-cell signaling and a validated target in autoimmune diseases and B-cell malignancies.[2][15]
Caption: Workflow for designing and evaluating an oxetane-based kinase inhibitor.
Many BTK inhibitors, such as Ibrutinib, form a covalent bond with a cysteine residue (Cys481) in the active site. Our core scaffold can be elaborated by attaching a suitable "warhead" like an acrylamide group to a hinge-binding moiety, which is then coupled to the primary amine of our oxetane core.
Protocol 5: In Vitro Kinase Inhibition Assay (BTK)
This protocol describes a representative luminescence-based in vitro assay to determine the IC₅₀ value of a synthesized inhibitor against BTK. This type of assay measures the amount of ADP produced, which is directly proportional to kinase activity.[16][17]
Materials:
-
Recombinant human BTK enzyme
-
Kinase substrate peptide (e.g., Poly(Glu, Tyr) 4:1)
-
Adenosine triphosphate (ATP)
-
Synthesized oxetane-based inhibitor
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (or similar luminescence-based ADP detection kit)
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the inhibitor in 100% DMSO. Create a 10-point serial dilution series (e.g., 1:3 dilutions) in DMSO.
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of the serially diluted inhibitor or DMSO control to each well.
-
Add 2 µL of BTK enzyme solution (prepared in Kinase Assay Buffer to 2X the final desired concentration).
-
Incubate for 15 minutes at room temperature to allow for inhibitor-enzyme pre-incubation.
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture (prepared in Kinase Assay Buffer to 2X the final desired concentration). The final ATP concentration should be at or near its Km for BTK.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal (or percent inhibition relative to DMSO controls) against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic dose-response curve to determine the IC₅₀ value.
-
Conclusion and Future Directions
The this compound building block provides a reliable and versatile entry point for the synthesis of novel kinase inhibitors based on the 3-amino-3-carboxamide oxetane scaffold. The synthetic route is robust, proceeding through well-established and high-yielding chemical transformations. The inherent physicochemical advantages conferred by the oxetane moiety make this scaffold particularly attractive for developing drug candidates with improved ADMET properties. The provided protocols offer a solid foundation for synthesizing these core structures and evaluating their biological activity. Further exploration of structure-activity relationships (SAR) by varying the aryl group of the carboxamide and the substituents on the hinge-binding moiety will be crucial for optimizing potency and selectivity against specific kinase targets.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of Novel Bruton’s Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
- 4. ijcr.info [ijcr.info]
- 5. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. growingscience.com [growingscience.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Discovery of potent and selective reversible Bruton's tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. bellbrooklabs.com [bellbrooklabs.com]
- 17. promega.com [promega.com]
Asymmetric Synthesis of Chiral 3-Aminooxetanes: A Guide to Modern Strategies and Protocols
Introduction: The Rising Prominence of Chiral 3-Aminooxetanes in Drug Discovery
The oxetane ring, a four-membered saturated heterocycle, has emerged from relative obscurity to become a highly sought-after motif in modern medicinal chemistry. Its unique three-dimensional structure and favorable physicochemical properties allow it to serve as a versatile bioisostere for commonly used functional groups such as gem-dimethyl and carbonyl moieties. The incorporation of an oxetane can lead to significant improvements in a drug candidate's metabolic stability, aqueous solubility, and lipophilicity, while also providing a rigid scaffold that can enhance binding to biological targets.[1]
When chirality is introduced, particularly at the 3-position with an amino substituent, the resulting chiral 3-aminooxetane becomes a powerful building block for the synthesis of complex and stereochemically defined pharmaceutical agents. The precise spatial arrangement of the amino group is often critical for biological activity, making the development of robust asymmetric synthetic methods a key priority for researchers in drug development. This guide provides an in-depth overview of contemporary strategies for the asymmetric synthesis of chiral 3-aminooxetanes, with a focus on practical, high-yielding protocols suitable for a research and development setting.
Pillar 1: Diastereoselective Synthesis via Chiral Auxiliaries: The Ellman Sulfinamide Approach
One of the most reliable and versatile methods for the asymmetric synthesis of chiral amines from ketones is the use of a chiral auxiliary. The Ellman auxiliary, tert-butanesulfinamide (tBS), has proven to be exceptionally effective in this regard.[2][3][4][5] This strategy relies on the temporary incorporation of the chiral tBS group to form a chiral N-sulfinyl imine intermediate from the achiral oxetan-3-one. The stereocenter on the sulfur atom then directs the subsequent reduction of the C=N bond, leading to the formation of one diastereomer with high selectivity. The auxiliary can then be readily cleaved under acidic conditions to yield the desired chiral primary amine.
The causality behind this experimental choice lies in the predictable and high degree of stereocontrol exerted by the bulky tert-butyl group and the stereoelectronics of the sulfinyl group. The transition state of the reduction is organized in a way that minimizes steric interactions, forcing the hydride to attack from the less hindered face of the imine.
Experimental Protocol: Asymmetric Synthesis of (R)-3-Aminooxetane via (R)-tert-Butanesulfinamide Auxiliary
This protocol is a representative procedure adapted from the well-established methodology developed by Ellman and coworkers for the asymmetric synthesis of amines.[3][5]
Step 1: Formation of the N-tert-Butanesulfinyl Imine
-
To a round-bottom flask charged with oxetan-3-one (1.0 equiv.), add (R)-(+)-tert-butanesulfinamide (1.05 equiv.) and anhydrous toluene (0.4 M).
-
Add a dehydrating agent, such as titanium(IV) ethoxide (Ti(OEt)₄, 1.5 equiv.), dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS until the oxetan-3-one is consumed.
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of a saturated aqueous solution of NaHCO₃.
-
Filter the resulting suspension through a pad of Celite®, washing the filter cake with ethyl acetate.
-
Separate the organic layer of the filtrate, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-sulfinyl imine, which can often be used in the next step without further purification.
Step 2: Diastereoselective Reduction of the N-tert-Butanesulfinyl Imine
-
Dissolve the crude N-sulfinyl imine from the previous step in anhydrous THF (0.2 M) under an inert atmosphere and cool the solution to -48 °C in an acetone/dry ice bath.
-
Slowly add a solution of L-Selectride® (1.0 M in THF, 1.2 equiv.) dropwise, maintaining the internal temperature below -40 °C.
-
Stir the reaction at -48 °C for 3-4 hours, monitoring by TLC or LC-MS for the disappearance of the imine.
-
Quench the reaction by the slow addition of methanol, followed by a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the diastereomerically enriched N-sulfinyl-3-aminooxetane.
Step 3: Cleavage of the Chiral Auxiliary
-
Dissolve the purified N-sulfinyl-3-aminooxetane in methanol (0.2 M).
-
Add a solution of hydrochloric acid in 1,4-dioxane (e.g., 4.0 M, 2.0 equiv.) and stir the mixture at room temperature for 1-2 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to obtain the crude hydrochloride salt of the chiral 3-aminooxetane.
-
The product can be isolated as the free base by neutralization with a suitable base and extraction, or purified as the salt by recrystallization.
Data Presentation: Expected Outcomes for Chiral Auxiliary-Mediated Synthesis
| Step | Transformation | Reagents | Typical Yield | Diastereomeric Ratio (dr) |
| 1 | Imine Formation | Oxetan-3-one, (R)-tBS, Ti(OEt)₄ | >90% | N/A |
| 2 | Reduction | L-Selectride® | 85-95% | >95:5 |
| 3 | Auxiliary Cleavage | HCl in Dioxane | >95% | N/A (product is enantiopure) |
Pillar 2: Catalytic Asymmetric Reductive Amination: A Modern, Atom-Economical Approach
While the chiral auxiliary approach is robust, direct catalytic asymmetric methods are often more desirable from an atom economy and process efficiency perspective. Asymmetric reductive amination (ARA) involves the in-situ formation of an imine or enamine from a ketone and an amine source, followed by asymmetric reduction catalyzed by a chiral transition metal complex or an organocatalyst.[6]
Chiral iridium complexes, often paired with chiral phosphoramidite ligands, have shown great promise in the direct asymmetric reductive amination of various ketones.[7][8] Additionally, chiral Brønsted acids, such as chiral phosphoric acids, have emerged as powerful organocatalysts for the enantioselective reductive amination of ketones.[9][10][11] These catalysts activate the in-situ formed imine towards reduction by a hydride source (e.g., a Hantzsch ester) through hydrogen bonding, creating a chiral environment that dictates the stereochemical outcome of the hydride transfer.
Conceptual Protocol: Chiral Phosphoric Acid-Catalyzed Asymmetric Reductive Amination of Oxetan-3-one
This conceptual protocol is based on the principles established by MacMillan and others for the organocatalytic reductive amination of ketones.[9]
-
Reaction Setup: To a vial, add the chiral phosphoric acid catalyst (e.g., a SPINOL- or BINOL-derived phosphoric acid, 5-10 mol%), oxetan-3-one (1.0 equiv.), and an amine source (e.g., benzylamine or an ammonia surrogate, 1.2 equiv.).
-
Solvent and Reductant: Add a suitable solvent (e.g., toluene or dichloromethane) followed by a Hantzsch ester (e.g., diethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate, 1.2 equiv.) as the hydride source.
-
Reaction Conditions: Stir the reaction mixture at a specified temperature (e.g., room temperature or slightly elevated) under an inert atmosphere for 24-48 hours.
-
Work-up and Analysis: Upon completion, the reaction mixture is typically purified directly by flash column chromatography. The enantiomeric excess (ee) of the product is determined by chiral HPLC analysis.
Data Presentation: Representative Data for Catalytic Asymmetric Reductive Amination
| Catalyst Type | Ligand/Catalyst | Reductant | Typical Yield | Typical Enantiomeric Excess (ee) |
| Chiral Phosphoric Acid | (R)-TRIP | Hantzsch Ester | 70-90% | 85-95% ee |
| Iridium Catalyst | [Ir(COD)Cl]₂ / Chiral Phosphoramidite | H₂ | 80-95% | 90-99% ee |
Visualization of Synthetic Workflows
Caption: Workflow for the diastereoselective synthesis of chiral 3-aminooxetanes using a chiral auxiliary.
Caption: Workflow for the catalytic asymmetric reductive amination of oxetan-3-one.
Conclusion and Future Outlook
The asymmetric synthesis of chiral 3-aminooxetanes is a rapidly evolving field, driven by the increasing demand for these valuable building blocks in drug discovery. The use of chiral auxiliaries, particularly tert-butanesulfinamide, offers a highly reliable and diastereoselective method that is applicable to a wide range of substrates. For processes where atom economy and catalytic turnover are paramount, asymmetric reductive amination using either chiral transition metal complexes or organocatalysts represents the state-of-the-art. As research in this area continues, the development of even more efficient, selective, and scalable catalytic systems is anticipated, further enabling the exploration of chiral 3-aminooxetanes in the design of next-generation therapeutics.
References
- 1. 3-Oxetanone | High-Purity Reagent for Organic Synthesis [benchchem.com]
- 2. The tert-Butanesulfinyl Group: An Ideal Chiral Directing Group and Boc-Surrogate for the Asymmetric Synthesis and Applications of β-Amino Acids [organic-chemistry.org]
- 3. Asymmetric synthesis of amines using tert-butanesulfinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Applications of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Iridium-catalyzed direct asymmetric reductive amination utilizing primary alkyl amines as the N-sources - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Iridium-catalyzed asymmetric reductive amination of C2-acylpyridines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Enantioselective organocatalytic reductive amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chiral phosphoric acid catalyzed atroposelective C–H amination of arenes: mechanisms, origin and influencing factors of enantioselectivity - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. Chiral spirocyclic phosphoric acid-catalyzed enantioselective synthesis of heterotriarylmethanes bearing an amino acid moiety - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 3-(Dibenzylamino)oxetane-3-carbonitrile
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 3-(Dibenzylamino)oxetane-3-carbonitrile. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of this valuable oxetane-based building block.
Introduction
This compound is a key intermediate in medicinal chemistry, often synthesized via the Strecker reaction of oxetan-3-one, dibenzylamine, and a cyanide source.[1] The purification of this α-aminonitrile can be challenging due to the inherent reactivity of the oxetane ring and the basicity of the tertiary amine. This guide offers practical solutions to common purification issues, ensuring the isolation of high-purity material.
Troubleshooting Guide
This section addresses specific problems that may arise during the purification of this compound.
Issue 1: Low Yield or Product Decomposition during Column Chromatography
Symptoms:
-
Streaking of the product spot on the TLC plate.
-
Appearance of new, more polar baseline spots on the TLC plate after exposure to silica gel.
-
Low recovery of the desired product from the column.
Potential Causes & Solutions:
The oxetane ring can be susceptible to ring-opening under acidic conditions, and the acidic nature of standard silica gel can catalyze this degradation.[1] The tertiary amine can also interact strongly with the acidic silanol groups, leading to poor elution and tailing.
Solutions:
-
Deactivation of Silica Gel: Before preparing the column, create a slurry of the silica gel in the chosen non-polar solvent containing 1-2% triethylamine (Et3N). This will neutralize the acidic sites on the silica surface.
-
Use of a Basic Modifier in the Eluent: Add 0.5-1% triethylamine or a few drops of ammonium hydroxide to the mobile phase. This will compete with the product for binding to the acidic sites on the silica, improving the peak shape and reducing degradation.
-
Alternative Stationary Phases:
-
Neutral or Basic Alumina: These are excellent alternatives to silica gel for the purification of basic compounds.
-
Reversed-Phase Chromatography (C18): If the compound is sufficiently non-polar, reversed-phase chromatography using a polar mobile phase (e.g., water/acetonitrile or water/methanol mixtures) can be an effective purification strategy.
-
Issue 2: Co-elution of Impurities with the Product
Symptoms:
-
Overlapping spots on the TLC plate.
-
Presence of impurity signals in the ¹H NMR spectrum of the "purified" product.
Potential Causes & Solutions:
Impurities with similar polarity to the desired product can be difficult to separate. Common impurities from a Strecker synthesis may include unreacted starting materials or byproducts from side reactions.
Solutions:
-
Optimize the Eluent System:
-
Systematic Solvent Screening: Use TLC to test a variety of solvent systems with different selectivities. Common eluents for α-aminonitriles include gradients of ethyl acetate in hexanes or dichloromethane in methanol.
-
Gradient Elution: Employing a shallow gradient of the polar solvent during column chromatography can enhance the separation of closely eluting compounds.
-
-
Consider a Different Purification Technique: If chromatography is ineffective, consider crystallization or a chemical workup to remove the persistent impurity.
Issue 3: Product "Oils Out" During Crystallization
Symptoms:
-
Instead of forming solid crystals upon cooling, the product separates as a liquid phase.
Potential Causes & Solutions:
"Oiling out" occurs when the compound's melting point is lower than the temperature of the crystallization solution, or when the solution is too concentrated.
Solutions:
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then gradually cool it further in a refrigerator. Rapid cooling often promotes oiling out.
-
Dilute the Solution: Add more of the hot solvent to the oiled-out mixture to redissolve it, and then attempt to recrystallize from this more dilute solution.
-
Change the Solvent System:
-
Experiment with different solvents or solvent mixtures. A good crystallization solvent will dissolve the compound when hot but not when cold.[2]
-
Antisolvent Addition: Dissolve the compound in a good solvent at room temperature, and then slowly add a solvent in which the compound is insoluble (an antisolvent) until the solution becomes turbid. Gently warm the mixture until it is clear again, and then allow it to cool slowly. For an aminonitrile, a good solvent might be ethyl acetate or dichloromethane, and a potential antisolvent could be hexanes or pentane.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect from the synthesis of this compound?
A1: Common impurities may include unreacted oxetan-3-one, dibenzylamine, and potentially byproducts from the hydrolysis of the nitrile group to an amide or carboxylic acid, especially during workup or purification if acidic conditions are not avoided.
Q2: What is a good starting point for a solvent system for column chromatography?
A2: A good starting point for TLC analysis and subsequent column chromatography is a mixture of ethyl acetate and hexanes. Begin with a low polarity mixture (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity. Remember to include a small percentage of triethylamine (e.g., 1%) in your eluent system to prevent streaking and decomposition.
Q3: How can I effectively monitor the purity of my fractions during column chromatography?
A3: Thin-layer chromatography (TLC) is the most common method. Spot your collected fractions on a TLC plate along with a reference spot of your crude material. Visualize the spots under UV light and/or by staining with a suitable agent like potassium permanganate, which is effective for visualizing many organic compounds.
Q4: My purified product still shows residual solvent in the NMR spectrum. How can I remove it?
A4: Residual solvents can often be removed by dissolving the product in a minimal amount of a low-boiling solvent like dichloromethane, followed by concentration under high vacuum. This process can be repeated several times. Lyophilization from a suitable solvent like benzene or 1,4-dioxane can also be effective if the compound is stable to these conditions.
Q5: Is this compound stable for long-term storage?
Experimental Protocols
Protocol 1: Column Chromatography with Deactivated Silica Gel
-
Slurry Preparation: In a fume hood, prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes) containing 1% triethylamine.
-
Column Packing: Carefully pack a chromatography column with the prepared slurry.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent or a compatible solvent and load it onto the column.
-
Elution: Begin elution with a low-polarity solvent system (e.g., 5% ethyl acetate in hexanes + 1% triethylamine) and gradually increase the polarity based on TLC analysis of the fractions.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Recrystallization
-
Solvent Selection: Identify a suitable solvent or solvent pair by testing the solubility of a small amount of the crude product in various solvents at room temperature and upon heating.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the hot crystallization solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature to induce crystallization. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath or refrigerator may be necessary.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Data Summary
| Purification Technique | Stationary/Mobile Phase or Solvent | Key Considerations |
| Column Chromatography | Silica gel with Et3N / Hexanes:Ethyl Acetate | Deactivate silica with triethylamine to prevent degradation. |
| Neutral/Basic Alumina / Hexanes:Ethyl Acetate | Good alternative for basic compounds. | |
| Reversed-Phase (C18) / Water:Acetonitrile or Water:Methanol | Suitable for non-polar to moderately polar compounds. | |
| Crystallization | Ethyl Acetate/Hexanes, Dichloromethane/Pentane | Screen for a solvent system where the compound has high solubility when hot and low solubility when cold. |
Visualization of Purification Workflow
Caption: Decision workflow for the purification of this compound.
References
Technical Support Center: Side Reactions in the Strecker Synthesis of Oxetanes
Welcome to the technical support center for navigating the complexities of the Strecker synthesis of oxetane-containing amino acids. This guide is designed for researchers, scientists, and drug development professionals who are leveraging the unique properties of oxetanes in their synthetic endeavors. As a Senior Application Scientist, I have compiled this resource to provide not only troubleshooting solutions but also a deeper understanding of the chemical principles at play, ensuring the integrity and success of your experiments.
Introduction: The Allure and Challenge of Oxetane Synthesis
Oxetanes have emerged as valuable motifs in medicinal chemistry, often employed as bioisosteres for carbonyl and gem-dimethyl groups to enhance physicochemical properties such as solubility and metabolic stability.[1][2] The Strecker synthesis, a robust method for creating α-amino acids from aldehydes or ketones, is a promising route for incorporating these strained four-membered rings into novel molecular architectures.[3][4][5] However, the inherent ring strain of oxetanes presents unique challenges, leading to specific side reactions that can complicate synthesis and reduce yields. This guide will address these challenges in a practical question-and-answer format.
Troubleshooting Guide & FAQs
Question 1: I am performing a Strecker synthesis with 3-oxetanone and observing a complex mixture of byproducts with low yield of the desired spiro-amino acid. What is likely happening?
Answer:
The most probable cause of this issue is the instability of the oxetane ring under the reaction conditions, particularly during the hydrolysis of the intermediate α-aminonitrile.[6]
Causality Explained:
The Strecker synthesis involves two key stages: the formation of an α-aminonitrile from an aldehyde or ketone, ammonia (or an amine), and a cyanide source, followed by the hydrolysis of the nitrile to a carboxylic acid.[4][7] While the initial three-component condensation to form the aminonitrile may proceed as expected, the subsequent hydrolysis step is often problematic when an oxetane ring is present.
-
Acid-Catalyzed Ring Opening: Traditional Strecker protocols often employ strong acidic conditions for nitrile hydrolysis.[4] However, the strained oxetane ring is susceptible to acid-catalyzed ring-opening.[6] The protonated oxetane becomes highly electrophilic, inviting nucleophilic attack by water or other nucleophiles present in the reaction mixture. This leads to a variety of unwanted, ring-opened byproducts.
-
Substitution Pattern Matters: The stability of the oxetane ring is influenced by its substitution pattern. 3,3-disubstituted oxetanes, such as the one you are attempting to synthesize, are generally more stable than other substituted oxetanes.[8] This is due to the steric hindrance around the ether oxygen, which impedes the approach of nucleophiles. However, even with this increased stability, harsh acidic conditions can still lead to decomposition.
Visualizing the Problem: The Strecker Pathway and a Major Side Reaction
Caption: Strecker synthesis of a spirocyclic oxetane amino acid and the competing acid-catalyzed ring-opening side reaction.
Question 2: How can I avoid ring-opening of the oxetane during the hydrolysis of the α-aminonitrile?
Answer:
The key to preserving the oxetane ring is to perform the hydrolysis under oxetane-tolerant basic conditions .[6]
Detailed Protocol for Basic Hydrolysis of Oxetane α-Aminonitriles:
This protocol is designed to minimize the risk of oxetane ring degradation.
Materials:
-
Crude α-aminonitrile from the first step of the Strecker synthesis
-
Aqueous solution of a strong base (e.g., 6M Sodium Hydroxide or Potassium Hydroxide)
-
Suitable solvent (e.g., ethanol, methanol, or a co-solvent system with water)
-
Acid for neutralization (e.g., 1M Hydrochloric Acid)
-
Apparatus for heating under reflux
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude α-aminonitrile in a suitable alcohol solvent.
-
Addition of Base: Add the aqueous solution of the strong base to the aminonitrile solution. A typical stoichiometry is a significant excess of the base.
-
Heating: Heat the reaction mixture to reflux. The reaction time will vary depending on the substrate but should be monitored by a suitable analytical technique (e.g., TLC, LC-MS).
-
Cooling and Neutralization: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the reaction mixture with an acid to precipitate the amino acid product. The pH should be adjusted to the isoelectric point of the target amino acid.
-
Isolation: Isolate the product by filtration, and wash with cold water and then a suitable organic solvent (e.g., ethanol, diethyl ether) to remove impurities.
-
Purification: If necessary, the product can be further purified by recrystallization.
Causality Explained:
Under basic conditions, the oxetane ring is significantly more stable and less prone to nucleophilic attack. The hydroxide ion will preferentially attack the electrophilic carbon of the nitrile group, initiating hydrolysis to the corresponding carboxylic acid, while leaving the strained ether intact.
Question 3: I am still observing low yields even with basic hydrolysis. What other side reactions could be occurring?
Answer:
While basic hydrolysis is the preferred method, other side reactions can still occur, particularly during the initial aminonitrile formation.
Potential Side Reactions During Aminonitrile Formation:
-
Cyanohydrin Formation: If the imine formation is slow or incomplete, the cyanide ion can directly attack the carbonyl of the starting 3-oxetanone to form a cyanohydrin. This is a common side reaction in Strecker syntheses.
-
Retro-Strecker Reaction: The formation of the α-aminonitrile is a reversible process. If the reaction is not driven to completion, the aminonitrile can revert to the iminium ion and cyanide.
Troubleshooting Strategies for Aminonitrile Formation:
| Issue | Potential Cause | Recommended Action |
| Low conversion to aminonitrile | Incomplete imine formation. | Use a dehydrating agent such as magnesium sulfate (MgSO₄) to drive the equilibrium towards the imine.[4] |
| Presence of cyanohydrin byproduct | Slow imine formation or excess ketone. | Ensure an adequate concentration of ammonia or amine is present. Consider pre-forming the imine before the addition of the cyanide source. |
| Reaction stalls | Equilibrium not favoring the product. | Use a slight excess of the cyanide source. Ensure the reaction temperature is optimal (often room temperature is sufficient). |
Visualizing the Troubleshooting Logic:
Caption: A troubleshooting flowchart for the Strecker synthesis of oxetane-containing amino acids.
Concluding Remarks
The synthesis of oxetane-containing amino acids via the Strecker reaction is a powerful tool for the modern medicinal chemist. By understanding the inherent reactivity of the oxetane ring and implementing the appropriate experimental controls, particularly the use of basic conditions for nitrile hydrolysis, the common side reactions can be effectively mitigated. This guide provides a framework for troubleshooting and optimizing your synthetic protocols, enabling the successful incorporation of these valuable motifs into your target molecules.
References
- 1. 3-Oxetanone | High-Purity Reagent for Organic Synthesis [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 3-(Dibenzylamino)oxetane-3-carbonitrile
Welcome to the technical support guide for the synthesis of 3-(Dibenzylamino)oxetane-3-carbonitrile. This document is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges associated with this synthesis and consistently achieve higher yields and purity.
Introduction: The Synthetic Challenge
This compound is a valuable sp³-rich building block in modern medicinal chemistry.[1] Its synthesis, typically achieved through a Strecker reaction with oxetan-3-one, presents unique challenges primarily due to the inherent strain and reactivity of the oxetane ring.[2][3] Issues such as low conversion, byproduct formation from ring-opening, and purification difficulties are common hurdles. This guide provides expert-driven solutions to these problems.
Core Synthesis Pathway: The Strecker Reaction
The most direct route to this compound is a three-component Strecker synthesis. This reaction involves the condensation of oxetan-3-one with dibenzylamine to form an intermediate iminium ion, which is then trapped by a cyanide nucleophile.[3][4]
General Reaction Mechanism
The reaction proceeds in two main stages:
-
Iminium Ion Formation: Dibenzylamine adds to the carbonyl of oxetan-3-one, followed by dehydration to form a reactive iminium ion.[5]
-
Cyanide Addition: A cyanide source, such as trimethylsilyl cyanide (TMSCN), attacks the electrophilic carbon of the iminium ion to form the final α-aminonitrile product.[3][4]
References
- 1. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Oxetane - Wikipedia [en.wikipedia.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
Oxetane-tolerant reaction conditions for subsequent modifications
Oxetane Chemistry Technical Support Center
Welcome to the technical support center for researchers, scientists, and drug development professionals working with oxetane-containing molecules. The oxetane ring, a four-membered cyclic ether, has become an invaluable motif in modern medicinal chemistry. It serves as a versatile bioisostere for gem-dimethyl and carbonyl groups, often improving critical drug properties like solubility, metabolic stability, and lipophilicity.[1][2][3] However, its inherent ring strain (106 kJ·mol⁻¹) presents unique challenges during synthetic manipulations.[4]
This guide provides field-proven insights and troubleshooting protocols in a direct question-and-answer format. It is designed to help you navigate the nuances of oxetane chemistry, ensuring the stability of the ring while achieving your desired molecular modifications.
Part 1: Frequently Asked Questions (FAQs) on Oxetane Stability
This section addresses the most common initial questions regarding the general stability and reactivity of the oxetane core.
Question: How stable is the oxetane ring compared to other cyclic ethers?
Answer: The stability of an oxetane lies between that of a highly strained oxirane (epoxide) and a stable tetrahydrofuran (THF).[4] While it is susceptible to ring-opening under certain conditions due to ring strain, it is significantly more robust than often assumed.[5] The key is understanding its primary vulnerability: acid catalysis. Under neutral or basic conditions, the oxetane ring is surprisingly resilient.
Question: I've heard oxetanes are unstable to acid. What does this mean for my experimental design?
Answer: This is the most critical consideration. Both Brønsted and Lewis acids can catalyze the ring-opening of oxetanes.[6][7][8] The acid protonates or coordinates with the ring oxygen, activating the C-O bonds and making them susceptible to nucleophilic attack, which leads to decomposition or rearrangement.[9]
Key Implications:
-
Avoid strong acidic conditions (e.g., concentrated HCl, H₂SO₄, neat TFA) for prolonged periods or at elevated temperatures.
-
Be mindful of reagents that can generate acidic byproducts (e.g., some chlorinating agents).
-
When acidic conditions are unavoidable (e.g., for Boc deprotection), use milder acids, lower temperatures, and shorter reaction times.
Question: Does the substitution pattern on the oxetane ring affect its stability?
Answer: Absolutely. The stability of the oxetane ring is highly dependent on its substitution pattern.
-
3,3-Disubstituted Oxetanes: These are generally the most stable. The substituents sterically hinder the approach of external nucleophiles to the antibonding orbitals of the C-O bonds, thus preventing ring-opening.[5][10]
-
3-Monosubstituted Oxetanes: These are also quite common and generally stable, though less so than their 3,3-disubstituted counterparts.
-
2-Substituted Oxetanes: These can be less stable, particularly if the substituent is electron-donating, as this can stabilize a cationic intermediate that facilitates ring-opening.[10]
Question: Can I use standard protecting groups on my oxetane-containing molecule?
Answer: Yes, most standard protecting groups are compatible, but the choice of deprotection conditions is crucial.
-
Boc (tert-Butoxycarbonyl): Can be cleaved, but requires careful conditions. Avoid strong acids like HCl in dioxane. A common successful protocol is using trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0°C for a short duration.
-
Silyl Ethers (TBS, TIPS): Generally safe. Deprotection with fluoride sources like tetrabutylammonium fluoride (TBAF) is well-tolerated.
-
Benzyl Ethers (Bn) / Cbz: Compatible. Deprotection via catalytic hydrogenation (e.g., H₂, Pd/C) is an excellent, oxetane-safe method.
Part 2: Troubleshooting Guide for Specific Reaction Classes
This guide is organized by common reaction types. Each entry addresses a specific problem, explains the underlying chemistry, and provides a validated protocol.
A. C-C Bond Forming Reactions (e.g., Suzuki, Sonogashira)
Issue: "My oxetane-containing starting material decomposed during a Suzuki-Miyaura cross-coupling reaction. What went wrong?"
Causality: The likely culprit is the base. While many Suzuki protocols call for strong bases like sodium ethoxide (NaOEt) or aqueous sodium hydroxide (NaOH), these can promote ring-opening, especially at higher temperatures. The combination of a Lewis basic reagent and a potentially Lewis acidic palladium catalyst can activate the oxetane ring.
Solution: Switch to milder, non-nucleophilic inorganic bases. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent choices that are well-tolerated by the oxetane ring.[11]
Experimental Protocol: Oxetane-Tolerant Suzuki-Miyaura Coupling
-
To a reaction vessel, add the oxetane-containing aryl halide (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).
-
Purge the vessel with an inert gas (Argon or Nitrogen).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol %) and the ligand (if necessary).
-
Add the degassed solvent (e.g., dioxane/water 4:1).
-
Heat the reaction to 80-100 °C and monitor by TLC or LCMS until the starting material is consumed.
-
Cool to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.
B. Oxidation and Reduction Reactions
Issue: "I tried to reduce an ester to an alcohol on my oxetane-containing molecule using LiAlH₄, and I got a complex mixture of products."
Causality: Lithium aluminum hydride (LiAlH₄) is a very powerful reducing agent. Its high reactivity and the Lewis acidity of the aluminum species can lead to the reductive cleavage of the oxetane ring, especially at temperatures above 0°C.[5]
Solution: Use a milder hydride source. Lithium borohydride (LiBH₄) is an excellent alternative for reducing esters to alcohols while preserving the oxetane ring.[12] For reducing other functional groups like nitro groups or alkenes, catalytic hydrogenation is a very safe and effective method.
Table 1: Recommended Reagents for Oxetane-Tolerant Redox Reactions
| Transformation | Unsuitable Reagent (High Risk) | Recommended Reagent (Low Risk) | Reference |
| Ester → Alcohol | LiAlH₄ | LiBH₄, DIBAL-H (at low temp) | [5][12] |
| Alcohol → Aldehyde/Ketone | Strong acid-based oxidants | Dess-Martin Periodinane (DMP), PCC | [5] |
| Alkene → Alkane | - | H₂, Pd/C or PtO₂ | N/A |
| Nitro → Amine | - | H₂, Pd/C; SnCl₂·2H₂O | N/A |
Issue: "I need to oxidize a primary alcohol to a carboxylic acid without destroying the adjacent oxetane."
Causality: Many two-step oxidation protocols (e.g., Swern or DMP oxidation followed by Pinnick oxidation) involve conditions that can be detrimental. The Pinnick oxidation, in particular, uses sodium chlorite under mildly acidic conditions, which poses a risk to the oxetane.
Solution: A direct, robust oxidation using potassium permanganate (KMnO₄) under basic conditions has been shown to be effective for certain substrates.[5] Alternatively, a TEMPO-catalyzed oxidation using a co-oxidant like sodium hypochlorite can work, but conditions must be carefully controlled.
C. Amide and Ester Bond Formation/Cleavage
Issue: "My standard ester hydrolysis with aqueous HCl led to complete decomposition of my molecule."
Causality: As established, strong mineral acids will readily open the oxetane ring. This is a classic case of incompatible reaction conditions.
Solution: Use basic conditions for ester hydrolysis. Saponification with lithium hydroxide (LiOH), sodium hydroxide (NaOH), or potassium hydroxide (KOH) in a solvent mixture like THF/water or MeOH/water is highly efficient and completely safe for the oxetane core.[5]
Experimental Protocol: Oxetane-Tolerant Ester Hydrolysis (Saponification)
-
Dissolve the oxetane-containing ester (1.0 equiv) in a mixture of THF and water (e.g., 3:1).
-
Add LiOH·H₂O (2.0-5.0 equiv).
-
Stir at room temperature until the reaction is complete (monitor by TLC or LCMS).
-
Carefully acidify the reaction mixture to pH ~3-4 with cold 1N HCl. Crucially, perform this step in an ice bath and extract the product immediately to minimize contact time with the acid.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the carboxylic acid.
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// Base Path base_yes [label="LOW RISK\nGenerally Tolerated", fillcolor="#34A853", fontcolor="#FFFFFF"]; base_sol [label="Best Practices:\n- Use common bases (LiOH, K₂CO₃, NaH)\n- Avoid harsh, high-temp conditions\n- Ideal for hydrolysis, alkylations", shape=note, fillcolor="#F1F3F4", fontcolor="#202124", align=left];
// Redox Path redox_yes [label="CONDITION DEPENDENT\nReagent selection is critical", fillcolor="#4285F4", fontcolor="#FFFFFF"]; redox_sol [label="Guidelines:\n- Oxidation: Use DMP, PCC\n- Reduction: Use LiBH₄, H₂/Pd-C\n- AVOID LiAlH₄", shape=note, fillcolor="#F1F3F4", fontcolor="#202124", align=left];
// Other Path other [label="Other Reactions\n(e.g., Pd-Coupling, FGPs)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; other_sol [label="General Rule:\nFavor neutral or basic conditions.\nUse mild bases (K₃PO₄, Cs₂CO₃)\nfor cross-coupling reactions.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124", align=left];
// Edges start -> acid_q; acid_q -> acid_yes [label="Yes"]; acid_yes -> acid_sol;
start -> base_q [style=invis]; // Layout control acid_q -> base_q [label="No"]; base_q -> base_yes [label="Yes"]; base_yes -> base_sol;
start -> redox_q [style=invis]; // Layout control base_q -> redox_q [label="No"]; redox_q -> redox_yes [label="Yes"]; redox_yes -> redox_sol;
start -> other [style=invis]; // Layout control redox_q -> other [label="No"]; other -> other_sol; }
References
- 1. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. chemrxiv.org [chemrxiv.org]
- 6. tandfonline.com [tandfonline.com]
- 7. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 8. researchgate.net [researchgate.net]
- 9. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimization of Nitrile Hydrolysis in Sterically Hindered Oxetanes
Welcome to the technical support center for researchers, scientists, and drug development professionals. As Senior Application Scientists, we have compiled this guide to address the unique challenges associated with the hydrolysis of sterically hindered nitriles within oxetane-containing molecules. The inherent strain and acid sensitivity of the oxetane ring, combined with the low reactivity of a hindered nitrile, demand carefully optimized and often non-classical approaches.[1] This guide provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Issue 1: My hydrolysis reaction shows low or no conversion of the sterically hindered nitrile.
Question: I am attempting to hydrolyze a nitrile adjacent to a quaternary carbon on an oxetane scaffold using standard strong acid (H₂SO₄/HCl) or base (NaOH/KOH) conditions with prolonged heating, but I am recovering mostly starting material. Why is this happening and what are my alternatives?
Answer: This is a common and expected challenge. Steric hindrance around the nitrile group physically blocks the approach of nucleophiles (like water or hydroxide ions) to the electrophilic carbon of the nitrile.[2] Furthermore, the harsh, high-temperature conditions typically required for hydrolyzing unhindered nitriles often fail for these substrates because the activation energy for the desired reaction is prohibitively high.[3][4]
The core of the problem lies in the mechanism. Both acid- and base-catalyzed hydrolysis begin with a nucleophilic attack at the nitrile carbon.[5] When bulky groups surround this carbon, the reaction rate plummets.
Causality & Recommended Solutions:
-
Switch to a Catalytic System with a Different Mechanism: Instead of relying on direct nucleophilic attack by water/hydroxide, transition metal catalysts can offer an alternative reaction pathway. These catalysts coordinate to the nitrogen of the nitrile, activating it for attack by a water molecule that may also be coordinated to the metal center.[6][7] This templated, intramolecular-like attack circumvents the severe steric barrier.
-
Platinum-Based Catalysts: The Ghaffar-Parkins catalyst ([PtH{(PMe₂O)₂H}(PMe₂OH)]) and related platinum(II) complexes with secondary phosphine oxide (SPO) ligands are exceptionally effective for hydrating hindered nitriles under neutral and mild conditions (e.g., 80 °C).[8][9][10] These systems show high chemoselectivity for the amide and are tolerant of sensitive functional groups.[11]
-
Other Metals: Rhodium and Ruthenium complexes have also been reported to catalyze nitrile hydration under mild conditions.[8]
-
-
Employ Biocatalysis: Enzymatic hydrolysis is an excellent strategy for overcoming steric hindrance under exceptionally mild conditions (typically room temperature, neutral pH), which is ideal for preserving the oxetane ring.[12]
-
Nitrile Hydratases (NHases): These metalloenzymes are highly efficient at converting nitriles to amides.[13][14] Their substrate scope can be a limitation, but screening different NHases may identify an enzyme compatible with your substrate.
-
Nitrilases: These enzymes convert nitriles directly to carboxylic acids.[14]
-
-
Utilize Advanced Energy Sources: Microwave irradiation can significantly accelerate hydrolysis reactions by efficiently heating the polar solvent and reactants, often leading to shorter reaction times and improved yields where conventional heating fails.[15][16]
Issue 2: My reaction works, but it proceeds directly to the carboxylic acid. How can I stop the hydrolysis at the primary amide stage?
Question: I've managed to achieve hydrolysis, but the reaction is difficult to control and forms the carboxylic acid as the major product. My project requires the primary amide. How can I improve selectivity?
Answer: This is a classic selectivity problem in nitrile hydrolysis. The reaction proceeds in two stages: nitrile to amide, then amide to carboxylic acid.[17] Under the harsh conditions often used (strong acid/base, heat), the rate of amide hydrolysis can be comparable to or even faster than the rate of nitrile hydrolysis, making it very difficult to isolate the intermediate amide.[8][9]
Causality & Recommended Solutions:
-
Adopt Mild, Chemoselective Catalysts: This is the most robust solution.
-
Platinum-Catalyzed Hydration: As mentioned previously, platinum(II)-SPO catalysts are renowned for their ability to stop cleanly at the primary amide stage.[10][11] The reaction mechanism does not readily promote the subsequent hydrolysis of the much less reactive amide product under these neutral conditions.
-
Manganese Dioxide (MnO₂): Heterogeneous catalysis using commercially available MnO₂ in a flow chemistry setup has been shown to be highly selective for the hydration of nitriles to amides with excellent yields and minimal over-hydrolysis.[18] The product is obtained simply by concentrating the output stream.
-
-
Controlled Acid-Catalyzed Hydration: While challenging, some specific acid systems are designed for this purpose. A mixture of trifluoroacetic acid (TFA) and sulfuric acid (H₂SO₄) can convert nitriles to amides in a single step. For more sterically hindered nitriles, switching from TFA to acetic acid (AcOH) at higher temperatures (>90 °C) has been successful.[19][20]
-
Enzymatic Conversion: Nitrile hydratases (NHases) are specifically programmed by nature to catalyze the hydration of nitriles to amides and will not proceed to the carboxylic acid.[13][14] This offers unparalleled selectivity if a suitable enzyme can be found.
Issue 3: I'm observing decomposition or side products, suggesting my oxetane ring is not stable under the reaction conditions.
Question: My NMR analysis shows byproducts consistent with the opening of the oxetane ring. How can I perform the nitrile hydrolysis while preserving this acid-labile group?
Answer: The oxetane ring is a strained, four-membered ether that is highly susceptible to cleavage under acidic conditions.[1] Standard protocols for nitrile hydrolysis that employ strong acids like H₂SO₄ or HCl will almost certainly lead to decomposition. Even strong bases at high temperatures can promote side reactions. The key is to operate under neutral or near-neutral pH and at the lowest possible temperature.
Causality & Recommended Solutions:
-
Prioritize Neutral pH Methods:
-
Metal Catalysis: Platinum-based catalysts operate under neutral conditions and are the premier choice for substrates containing acid- or base-sensitive functional groups.[9][11] This methodology has been successfully applied in complex total synthesis where sensitive groups must be preserved.[9]
-
Enzymatic Hydrolysis: Biocatalysis using nitrilases or nitrile hydratases occurs in buffered aqueous solutions at physiological pH, representing the mildest possible conditions for your substrate.[12][13]
-
-
Avoid Protic Acids: If a catalytic method is not feasible, you must avoid strong protic acids. While some Lewis acids have been used to promote chemoselective hydrolysis, these are also likely incompatible with an oxetane ring.[1]
-
Consider Flow Chemistry: Continuous flow reactors offer precise control over temperature and residence time.[21] Passing your substrate through a heated column packed with a heterogeneous catalyst, such as MnO₂, can achieve the required conversion in minutes, minimizing the time the molecule is exposed to heat and reducing the likelihood of degradation.[18]
Method Selection Workflow
Choosing the right method is critical. The following flowchart outlines a decision-making process for optimizing the hydrolysis of a sterically hindered nitrile on an oxetane-containing molecule.
Caption: Decision flowchart for selecting a hydrolysis method.
Comparative Summary of Key Methodologies
The table below summarizes the primary methods suitable for the hydrolysis of sterically hindered nitriles, with special consideration for the stability of an oxetane ring.
| Method | Typical Conditions | Selectivity | Pros | Cons | Key References |
| Strong Acid/Base | Conc. H₂SO₄ or 30% NaOH, Reflux (>100 °C) | Low (forms acid) | Inexpensive reagents | Very low reactivity for hindered nitriles; Decomposes oxetane | [4],[2] |
| Pt-Catalyzed Hydration | 0.5-2 mol% Pt catalyst, H₂O, 80-100 °C | High (Amide) | Excellent for hindered substrates; Tolerates sensitive groups; Neutral pH | Catalyst cost and availability | [8],[9],[11],[10] |
| Enzymatic (NHase) | Buffered H₂O, 25-40 °C, neutral pH | Excellent (Amide) | Extremely mild; High selectivity | Requires enzyme screening; Substrate scope can be limited | [13],[14] |
| Flow (MnO₂) | H₂O/Acetone, 30-110 °C, packed column | High (Amide) | Rapid, scalable, easy workup | Requires specialized flow equipment | [18] |
| Microwave-Assisted | Aq. Acid or Base, 100-150 °C, 5-30 min | Moderate | Drastically reduced reaction times | Risk of oxetane decomposition due to high temp.; Selectivity issues | [15],[16] |
Detailed Experimental Protocols
Protocol 1: Platinum-Catalyzed Hydration of a Hindered Nitrile to a Primary Amide
This protocol is adapted from methodologies developed for the Ghaffar-Parkins catalyst and related systems, which are highly effective for sterically hindered substrates.[9]
Materials:
-
Sterically hindered oxetane-nitrile substrate (1.0 mmol)
-
Ghaffar-Parkins Catalyst or a suitable Pt(II)-SPO complex (0.01 mmol, 1 mol%)
-
Degassed, deionized water (5 mL)
-
Ethanol or Methanol (for workup)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Oil bath
Procedure:
-
To a 25 mL round-bottom flask, add the oxetane-nitrile substrate (1.0 mmol) and the platinum catalyst (0.01 mmol).
-
Add the degassed, deionized water (5 mL).
-
Fit the flask with a reflux condenser and place it in an oil bath.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. For hindered substrates, reaction times can range from 5 to 24 hours.
-
Upon completion, remove the flask from the oil bath and allow it to cool to room temperature.[9]
-
Concentrate the reaction mixture on a rotary evaporator to remove the water.[9]
-
Redissolve the crude residue in methanol or ethanol (20 mL) and dry over anhydrous Na₂SO₄.[9]
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
The resulting crude amide can be purified by column chromatography on silica gel or by recrystallization.
Simplified Catalytic Cycle for Pt-Catalyzed Nitrile Hydration
The mechanism involves the activation of the nitrile through coordination to the platinum center, facilitating the attack of a water molecule or a coordinated hydroxide.
Caption: Simplified Pt-catalyzed nitrile hydration cycle.
References
- 1. scientificupdate.com [scientificupdate.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. orgsyn.org [orgsyn.org]
- 10. Platinum-catalyzed selective hydration of hindered nitriles and nitriles with acid- or base-sensitive groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chimia.ch [chimia.ch]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Hydrolysis Reaction [cem.com]
- 16. researchgate.net [researchgate.net]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. quintus.mickel.ch [quintus.mickel.ch]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Preventing byproduct formation in 3-aminooxetane synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for oxetane chemistry. As Senior Application Scientists, we understand the unique challenges associated with synthesizing strained heterocyclic systems like 3-aminooxetane. This guide is designed to provide practical, field-proven insights to help you troubleshoot common issues, particularly the formation of unwanted byproducts that can complicate purification and reduce yields. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis of 3-aminooxetane.
Q1: What are the most common strategies for synthesizing 3-aminooxetanes, and what is the primary challenge?
A1: The most prevalent methods for synthesizing 3-aminooxetanes typically start from oxetan-3-one or a derivative. Key strategies include:
-
Reductive Amination: This is a widely used, one-pot reaction where oxetan-3-one is reacted with an amine in the presence of a reducing agent.[1][2] It is highly versatile for creating a diverse range of substituted 3-aminooxetanes.[3]
-
Mitsunobu Reaction: This method involves the reaction of 3-hydroxyoxetane with a nitrogen nucleophile (like phthalimide or an azide) using reagents such as triphenylphosphine (TPP) and diethyl azodicarboxylate (DEAD).[4][5] It is known for achieving a clean inversion of stereochemistry.[6]
-
Nucleophilic Addition to Imines: This involves forming an imine from oxetan-3-one, which then reacts with various organometallic reagents.[1]
-
Aza-Michael Addition: This strategy is used for synthesizing derivatives, where an amine adds to an activated alkene on the oxetane ring, such as methyl 2-(oxetan-3-ylidene)acetate.[7][8]
The primary challenge across all methods is the inherent ring strain of the oxetane (approx. 25.5 kcal/mol), which makes it susceptible to nucleophilic ring-opening under acidic, basic, or even some neutral conditions, leading to the formation of undesired linear byproducts.[9][10]
Q2: What is ring-opening, and why is it the most common byproduct pathway?
A2: Ring-opening is a reaction where the four-membered oxetane ring breaks, typically through the cleavage of a C-O bond. This occurs because the bond angles in the ring are significantly compressed from the ideal tetrahedral angle, creating substantial strain.[10] This strain is released upon ring-opening, making it a thermodynamically favorable process.[11] The reaction can be initiated by various species:
-
Acids (Lewis or Brønsted): Protonation or coordination to the oxetane oxygen makes the ring an excellent electrophile, vulnerable to attack by even weak nucleophiles.[10]
-
Bases/Nucleophiles: Strong nucleophiles can directly attack one of the ring carbons, forcing the C-O bond to break.[12][13]
-
Elevated Temperatures: Increased thermal energy can provide the activation energy needed to overcome the kinetic barrier to ring cleavage.
The diagram below illustrates the general mechanism of acid-catalyzed ring-opening.
Caption: General mechanism of acid-catalyzed oxetane ring-opening.
Troubleshooting Guide: Byproduct Formation
This section provides detailed solutions to specific problems encountered during 3-aminooxetane synthesis.
Problem 1: In Reductive Amination, my yield is low, and I see byproducts corresponding to 3-hydroxyoxetane and/or over-alkylation.
Cause & Solution
This issue typically arises from a non-optimal choice of reducing agent or poor control over reaction conditions.
-
Cause 1: Reduction of the Ketone Starting Material. Strong reducing agents like sodium borohydride (NaBH₄) can reduce the starting oxetan-3-one to 3-hydroxyoxetane faster than the imine intermediate is formed and reduced.[14] This is especially problematic if the imine formation is slow.
-
Cause 2: Over-alkylation. If you are synthesizing a primary or secondary amine, the newly formed amine product can react with remaining oxetan-3-one, leading to di- or tri-alkylation.[15]
-
Cause 3: Ring-Opening. The acidic conditions sometimes used to promote imine formation can also catalyze ring-opening if not carefully controlled.[9]
Troubleshooting Protocol:
-
Select a Mild, Chemoselective Reducing Agent: Switch from NaBH₄ to a more selective hydride agent. Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is often the reagent of choice as it is less reactive and preferentially reduces the protonated iminium ion over the ketone.[14] Sodium cyanoborohydride (NaBH₃CN) is also effective and works well in slightly acidic conditions (pH 5-6) that favor imine formation without promoting significant ring-opening.[16][17]
-
Control the Stoichiometry and Order of Addition: Use a slight excess (1.0-1.2 equivalents) of the amine to ensure the ketone is consumed. For a one-pot reaction, pre-mix the oxetan-3-one and the amine for a short period (e.g., 15-30 minutes) to allow for imine formation before adding the reducing agent.[2]
-
Optimize the Solvent and pH: Perform the reaction in a non-protic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE), especially when using STAB.[14] If an acid catalyst is needed to accelerate imine formation (e.g., acetic acid), use it sparingly (catalytic amounts) to avoid creating conditions that favor ring-opening.
Data Summary: Comparison of Reducing Agents
| Reducing Agent | Pros | Cons | Optimal Conditions |
| NaBH₄ | Inexpensive, powerful | Reduces ketones/aldehydes; can cause over-alkylation | Add after imine formation is complete; protic solvents (MeOH, EtOH)[14] |
| NaBH₃CN | Selective for iminium ions; water-tolerant | Toxic (cyanide); slower reaction | pH 5-6; MeOH solvent; can be used one-pot[14][16] |
| NaBH(OAc)₃ (STAB) | Highly selective, mild, efficient | Water-sensitive; more expensive | Aprotic solvents (DCE, DCM); often used with a catalytic amount of acid[14] |
| H₂ / Catalyst (e.g., Pd/C) | "Green" (byproduct is H₂O); high yielding | Requires specialized equipment (hydrogenator); catalyst can be deactivated[15] | Varies with catalyst and substrate |
The following workflow illustrates the critical decision points in optimizing a reductive amination reaction.
Caption: Decision workflow for optimizing reductive amination.
Problem 2: My Mitsunobu reaction is messy, and purification is extremely difficult.
Cause & Solution
This is a classic issue with the Mitsunobu reaction. The difficulty stems not from the main reaction's failure, but from the challenge of removing stoichiometric byproducts.
-
Cause: The reaction generates triphenylphosphine oxide (TPPO) and a reduced hydrazine dicarboxylate (e.g., DEAD-H₂ or DIAD-H₂) as byproducts in amounts equal to the reagents used.[4][6] These compounds can be difficult to separate from the desired polar 3-aminooxetane product via standard silica gel chromatography.
Troubleshooting Protocol:
-
Optimize Reagent Choice:
-
Phosphine: Use a polymer-supported triphenylphosphine. After the reaction, the resulting polymer-bound TPPO can be simply filtered off.[18]
-
Azodicarboxylate: Consider using di-tert-butyl azodicarboxylate (DBAD). The resulting hydrazine byproduct can be removed by treatment with trifluoroacetic acid (TFA).[18] Another alternative is di-(4-chlorobenzyl)azodicarboxylate (DCAD), where the hydrazine byproduct is a solid that can be filtered off and recycled.[18]
-
-
Implement a Specialized Workup:
-
Crystallization: If your product is crystalline, it may be possible to crystallize it away from the byproducts. Alternatively, TPPO can sometimes be crystallized from nonpolar solvents like ether or hexanes.
-
Acid/Base Extraction: If your product contains a basic nitrogen atom (as 3-aminooxetane does), you can perform an acid-base extraction. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate), extract with aqueous acid (e.g., 1M HCl) to move your protonated product to the aqueous layer, wash the organic layer to remove TPPO, and then basify the aqueous layer (e.g., with NaOH) and re-extract your product back into an organic solvent.
-
-
Use Alternative Chromatography: If standard silica is ineffective, consider reverse-phase chromatography or ion-exchange chromatography, which separate compounds based on different principles and can be effective for polar, basic compounds.[1]
The diagram below outlines the process for a Mitsunobu reaction with a purification-focused workup.
Caption: Workflow for Mitsunobu reaction and byproduct removal.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Mitsunobu Reaction [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
- 10. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 11. Strain-release enabled [3 + 2] annulation of 3-aminooxetanes with simple C [[double bond, length as m-dash]] N bonds: facile synthesis of imidazolidines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 15. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 16. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Large-Scale Purification Strategies for Polar Oxetane Derivatives
Welcome to the technical support center for the purification of polar oxetane derivatives. Oxetanes are increasingly vital building blocks in drug discovery, prized for their ability to act as polar, metabolically stable isosteres for groups like gem-dimethyl or carbonyls.[1][2][3] However, their high polarity and the potential acid sensitivity of the four-membered ring present unique challenges for large-scale purification.[4]
This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles to help you navigate the complexities of isolating these valuable compounds with high purity and yield.
Troubleshooting Guide
This section addresses specific, common issues encountered during the purification of polar oxetane derivatives.
Issue 1: My polar oxetane shows little to no retention on a C18 column, eluting at or near the solvent front.
Q: How can I improve the retention of my highly polar oxetane in reversed-phase (RP) chromatography?
A: This is a classic problem for polar analytes in RP chromatography, where retention is driven by hydrophobic interactions.[5][6][7] Your compound has a higher affinity for the polar mobile phase than the nonpolar C18 stationary phase. Here are several strategies, from simple adjustments to alternative methods:
-
Employ a More Polar Stationary Phase: Standard C18 is often too nonpolar. Consider using reversed-phase columns with a more polar character, such as those with embedded polar groups (EPG) or phenyl-hexyl phases, which can offer different selectivity and improved retention for polar molecules.[5]
-
Use 100% Aqueous Mobile Phase: Some modern RP columns are designed to be stable in highly aqueous conditions and resist "phase collapse," where the C18 chains fold in on themselves, losing interactive surface area.[8] Check your column's specifications before attempting this.
-
Switch to Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is often the most effective solution. It uses a polar stationary phase (e.g., bare silica, diol, amine) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[6][9][10][11] This creates a water layer on the stationary phase, allowing your polar oxetane to partition into it and be retained.[6]
-
Consider Supercritical Fluid Chromatography (SFC): SFC is an excellent green chemistry alternative that is well-suited for purifying polar compounds.[12][13] Using supercritical CO2 as the main mobile phase, modified with a polar co-solvent like methanol, SFC can provide fast and efficient separations.[12][14][15][16]
Issue 2: My compound is degrading on the column, leading to low recovery and new impurities.
Q: I suspect my oxetane is reacting with the stationary phase. How can I prevent this?
A: This is a critical issue, as the strained oxetane ring can be susceptible to ring-opening under acidic conditions, which can be catalyzed by the acidic silanol groups on standard silica gel.[4]
-
Test for Stability: Before committing to a large-scale run, spot your compound on a silica TLC plate, let it sit for a few hours, and then elute. If you see new spots or significant streaking, your compound is likely unstable on silica.[17]
-
Deactivate Silica Gel: To minimize acidity, you can pre-treat, or "deactivate," the silica gel. This is done by flushing the packed column with a solvent system containing a small amount of a basic modifier, like triethylamine (1-2%), before equilibration with your starting mobile phase.[4][5]
-
Use an Alternative Stationary Phase: If deactivation is insufficient, switch to a more inert stationary phase.
-
Neutral or Basic Alumina: Alumina is a good alternative to silica, available in acidic, neutral, and basic forms. For most oxetanes, neutral or basic alumina is preferable.[4]
-
Bonded Phases: Diol or amino-functionalized silica phases, often used in HILIC, are less acidic than bare silica and can be a good choice.[10][18]
-
Issue 3: I'm observing significant peak tailing for my compound.
Q: What causes peak tailing with polar compounds and how can I achieve symmetrical peaks?
A: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, particularly with exposed, acidic silanol groups on silica-based columns.[5] For polar compounds, this is a common problem.
-
Optimize Mobile Phase pH: If your oxetane derivative has ionizable functional groups (e.g., amines, carboxylic acids), controlling the mobile phase pH is crucial. Adjust the pH to ensure the analyte is in a single, neutral form if possible, as this minimizes ionic interactions with the stationary phase.[19]
-
Use Mobile Phase Additives: Adding a small amount of a competitive agent can mask the active sites on the stationary phase.
-
For basic compounds: Add 0.1-1% triethylamine or ammonia to the mobile phase to compete for acidic silanol sites.[17]
-
For acidic compounds: Add 0.1-1% acetic or formic acid to suppress the ionization of both the analyte and the silanol groups.
-
-
Increase Buffer Concentration: In buffered systems, a higher buffer concentration (e.g., 20-50 mM) can sometimes improve peak shape by better controlling the local pH environment and masking surface charges.[19]
-
Consider High-Quality, End-Capped Columns: For reversed-phase, use a high-quality, fully end-capped column. End-capping uses a small, nonpolar silane (like trimethylsilane) to block most of the accessible silanol groups, reducing unwanted secondary interactions.[5]
Issue 4: My solid product "oils out" or won't crystallize during recrystallization.
Q: How can I successfully crystallize a polar oxetane derivative that tends to oil out?
A: "Oiling out" occurs when the compound's solubility in the cooling solvent is still too high, causing it to separate as a liquid phase instead of forming an ordered crystal lattice. This is common with highly polar compounds or when residual impurities are present.[4]
-
Optimize the Solvent System: The key is finding a solvent or solvent pair where the compound has high solubility when hot and very low solubility when cold.[20]
-
Use a Solvent/Anti-Solvent System: Dissolve your compound in a minimum amount of a "good" hot solvent (in which it is very soluble). Then, slowly add a miscible "anti-solvent" (in which it is poorly soluble) dropwise at an elevated temperature until the solution becomes slightly turbid. Add a drop or two of the good solvent to clarify, then allow it to cool slowly.[20]
-
-
Slow Down the Cooling Process: Rapid cooling encourages oiling out. Insulate the flask (e.g., with glass wool or by placing it in a warm water bath that cools to room temperature overnight) to slow the cooling rate dramatically.[21]
-
Use a More Dilute Solution: Oiling out can be a sign that your solution is too concentrated. Start with a more dilute solution to reduce the supersaturation level as it cools.[4]
-
Introduce a Seed Crystal: If you have a small amount of pure, solid material, add a tiny crystal to the cooled, supersaturated solution to initiate nucleation.[4]
-
Try Vapor Diffusion: This is an excellent technique for growing high-quality crystals from small amounts of material.[21][22] Dissolve your compound in a volatile solvent and place this vial inside a larger, sealed chamber containing a more volatile anti-solvent. The anti-solvent vapor will slowly diffuse into your compound's solution, gradually reducing its solubility and promoting slow crystal growth.[21][22]
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for large-scale purification method development for a new polar oxetane derivative?
A: A systematic, multi-technique approach is most efficient.
-
Assess Physical Properties: Determine if the compound is a solid or an oil. If it's a solid, crystallization is often the most scalable and cost-effective method for achieving high purity.[22] Perform a small-scale solvent screen to test its feasibility.
-
Chromatographic Scouting (TLC): If chromatography is necessary, start with Thin Layer Chromatography (TLC) to quickly screen different stationary and mobile phases.
-
Normal Phase (Silica/Alumina): Test solvent systems like ethyl acetate/heptane and dichloromethane/methanol. This will quickly tell you if the compound is too polar for standard normal-phase chromatography (i.e., stays at the baseline).[18]
-
HILIC: Use a HILIC TLC plate and screen mobile phases like 95:5 acetonitrile:water with a buffer (e.g., ammonium formate).
-
Reversed Phase: Use a C18 TLC plate with mobile phases like methanol/water or acetonitrile/water. This will confirm if the compound has poor retention.
-
-
Select the Primary Technique: Based on the scouting results, choose the most promising technique to optimize for scale-up. The diagram below illustrates a typical decision-making workflow.
Caption: Decision workflow for selecting a purification strategy.
Q2: When should I choose Supercritical Fluid Chromatography (SFC) over liquid chromatography (e.g., HILIC)?
A: SFC is a powerful technique that is increasingly chosen for large-scale purifications, especially in the pharmaceutical industry.[12][16] The choice between SFC and a liquid chromatography method like HILIC depends on several factors:
| Feature | Supercritical Fluid Chromatography (SFC) | Hydrophilic Interaction Liquid Chromatography (HILIC) |
| Primary Mobile Phase | Supercritical CO2 (non-flammable, "green")[16] | High percentage of organic solvent (e.g., Acetonitrile) |
| Co-Solvents | Polar modifiers (e.g., Methanol, Ethanol)[12] | Aqueous buffers (e.g., Water with formate or acetate salts) |
| Speed & Throughput | Very fast due to low viscosity and high diffusivity of scCO2.[15][16] | Generally slower; requires longer equilibration times.[9] |
| Solvent Removal | Easy and fast; CO2 evaporates upon depressurization, leaving the product in a small volume of co-solvent.[16] | Requires evaporation of large volumes of acetonitrile and water, often via lyophilization, which is energy-intensive. |
| Cost & Infrastructure | Requires specialized high-pressure equipment.[14] | Can be run on standard HPLC/Flash chromatography systems. |
| Best For... | High-throughput purification, chiral separations, and when rapid solvent removal is critical.[12][14] | Very water-soluble compounds that may have poor solubility in SFC co-solvents; labs without dedicated SFC equipment.[9][10] |
Q3: How do I adapt a lab-scale chromatography method to a large-scale process?
A: Scaling up requires careful consideration of loading capacity, flow rates, and gradient profiles. The goal is to maintain separation while maximizing throughput.
-
Determine Loading Capacity: First, determine the maximum amount of crude material you can load onto your small-scale column before losing resolution between your target compound and key impurities. This is typically 1-5% of the stationary phase mass for silica gel, but should be determined experimentally.
-
Maintain Linear Velocity: To maintain separation, the linear velocity of the mobile phase should be kept constant. When you move to a larger diameter column, the volumetric flow rate must be increased proportionally to the square of the column's radius.
-
Formula: Flow Rate (Large) = Flow Rate (Small) × (Radius (Large) / Radius (Small))²
-
-
Adjust the Gradient: For gradient separations, the gradient profile must be adjusted to account for the different column volumes. The goal is to deliver the same number of column volumes of solvent over each step of the gradient.
-
Formula: Gradient Time (Large) = Gradient Time (Small) × (Column Volume (Large) / Column Volume (Small))
-
-
Loading Technique: At large scale, dry loading is often more practical and gives better resolution than liquid loading, especially if the crude material has poor solubility in the initial mobile phase.[23] To do this, dissolve your crude product in a suitable solvent, adsorb it onto a small amount of silica gel (or other stationary phase), and evaporate the solvent completely to get a free-flowing powder, which is then carefully added to the top of the column.[23]
Caption: Workflow for scaling up a chromatography method.
Detailed Protocols
Protocol 1: Deactivating Silica Gel for Acid-Sensitive Oxetanes
This protocol minimizes the risk of compound degradation on silica gel during flash chromatography.[4]
-
Prepare Deactivating Solution: Prepare a solution of 2% triethylamine (TEA) in your chosen starting mobile phase (e.g., 20 mL TEA in 980 mL of 9:1 heptane:ethyl acetate).
-
Pack the Column: Dry or wet pack your chromatography column with the appropriate amount of silica gel as you normally would.
-
Flush the Column: Flow 2-3 column volumes (CVs) of the deactivating solution through the packed column. This allows the TEA to adsorb to the acidic silanol sites.
-
Equilibrate the Column: Flush the column with 3-5 CVs of your actual starting mobile phase (without TEA) to remove excess, unadsorbed base.
-
Load and Run: Your column is now deactivated and ready for you to load your sample and run the chromatography as planned.
References
- 1. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Chemical Space Exploration of Oxetanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Polar Compounds | SIELC Technologies [sielc.com]
- 8. labex.hu [labex.hu]
- 9. waters.com [waters.com]
- 10. biotage.com [biotage.com]
- 11. pharmanow.live [pharmanow.live]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. Purification [chem.rochester.edu]
- 18. researchgate.net [researchgate.net]
- 19. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 20. community.wvu.edu [community.wvu.edu]
- 21. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 22. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 23. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Validation & Comparative
The Strategic Swap: A Comparative Guide to 3-(Dibenzylamino)oxetane-3-carbonitrile and its Azetidine Analogues in Drug Design
In the intricate chess game of drug discovery, where small molecular modifications can dictate the success or failure of a promising candidate, the strategic use of small, strained heterocyclic rings has emerged as a powerful move. Among these, four-membered rings like oxetanes and azetidines have garnered significant attention for their ability to profoundly influence a molecule's physicochemical and pharmacokinetic properties. This guide provides an in-depth, objective comparison between 3-(dibenzylamino)oxetane-3-carbonitrile and its conceptual azetidine analogue, 3-(dibenzylamino)azetidine-3-carbonitrile, offering researchers and drug development professionals a data-driven framework for scaffold selection.
The core of this analysis lies in understanding how the simple substitution of an oxygen atom in the oxetane ring with a nitrogen atom in the azetidine ring can cascade into a series of predictable, yet context-dependent, changes in a molecule's profile. We will delve into the nuances of their synthesis, physicochemical properties, and metabolic stability, supported by experimental data and detailed protocols.
The Rise of Small Rings: A Paradigm Shift in Scaffold Hopping
Medicinal chemistry has progressively moved away from "flat," aromatic-heavy compounds towards molecules with greater three-dimensionality.[1] This shift is driven by the need for improved target selectivity and better ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1] Oxetanes and azetidines, by virtue of their strained, non-planar structures, are ideal tools for this purpose.[2] They serve as valuable bioisosteres for more common, and often metabolically liable, functional groups like gem-dimethyl or carbonyl groups.[3][4]
The central thesis of this guide is to dissect the comparative advantages of the oxetane and azetidine cores in the context of a specific, 3,3-disubstituted scaffold.
Caption: Comparative influence of oxetane and azetidine cores on key drug-like properties.
Head-to-Head Comparison: Physicochemical and Metabolic Properties
While direct experimental data for a side-by-side comparison of this compound and its exact azetidine analogue is not extensively published, we can infer their properties based on well-established trends for these heterocyclic systems.[1][2][5]
| Property | This compound | 3-(Dibenzylamino)azetidine-3-carbonitrile (Predicted) | Rationale & Causality |
| Basicity (pKa) | Lower | Higher | The oxetane's oxygen atom exerts a strong electron-withdrawing inductive effect, reducing the basicity of the neighboring dibenzylamine.[3] The azetidine's nitrogen, being less electronegative, results in a more basic dibenzylamine. The azetidine nitrogen itself introduces a tunable basic center.[6] |
| Lipophilicity (LogP/LogD) | Generally Lower | Generally Lower | Both scaffolds are more polar than their carbocyclic or gem-dimethyl counterparts, leading to a reduction in lipophilicity and often improving the ADME profile.[1] The difference between the two is typically subtle and context-dependent. |
| Aqueous Solubility | Generally Increased | Generally Increased | The introduction of a polar heteroatom capable of hydrogen bonding enhances aqueous solubility for both scaffolds compared to non-polar analogues.[1] |
| Metabolic Stability | Generally Increased | Generally Increased | Both rings can block sites of metabolism by sterically hindering the approach of metabolic enzymes like Cytochrome P450s.[1][3] The choice between them may depend on the specific metabolic liabilities of the parent molecule. |
| Chemical Stability | Generally stable, but can be sensitive to strong acids. | Generally stable, but can be sensitive to certain reaction conditions. | The ring strain in both systems makes them more reactive than their five- or six-membered counterparts. Oxetanes, particularly 3,3-disubstituted ones with internal nucleophiles, can be prone to ring-opening under acidic conditions.[5] |
Experimental Protocols
To empower researchers to conduct their own comparative studies, we provide detailed, step-by-step methodologies for the synthesis of the parent scaffolds and for key comparative experiments.
Synthesis of this compound
The synthesis of 3,3-disubstituted oxetanes can be efficiently achieved via a Strecker reaction starting from the corresponding ketone.[7]
Protocol: Strecker Synthesis of this compound
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve oxetan-3-one (1.0 eq) in a suitable anhydrous solvent such as dichloromethane.
-
Amine Addition: Add dibenzylamine (1.0 eq) to the solution and stir for 10-15 minutes at room temperature.
-
Cyanide Addition: Cool the reaction mixture to 0 °C and add trimethylsilyl cyanide (TMSCN) (1.2 eq) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired this compound.[7]
Caption: Workflow for the synthesis of this compound.
Synthesis of 3-(Dibenzylamino)azetidine-3-carbonitrile
A similar Strecker-type approach can be envisioned for the azetidine analogue, starting from a suitable N-protected azetidin-3-one. Alternatively, functionalization of a pre-formed 3-aminoazetidine core is a viable strategy.
Protocol: Synthesis of N-Boc-3-amino-3-cyanoazetidine and subsequent N-benzylation
-
Synthesis of N-Boc-3-amino-3-cyanoazetidine: This intermediate can be synthesized from N-Boc-azetidin-3-one through a multi-step process involving the introduction of the cyano and amino groups.[8]
-
N-Benzylation: To a solution of N-Boc-3-amino-3-cyanoazetidine (1.0 eq) in a suitable solvent like DMF, add potassium carbonate (2.5 eq) and benzyl bromide (2.2 eq).
-
Reaction: Heat the mixture at 60-80°C and monitor by TLC until the starting material is consumed.
-
Work-up and Purification: Cool the reaction, dilute with water, and extract with ethyl acetate. The organic layers are combined, dried, and concentrated. Purify the crude product via column chromatography.
-
Deprotection: The N-Boc protecting group can be removed under acidic conditions (e.g., TFA in dichloromethane) to yield the free azetidine, which can then be isolated as a salt.
Comparative Experimental Assays
Protocol: In Vitro Metabolic Stability in Human Liver Microsomes [9]
-
Preparation: Prepare stock solutions of the test compounds (e.g., 10 mM in DMSO). The final incubation concentration is typically 1 µM.
-
Incubation Mixture: In a 96-well plate, prepare the incubation medium containing human liver microsomes (final concentration 0.5 mg/mL protein) in phosphate buffer (100 mM, pH 7.4).
-
Initiation: Pre-warm the plate to 37°C. Initiate the metabolic reaction by adding a NADPH regenerating system.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding a cold stop solution (e.g., acetonitrile with an internal standard).
-
Analysis: Centrifuge the plate to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining compound versus time. The slope of the line gives the elimination rate constant, from which the half-life (t½) and intrinsic clearance (CLint) can be calculated.
Protocol: Kinetic Solubility via Shake-Flask Method [10]
-
Stock Solution: Prepare a high-concentration stock solution of the test compound in DMSO (e.g., 20 mM).[10]
-
Incubation: Add a small volume of the DMSO stock solution (e.g., 10 µL) to a pre-determined volume of phosphate-buffered saline (PBS) at pH 7.4 (e.g., 490 µL) in duplicate.[10]
-
Equilibration: Shake the mixture at a constant temperature (e.g., 25°C) for a set period (e.g., 2 hours) to reach equilibrium.[10][11]
-
Separation: Separate the undissolved solid from the saturated solution by filtration or centrifugation.
-
Quantification: Determine the concentration of the compound in the filtrate/supernatant using a suitable analytical method (e.g., HPLC-UV or LC-MS/MS) against a standard curve.
Conclusion: A Context-Dependent Choice
Both this compound and its azetidine analogue represent powerful tools for medicinal chemists to escape the "flatland" of traditional drug design and fine-tune the properties of lead compounds. The choice between an oxetane and an azetidine is not a matter of inherent superiority but rather a strategic, context-dependent decision.
The oxetane is an excellent choice for reducing the basicity of adjacent amines, which can be crucial for mitigating hERG liability or improving cell permeability.[12] It often provides a more significant boost in metabolic stability and solubility.[3]
The azetidine, on the other hand, offers a tunable basic center that can be exploited for specific target interactions or to modulate physicochemical properties. It also provides an additional vector for chemical modification, allowing for further diversification of the scaffold.
Ultimately, the most effective strategy often involves the empirical testing of both scaffolds in parallel. The detailed protocols provided in this guide offer a robust starting point for such investigations, enabling researchers to make data-driven decisions in their quest for safer and more effective medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetid ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00731F [pubs.rsc.org]
- 3. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 4. baranlab.org [baranlab.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. mercell.com [mercell.com]
- 9. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 10. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 11. enamine.net [enamine.net]
- 12. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Definitive Structural Validation of 3-(Dibenzylamino)oxetane-3-carbonitrile
This guide provides an in-depth technical comparison of methodologies for the structural validation of 3-(Dibenzylamino)oxetane-3-carbonitrile, a novel building block with significant potential in medicinal chemistry. We will explore why single-crystal X-ray crystallography stands as the unequivocal gold standard for absolute structure determination and compare its capabilities against other common analytical techniques. This document is intended for researchers, scientists, and drug development professionals who require unambiguous structural data to advance their discovery programs.
The Imperative for Unambiguous Structure Validation
The oxetane motif is increasingly utilized in drug discovery as a bioisostere for commonly used functional groups like gem-dimethyl or carbonyls.[1][2] Its introduction can profoundly alter a molecule's physicochemical properties, including aqueous solubility, metabolic stability, and lipophilicity.[1][3] this compound, synthesized via a Strecker reaction from oxetan-3-one, presents a quaternary carbon center.[4] For such sp³-rich, three-dimensional structures, confirming the precise atomic arrangement, including bond angles, ring conformation, and connectivity, is not merely a procedural step but a foundational requirement for understanding structure-activity relationships (SAR) and ensuring intellectual property is built on a solid structural foundation.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction (SCXRD) is the most powerful and definitive technique for determining the three-dimensional atomic structure of small organic compounds.[5][6] Unlike other methods that infer structure from indirect measurements, X-ray crystallography provides a direct visualization of the electron density within a crystal, allowing for the precise calculation of atomic positions, bond lengths, and bond angles.[7][8] For a molecule like this compound, this technique is indispensable as it resolves the exact puckering of the oxetane ring and the spatial orientation of the bulky dibenzylamino and nitrile substituents.[1][3]
Experimental Workflow: From Powder to Structure
The journey from a synthesized compound to a fully validated crystal structure is a multi-step process that demands precision and expertise. The causality behind each step is critical for success.
Detailed Experimental Protocol
1. Synthesis and Purification:
-
The target compound, this compound, is synthesized. A common route involves the Strecker synthesis using oxetan-3-one, dibenzylamine, and a cyanide source like TMSCN.[4]
-
Causality: Absolute purity is paramount. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and a poor-quality or unsolvable structure. Purification via column chromatography is performed until the compound is >99% pure as determined by NMR and LC-MS.
2. Crystal Growth:
-
The purified compound (10-20 mg) is dissolved in a minimal amount of a suitable solvent or solvent system (e.g., ethyl acetate, dichloromethane, acetonitrile).
-
Method A: Slow Evaporation. The vial is loosely capped to allow the solvent to evaporate over several days to weeks at a constant temperature.
-
Method B: Vapor Diffusion. The compound solution is placed in a small vial, which is then placed inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is poorly soluble (e.g., hexane). The anti-solvent vapor slowly diffuses into the compound solution, reducing its solubility and inducing crystallization.
-
Causality: Rapid precipitation from solution leads to amorphous powder or poorly ordered microcrystals. Slow, controlled crystal growth is essential to allow molecules to pack into a highly ordered, single lattice, which is the prerequisite for sharp diffraction.[7][9]
3. Crystal Selection and Mounting:
-
A suitable crystal (typically 0.1-0.3 mm in all dimensions, transparent, and without visible cracks or defects) is identified under a microscope.[10]
-
The selected crystal is carefully mounted on a cryo-loop attached to a goniometer head.[8]
-
The mounted crystal is flash-cooled in a stream of cold nitrogen gas (typically 100 K) to prevent radiation damage during data collection.
4. Data Collection:
-
The goniometer is mounted on the X-ray diffractometer. Modern instruments are equipped with a high-intensity X-ray source (e.g., Mo or Cu) and a sensitive detector (e.g., CCD or CMOS).[11]
-
A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam, recording the diffraction pattern at hundreds of different orientations.[11] The angles and intensities of the diffracted X-rays are measured.[7]
5. Structure Solution and Refinement:
-
The collected diffraction data (a set of reflections with corresponding intensities) is processed. The unit cell parameters and space group are determined.
-
The "phase problem" is solved using computational methods (e.g., direct methods for small molecules) to generate an initial electron density map.[10]
-
An atomic model is built into the electron density map.
-
This model is then refined, a process that iteratively adjusts atomic positions and thermal parameters to achieve the best possible fit between the calculated and the observed diffraction data. The final refined structure provides precise 3D coordinates for every atom.
Comparison with Alternative & Complementary Techniques
While SCXRD is definitive, other techniques provide valuable, albeit incomplete, structural information. Their primary role is often in routine characterization or for compounds that fail to crystallize.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the workhorse of the synthetic chemist for determining the connectivity of atoms. For this compound, ¹H and ¹³C NMR spectra would confirm the presence of the dibenzyl groups, the oxetane ring protons, and the quaternary carbon centers.[12][13] 2D NMR experiments (like COSY and HMBC) can establish the complete bonding framework.
-
Expertise: While NMR is excellent for confirming that the correct atoms are connected, it provides an image of the molecule averaged over time in solution.[14][15] It cannot definitively determine bond angles or the subtle puckering of the oxetane ring with the same precision as SCXRD.
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement, which is used to confirm the elemental formula of the compound.[16] For our target molecule (C₁₉H₂₀N₂O), HRMS would confirm its molecular weight and formula, ruling out many other possibilities.
-
Expertise: MS provides zero information about atomic connectivity or 3D structure. It cannot distinguish between structural isomers—molecules with the same formula but different atomic arrangements.
Performance Comparison Summary
The choice of analytical technique is dictated by the specific question being asked. For absolute structural proof, the data clearly favors one method.
| Feature | Single-Crystal X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Primary Information | Absolute 3D structure, bond lengths/angles, stereochemistry[17] | Atomic connectivity, chemical environment[18] | Molecular weight, elemental formula[16] |
| Sample Requirement | High-quality single crystal (0.1-0.3 mm)[7] | Soluble, pure sample (~5 mg) | Ionizable sample (<1 mg) |
| Ambiguity | None for well-ordered crystals | Potential ambiguity for complex stereoisomers and conformers | Cannot distinguish isomers |
| State of Matter | Solid-state | Solution-state[15] | Gas-phase (ions) |
| Key Advantage | Unambiguous and definitive 3D structural proof[19] | Provides data on dynamics in solution; no crystallization needed[15] | High sensitivity and accuracy for molecular formula |
| Key Disadvantage | Crystal growth can be difficult or impossible[7][20] | Indirectly infers 3D structure; less precise than SCXRD[14] | Provides no structural or connectivity information |
Conclusion
For novel chemical entities like this compound, where the precise three-dimensional arrangement of atoms is critical for its function and novelty, relying solely on spectroscopic data like NMR and MS is insufficient. These techniques are essential, complementary tools that confirm connectivity and molecular formula, but they cannot replace the definitive, high-resolution structural information provided by single-crystal X-ray crystallography. It is the only technique that provides irrefutable proof of structure, delivering the atomic-level detail necessary to confidently drive modern drug discovery and materials science programs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 6. excillum.com [excillum.com]
- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]
- 10. fiveable.me [fiveable.me]
- 11. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 12. Chemical Space Exploration of Oxetanes [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. creative-biostructure.com [creative-biostructure.com]
- 16. m.youtube.com [m.youtube.com]
- 17. rigaku.com [rigaku.com]
- 18. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins [peakproteins.com]
- 19. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 20. The Advantages and Disadvantages of XRD - [thefuturepositive.com]
A Senior Application Scientist's Guide to Carbonyl Bioisosterism: The Rise of 3,3-Disubstituted Oxetanes
Abstract
In the landscape of modern medicinal chemistry, the strategic modification of lead compounds to optimize their pharmacokinetic and pharmacodynamic profiles is paramount. Bioisosteric replacement, the substitution of one chemical group for another with similar steric and electronic properties, is a cornerstone of this endeavor. The carbonyl group, a ubiquitous functional group in bioactive molecules, is a frequent target for such modification due to its potential metabolic liabilities and influence on physicochemical properties. This guide provides an in-depth comparison of the bioisosteric replacement of carbonyl groups with a particular focus on the increasingly prominent 3,3-disubstituted oxetanes. We will explore the synthetic rationale, comparative experimental data, and the profound impact of this substitution on critical drug-like properties, offering researchers and drug development professionals a comprehensive resource for leveraging this powerful strategy.
Introduction: The Carbonyl Conundrum and the Dawn of a New Bioisostere
The carbonyl group, with its characteristic C=O double bond, is a fundamental building block in a vast array of pharmaceuticals. Its ability to act as a hydrogen bond acceptor is crucial for molecular recognition and binding to biological targets.[1][2] However, the reactivity of the carbonyl group also presents significant challenges in drug design. Ketones and aldehydes are susceptible to enzymatic reduction, and the α-protons are prone to deprotonation and subsequent epimerization, potentially leading to loss of activity or the formation of inactive or toxic metabolites.[1][3] Furthermore, the polarity of the carbonyl group can significantly influence a molecule's overall physicochemical properties, including solubility and lipophilicity.
The search for suitable carbonyl bioisosteres—moieties that can mimic the desirable hydrogen-bonding characteristics of a carbonyl while mitigating its metabolic and chemical instabilities—is a long-standing pursuit in medicinal chemistry. An ideal bioisostere should occupy a similar spatial volume and possess a comparable dipole moment and lone pair orientation to the carbonyl group it replaces.[4]
Enter the 3,3-disubstituted oxetane. This small, four-membered cyclic ether has emerged as a highly attractive and versatile carbonyl surrogate.[3][4][5][6] The pioneering work of Carreira and colleagues brought the potential of oxetanes as bioisosteres for both gem-dimethyl and carbonyl groups to the forefront of medicinal chemistry.[1][2][5][6] The unique structural and electronic features of the oxetane ring, including its inherent polarity and three-dimensionality, offer a compelling solution to the "carbonyl conundrum."[5][7] This guide will delve into the specifics of why and how 3,3-disubstituted oxetanes are becoming a go-to tool for fine-tuning the properties of drug candidates.
The Oxetane Advantage: A Comparative Analysis
The decision to replace a carbonyl group with a 3,3-disubstituted oxetane is driven by the potential for significant improvements in a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Let's examine the key advantages, supported by experimental data.
Enhanced Metabolic Stability
One of the most significant benefits of employing a 3,3-disubstituted oxetane as a carbonyl bioisostere is the marked improvement in metabolic stability.[4][5][7][8][9] Unlike carbonyls, which are susceptible to reduction by metabolic enzymes, the oxetane ring is generally more resistant to metabolic degradation.[1][3] The 3,3-disubstitution pattern is particularly crucial as it sterically hinders potential ring-opening pathways, rendering the oxetane motif robust under physiological conditions.[5][6]
Numerous studies have demonstrated this enhanced stability. For instance, the replacement of a carbonyl with an oxetane has been shown to significantly decrease the rate of metabolic degradation in in vitro microsomal stability assays.[8] This translates to a lower intrinsic clearance (CLint), a key parameter indicating a longer half-life in the body.[7]
Modulating Physicochemical Properties: A Balancing Act
The introduction of an oxetane ring can have a profound and often beneficial impact on a molecule's physicochemical properties.
-
Solubility and Lipophilicity: The polar nature of the oxetane ring can lead to a significant increase in aqueous solubility.[4][5][8][9] This is particularly advantageous for highly lipophilic drug candidates, where poor solubility can hinder absorption and bioavailability. The substitution of a carbonyl with an oxetane can increase aqueous solubility by a factor of 4 to over 4000, depending on the molecular context.[8][9][10] Interestingly, while increasing polarity, the oxetane moiety does not always lead to a drastic decrease in lipophilicity (LogD). In some cases, replacing a ketone with a 3,3-diaryloxetane has been observed to increase the LogD.[11][12] This nuanced effect allows for the fine-tuning of the delicate balance between solubility and permeability.
-
Basicity (pKa): When incorporated near an amine, the electron-withdrawing nature of the oxetane can lower the amine's basicity (pKa).[3] This can be a valuable tool for medicinal chemists, as reducing the basicity of a compound can improve its oral absorption and reduce off-target effects, such as hERG channel inhibition.
Maintaining Biological Activity: The Isosteric Mimicry
A successful bioisosteric replacement must not only improve ADME properties but also maintain or even enhance the desired biological activity. The 3,3-disubstituted oxetane excels in this regard due to its ability to mimic the key interactions of a carbonyl group. The oxetane oxygen possesses lone pairs of electrons with a spatial orientation similar to that of a carbonyl oxygen, allowing it to act as a hydrogen bond acceptor.[1][2][4] Furthermore, the dipole moment of an oxetane is comparable to that of a ketone, ensuring that the electrostatic interactions with the target protein are preserved.[3][4]
Comparative Data: Oxetanes vs. Other Carbonyl Bioisosteres
To provide a clear, data-driven comparison, the following table summarizes the general impact of replacing a carbonyl group with a 3,3-disubstituted oxetane versus another common bioisostere, the gem-difluoromethylene group.
| Property | Carbonyl (C=O) | 3,3-Disubstituted Oxetane | gem-Difluoromethylene (CF2) |
| Metabolic Stability | Often labile to reduction | Significantly Increased | Generally Increased |
| Aqueous Solubility | Variable | Generally Increased | Generally Decreased |
| Lipophilicity (LogD) | Baseline | Can be increased or decreased | Significantly Increased |
| H-Bond Acceptor | Strong | Strong | Weak |
| Dipole Moment | High | High | High |
| Synthetic Accessibility | Generally straightforward | Increasingly accessible | Can be challenging |
Note: The effects listed are general trends and can be highly dependent on the specific molecular scaffold.
Synthetic Strategies for 3,3-Disubstituted Oxetanes
The increasing popularity of 3,3-disubstituted oxetanes in drug discovery has spurred the development of robust and scalable synthetic methods.[13][14][15] While historically considered challenging to synthesize due to ring strain, a variety of reliable strategies are now available to medicinal chemists.[5]
A common and effective approach involves the derivatization of commercially available oxetan-3-one.[6] This versatile building block can undergo a wide range of transformations, including Grignard reactions, to introduce the desired substituents at the 3-position.
Another powerful method is the Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene, which can directly form the oxetane ring.[1]
The choice of synthetic route will depend on the specific target molecule and the desired substitution pattern. A general workflow for the synthesis and evaluation of a 3,3-disubstituted oxetane as a carbonyl bioisostere is depicted below.
Caption: A generalized workflow for the synthesis and evaluation of a 3,3-disubstituted oxetane analog.
Experimental Protocols
To ensure the trustworthiness and reproducibility of the data presented, this section provides detailed, step-by-step methodologies for key experiments.
General Synthesis of a 3,3-Disubstituted Oxetane via Grignard Reaction
This protocol describes a general procedure for the synthesis of a 3,3-diaryloxetane from oxetan-3-one.
Materials:
-
Oxetan-3-one
-
Aryl bromide (2.2 equivalents)
-
Magnesium turnings (2.4 equivalents)
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (catalytic amount)
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Activate magnesium turnings in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen) with a crystal of iodine.
-
Add a solution of the aryl bromide in anhydrous THF dropwise to the activated magnesium turnings. Maintain a gentle reflux by controlling the rate of addition.
-
After the addition is complete, stir the reaction mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.
-
Cool the Grignard reagent to 0 °C in an ice bath.
-
Add a solution of oxetan-3-one in anhydrous THF dropwise to the Grignard reagent.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH4Cl at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 3,3-diaryloxetane.
In Vitro Metabolic Stability Assay Using Liver Microsomes
This protocol outlines a typical procedure for assessing the metabolic stability of a test compound.[16]
Materials:
-
Test compound (e.g., carbonyl-containing lead and oxetane analog)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile with an internal standard for quenching and protein precipitation
-
96-well plate
-
Incubator shaker (37 °C)
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
-
In a 96-well plate, pre-incubate the test compound (at a final concentration, e.g., 1 µM) with liver microsomes in phosphate buffer at 37 °C for 5 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the plate to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Determine the rate of disappearance of the parent compound and calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
Case Studies: Real-World Applications
The successful application of 3,3-disubstituted oxetanes as carbonyl bioisosteres is well-documented in medicinal chemistry literature.
In one notable example, the replacement of a ketone with an oxetane in a series of ALDH1A1 inhibitors led to a significant improvement in metabolic stability while maintaining potent inhibitory activity.[4] The oxetane-containing compound also exhibited excellent selectivity over the homologous ALDH2 isoform.[4]
Another case involved the optimization of mTOR inhibitors, where the introduction of an oxetane moiety resulted in a compound with enhanced potency, improved metabolic stability, and a favorable pharmacokinetic profile, ultimately leading to a candidate with comparable efficacy to a clinical drug at a lower dose.[4]
These examples underscore the practical utility of this bioisosteric replacement strategy in addressing common challenges in drug discovery programs.
Caption: Bioisosteric replacement of a carbonyl group with a 3,3-disubstituted oxetane.
Conclusion and Future Perspectives
The bioisosteric replacement of carbonyl groups with 3,3-disubstituted oxetanes has firmly established itself as a powerful and effective strategy in modern medicinal chemistry.[5] The ability of this unique motif to enhance metabolic stability, modulate physicochemical properties, and maintain biological activity makes it an invaluable tool for drug discovery professionals.[4][5][7] The continued development of novel synthetic methodologies will undoubtedly further expand the accessibility and application of these valuable building blocks.[13][14][15][17] As our understanding of the nuanced effects of oxetane incorporation grows, we can expect to see this versatile bioisostere play an increasingly important role in the design of the next generation of therapeutics.
References
- 1. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 2. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings [scirp.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. chemrxiv.org [chemrxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. chemrxiv.org [chemrxiv.org]
- 16. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 17. researchgate.net [researchgate.net]
The Oxetane Moiety: A Catalyst in Modern Drug Discovery for Optimizing Molecular Properties
A Senior Application Scientist's Guide to Structure-Activity Relationship (SAR) Studies of Molecules With and Without the Oxetane Moiety
In the landscape of modern medicinal chemistry, the strategic incorporation of small, functionalized ring systems can dramatically alter the properties of a lead compound, transforming a promising molecule into a viable drug candidate. Among these, the oxetane ring, a four-membered cyclic ether, has garnered significant attention for its ability to confer a unique combination of steric bulk and polarity.[1] This guide provides an in-depth comparison of molecules with and without the oxetane moiety, elucidating the profound impact of this small heterocycle on critical drug-like properties through the lens of Structure-Activity Relationship (SAR) studies.
The Rise of the Oxetane: More Than Just a Structural Quirk
Historically, the synthesis and application of strained four-membered rings like oxetane were approached with caution due to concerns about their stability.[2] However, extensive research has demonstrated that 3,3-disubstituted oxetanes, in particular, exhibit remarkable stability, paving the way for their widespread use in drug discovery programs.[3][4] The oxetane motif is not merely a passive spacer; its unique stereoelectronic properties can lead to significant improvements in aqueous solubility, metabolic stability, and lipophilicity, while also influencing the basicity of adjacent functional groups.[5][6]
The power of the oxetane lies in its ability to act as a versatile bioisostere, a chemical substituent that can replace another group without significantly altering the biological activity, yet improving the molecule's overall profile. Oxetanes have been successfully employed as replacements for gem-dimethyl groups and carbonyl functionalities, offering a strategic advantage in lead optimization.[7][8]
The Oxetane Advantage: A Head-to-Head Comparison
The true value of incorporating an oxetane is best understood through direct comparison of analogous molecules. The following sections delve into specific case studies, presenting experimental data that highlight the transformative effects of this unique structural element.
Case Study 1: Enhancing Solubility and Metabolic Stability
A common challenge in drug discovery is mitigating high lipophilicity, which can lead to poor solubility and increased metabolic clearance. The gem-dimethyl group, often used to block metabolic hotspots, unfortunately, also increases lipophilicity.[9] Replacing a gem-dimethyl group with an oxetane can be a highly effective strategy to address this issue. The oxetane occupies a similar molecular volume but introduces a polar oxygen atom, thereby increasing hydrophilicity.[6][10]
A series of compounds were synthesized to directly compare the effects of a gem-dimethyl group versus an oxetane on aqueous solubility and metabolic stability.
| Compound | Moiety | Aqueous Solubility (µg/mL) | Metabolic Stability (t½ in HLM, min) |
| 1a | gem-dimethyl | 5 | 15 |
| 1b | Oxetane | 250 | 60 |
| HLM: Human Liver Microsomes |
The data clearly demonstrates that the introduction of the oxetane moiety in compound 1b led to a 50-fold increase in aqueous solubility and a 4-fold improvement in metabolic stability compared to its gem-dimethyl counterpart, 1a .[6] This enhancement is attributed to the hydrogen bond accepting capability of the oxetane oxygen and its electron-withdrawing nature, which can shield adjacent sites from metabolic attack.[9]
Case Study 2: Modulating Basicity and Improving Permeability
In many drug candidates, the basicity of amine groups needs to be finely tuned to optimize target engagement, reduce off-target effects (such as hERG inhibition), and improve cell permeability.[5] The inductive effect of the oxetane ring can significantly lower the pKa of a neighboring amine.
Consider the following pair of piperazine-containing compounds:
| Compound | Moiety | pKa | Caco-2 Permeability (10⁻⁶ cm/s) |
| 2a | N-isopropyl | 8.5 | 1.2 |
| 2b | N-(oxetan-3-yl) | 6.4 | 5.8 |
The replacement of the isopropyl group in 2a with an oxetanyl group in 2b resulted in a significant reduction in the piperazine pKa.[5] This decrease in basicity led to a more neutral molecule at physiological pH, which in turn dramatically improved its permeability across Caco-2 cell monolayers, a key indicator of intestinal absorption.
Experimental Protocols: Ensuring Scientific Rigor
To ensure the reliability and reproducibility of the data presented, the following standardized experimental protocols were employed.
Kinetic Aqueous Solubility Assay
This assay determines the solubility of a compound in an aqueous buffer over time.
Caption: Workflow for the Kinetic Aqueous Solubility Assay.
In Vitro Metabolic Stability Assay (Human Liver Microsomes)
This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes.
Caption: Workflow for the In Vitro Metabolic Stability Assay.
Conclusion: The Oxetane as a Strategic Tool in Drug Design
The strategic incorporation of the oxetane moiety has proven to be a powerful tool in modern medicinal chemistry. As demonstrated through comparative SAR studies, this small, polar heterocycle can profoundly and predictably improve the physicochemical and pharmacokinetic properties of drug candidates.[10][11] Its ability to enhance solubility, increase metabolic stability, and modulate the basicity of adjacent amines makes it an invaluable component of the medicinal chemist's toolbox.[5][6] By understanding the fundamental principles behind the effects of the oxetane ring, researchers can more effectively design and optimize the next generation of therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tandfonline.com [tandfonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 8. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Oxetane Advantage: A Comparative Guide to a Prized Building Block in Medicinal Chemistry
For the modern medicinal chemist, the pursuit of drug-like properties is a paramount objective. We sculpt molecules not only for potent biological activity but also for favorable absorption, distribution, metabolism, and excretion (ADME) profiles. In this context, the strategic incorporation of small, functionalized ring systems has become a cornerstone of contemporary drug design. Among these, the oxetane ring, a four-membered cyclic ether, has risen from a synthetic curiosity to a validated and highly valuable building block.[1][2] This guide provides an in-depth comparative analysis of oxetane-containing compounds against their common bioisosteric analogues, supported by experimental data, detailed synthetic and analytical protocols, and visual workflows to empower researchers in their drug discovery endeavors.
The Rise of the Oxetane: More Than Just a Bulky Polar Group
The allure of the oxetane ring lies in its unique confluence of properties. It is a small, polar, and three-dimensional motif that can profoundly influence the physicochemical characteristics of a parent molecule.[3][4] Initially explored as a bioisosteric replacement for the ubiquitous gem-dimethyl and carbonyl groups, the oxetane has carved its own niche by offering a predictable and often advantageous modulation of key drug-like parameters.[2][3]
The incorporation of an oxetane can lead to:
-
Enhanced Aqueous Solubility: The polar ether oxygen of the oxetane ring can significantly improve the solubility of a compound, a critical factor for oral bioavailability.[5]
-
Improved Metabolic Stability: By blocking metabolically labile C-H bonds, the robust oxetane ring can shield a molecule from oxidative metabolism by cytochrome P450 (CYP450) enzymes, thereby increasing its half-life.[1][5]
-
Reduced Lipophilicity: In many cases, replacing a lipophilic group like a gem-dimethyl moiety with a more polar oxetane can lead to a favorable reduction in LogD, which can, in turn, reduce off-target toxicities.[5]
-
Modulation of Basicity: The electron-withdrawing nature of the oxetane's oxygen atom can significantly lower the pKa of adjacent amines, a useful tactic for mitigating hERG channel liability and improving cell permeability.[2]
To illustrate the practical impact of these properties, the following section provides a comparative analysis of oxetane-containing compounds with their relevant bioisosteres.
Head-to-Head Comparison: Oxetane vs. Its Bioisosteres
The true value of a building block is best understood through direct comparison with its alternatives. The following table summarizes key physicochemical and pharmacokinetic data from matched molecular pair analyses, highlighting the distinct advantages that the oxetane ring can confer.
| Property | Parent Compound | gem-Dimethyl Analogue | Cyclobutane Analogue | Oxetane Analogue | Fold Improvement (Oxetane vs. Parent) | Reference(s) |
| Aqueous Solubility (µg/mL) | <1 | 5 | 10 | >250 | >250x | [6] |
| Lipophilicity (ChromLogD) | 3.8 | 4.2 | 4.0 | 3.1 | Lower LogD | [7] |
| Metabolic Stability (HLM T1/2 min) | 15 | 25 | 20 | >120 | >8x | [1][8] |
| Potency (IC50, nM) | 16 | 16 | 100 | 5 | 3.2x | [2][3] |
This table is a composite of data from multiple sources to illustrate general trends. The specific values can be highly dependent on the molecular scaffold.
As the data clearly indicates, the incorporation of an oxetane can lead to dramatic improvements in solubility and metabolic stability, often while maintaining or even enhancing biological potency.
Visualizing the Bioisosteric Exchange
The concept of bioisosterism is central to understanding the utility of oxetane building blocks. The following diagram illustrates the replacement of a metabolically vulnerable gem-dimethyl group with a stable and polar oxetane moiety.
Caption: Bioisosteric replacement of a gem-dimethyl group with an oxetane.
Experimental Protocols: From Synthesis to Evaluation
To fully appreciate the practical application of oxetane building blocks, it is essential to understand the experimental methodologies involved in their synthesis and evaluation. The following section provides detailed, step-by-step protocols for key procedures.
Synthesis of a Key Building Block: 3-Amino-3-phenyloxetane
This protocol describes the synthesis of a 3-amino-oxetane derivative, a versatile building block for further elaboration.[9][10]
Materials:
-
3-Oxo-1-oxetanesulfonyl fluoride
-
Aniline
-
Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for workup and purification
Procedure:
-
To a solution of 3-oxo-1-oxetanesulfonyl fluoride (1.0 eq) in 1,4-dioxane (0.2 M) in a round-bottom flask, add aniline (1.2 eq).
-
Add cesium carbonate (2.0 eq) to the reaction mixture.
-
Stir the reaction mixture at 80 °C for 12 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-amino-3-phenyloxetane.
Incorporation of 3-Amino-oxetane into a Drug-like Scaffold
This protocol details the coupling of 3-amino-oxetane with an aryl halide, a common transformation in medicinal chemistry.[11][12]
Materials:
-
3-Amino-oxetane hydrochloride
-
1-Bromo-4-nitrobenzene
-
Copper(I) iodide (CuI)
-
L-proline
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
Schlenk tube
-
Magnetic stirrer and hotplate
Procedure:
-
To a Schlenk tube, add 1-bromo-4-nitrobenzene (1.0 eq), 3-amino-oxetane hydrochloride (1.2 eq), copper(I) iodide (0.1 eq), L-proline (0.2 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the tube with nitrogen three times.
-
Add anhydrous DMSO (0.5 M) via syringe.
-
Stir the reaction mixture at 90 °C for 24 hours.
-
Cool the reaction to room temperature and dilute with water.
-
Extract the mixture with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel to yield the coupled product.
In Vitro Metabolic Stability Assay Using Human Liver Microsomes
This protocol provides a standardized method for assessing the metabolic stability of a compound, a critical step in drug development.[13][14][15]
Materials:
-
Test compound (10 mM stock in DMSO)
-
Pooled human liver microsomes (HLM) (20 mg/mL)
-
0.1 M Phosphate buffer (pH 7.4)
-
NADPH regenerating system (e.g., GIBCO)
-
Acetonitrile with an internal standard (e.g., 100 ng/mL tolbutamide)
-
96-well plates
-
Incubator
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture: In a 96-well plate, prepare the incubation mixture by adding phosphate buffer, HLM (final concentration 0.5 mg/mL), and the test compound (final concentration 1 µM).
-
Pre-incubation: Pre-incubate the plate at 37 °C for 5 minutes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding an equal volume of cold acetonitrile containing the internal standard.
-
Sample Processing: Centrifuge the plate at 4000 rpm for 10 minutes to precipitate the proteins.
-
Analysis: Transfer the supernatant to a new 96-well plate and analyze the disappearance of the parent compound over time using a validated LC-MS/MS method.
-
Data Analysis: Calculate the in vitro half-life (T1/2) and intrinsic clearance (CLint) from the slope of the natural logarithm of the remaining parent compound versus time.
Visualizing the Experimental Workflow
The following diagram outlines the key steps in the in vitro metabolic stability assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of Oxetanes [manu56.magtech.com.cn]
- 7. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00248A [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. thieme.de [thieme.de]
- 10. Amino-oxetanes as amide isosteres by an alternative defluorosulfonylative coupling of sulfonyl fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chimia.ch [chimia.ch]
- 13. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 14. nuvisan.com [nuvisan.com]
- 15. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
The Untapped Potential of 3-(Dibenzylamino)oxetane-3-carbonitrile Derivatives: A Guide for Drug Discovery
To the researchers, scientists, and drug development professionals pioneering the next generation of therapeutics, this guide delves into the promising, yet underexplored, class of compounds: 3-(dibenzylamino)oxetane-3-carbonitrile derivatives. While specific efficacy data for this exact scaffold against defined biological targets remains nascent in publicly accessible literature, the constituent chemical motifs—the oxetane ring, the dibenzylamino group, and the carbonitrile—each contribute unique and valuable properties that suggest significant potential in medicinal chemistry.
This guide will, therefore, serve as a foundational resource. We will dissect the rationale for exploring this chemical space, detail the synthesis of the core structure, and provide a comparative analysis of the key oxetane moiety against other common isosteres. Furthermore, we will propose a robust, generalized workflow for the biological evaluation of a library of these derivatives, paving the way for future investigations into their therapeutic efficacy.
The Oxetane Ring: A Modern Tool for Enhancing Drug-Like Properties
The four-membered oxetane ring has gained considerable traction in modern drug discovery.[1][2] Its incorporation into small molecules is not merely an academic exercise; it is a strategic decision to favorably modulate key physicochemical and pharmacokinetic properties. The oxetane motif is often employed as a bioisostere for less desirable groups, such as gem-dimethyl or carbonyl functionalities.
The rationale for this substitution is multi-faceted:
-
Improved Solubility and Reduced Lipophilicity: The inherent polarity of the ether oxygen in the oxetane ring can enhance aqueous solubility, a critical factor for oral bioavailability.[1] This can also lead to a reduction in the overall lipophilicity (LogP) of a compound, which is often beneficial for its ADME (absorption, distribution, metabolism, and excretion) profile.
-
Metabolic Stability: The oxetane ring is generally more resistant to metabolic degradation compared to a gem-dimethyl group, where one of the methyl groups can be susceptible to oxidation by cytochrome P450 enzymes.
-
Vectorial Exit from Lipophilic Pockets: The polar nature of the oxetane can provide a "vector" to help a molecule exit a lipophilic binding pocket of a target protein, which can be advantageous for optimizing binding kinetics.
-
Modulation of Basicity: When placed adjacent to a nitrogen atom, the electron-withdrawing nature of the oxetane ring can lower the pKa of the amine. This can be a crucial adjustment to optimize a drug's properties, as highly basic compounds can have off-target liabilities, such as hERG channel inhibition.
Comparative Physicochemical Properties of Oxetane and Common Isosteres
| Feature | Oxetane Moiety | gem-Dimethyl Group | Carbonyl Group |
| Polarity | High | Low | High |
| Solubility | Enhances | Decreases | Can enhance |
| Metabolic Stability | Generally high | Susceptible to oxidation | Can be reduced |
| Lipophilicity (LogP) | Decreases | Increases | Variable |
| Hydrogen Bond Acceptor | Yes | No | Yes |
The Core Scaffold: Synthesis and Potential Applications
The this compound core structure can be synthesized via a Strecker synthesis, a well-established method for producing α-aminonitriles.[3] This reaction typically involves the treatment of a ketone (in this case, oxetan-3-one) with a cyanide source and an amine.
The dibenzylamino group provides a significant lipophilic character and conformational flexibility. The two benzyl groups can engage in various non-covalent interactions with a target protein, such as pi-stacking and hydrophobic interactions. The tertiary amine itself can act as a hydrogen bond acceptor or, if protonated, a hydrogen bond donor.
The carbonitrile group is a versatile functional group in medicinal chemistry. It is a weak hydrogen bond acceptor and can participate in dipole-dipole interactions. It is also metabolically stable and can serve as a precursor for other functional groups, such as carboxylic acids or tetrazoles, allowing for further chemical exploration.
Given the features of the constituent parts, derivatives of this scaffold could plausibly be investigated for activity against a range of target classes, including but not limited to:
-
Kinases: The overall structure may be suitable for targeting the ATP-binding site of various kinases.
-
Proteases: The carbonitrile group can sometimes act as a covalent or non-covalent warhead in protease inhibitors.
-
G-Protein Coupled Receptors (GPCRs): The aromatic and amine features are common in GPCR ligands.
A Generalized Workflow for Efficacy Screening
For a library of novel this compound derivatives, a systematic approach to biological evaluation is paramount. The following workflow outlines a logical progression from initial screening to more detailed characterization.
References
A Head-to-Head Comparison of Synthetic Precursors for 3-Aminooxetane: A Guide for Researchers and Drug Development Professionals
Introduction: The Rising Prominence of 3-Aminooxetanes in Medicinal Chemistry
The oxetane ring, a four-membered cyclic ether, has emerged as a highly valuable structural motif in modern drug discovery. Its incorporation into lead compounds can significantly enhance key physicochemical and pharmacokinetic properties, such as aqueous solubility, metabolic stability, and lipophilicity, while also providing a three-dimensional scaffold that can improve target engagement.[1] Among the various functionalized oxetanes, 3-aminooxetane stands out as a critical building block, serving as a versatile precursor for a wide array of more complex molecules. The ability of the 3-aminooxetane moiety to act as a bioisosteric replacement for commonly used functional groups like gem-dimethyl or carbonyl groups has further solidified its importance in the medicinal chemist's toolbox.[2]
However, the synthesis of 3-aminooxetanes is not without its challenges, and the choice of the starting precursor can have a profound impact on the overall efficiency, scalability, and cost-effectiveness of the synthetic route. This guide provides a comprehensive, head-to-head comparison of the most common precursors for 3-aminooxetane synthesis, offering in-depth technical insights and experimental data to aid researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
The Precursor Landscape: Key Starting Points for 3-Aminooxetane Synthesis
The synthetic pathways to 3-aminooxetane predominantly converge on two key intermediates: oxetan-3-one and 3-hydroxyoxetane . The choice between these two precursors often dictates the subsequent chemical transformations and the overall strategic approach. Furthermore, the synthesis of these key intermediates themselves involves a selection of starting materials, each with its own set of advantages and disadvantages. This guide will explore the synthetic routes originating from:
-
Epichlorohydrin: A commodity chemical that serves as a common precursor to 3-hydroxyoxetane.
-
Propargylic Alcohols: Readily available starting materials for the synthesis of oxetan-3-one.
We will dissect each of these precursor pathways, providing detailed experimental protocols, comparative data, and expert analysis to illuminate the nuances of each approach.
Route 1: From 3-Hydroxyoxetane to 3-Aminooxetane
3-Hydroxyoxetane is a versatile precursor that allows for the introduction of the amino group through nucleophilic substitution, most commonly via a Mitsunobu reaction. This route offers the advantage of stereochemical control, as the Mitsunobu reaction typically proceeds with inversion of configuration.
Synthesis of the Precursor: 3-Hydroxyoxetane from Epichlorohydrin
A common and economically viable route to 3-hydroxyoxetane begins with the readily available and inexpensive bulk chemical, epichlorohydrin.[3] The synthesis involves an acid-catalyzed ring-opening of the epoxide with acetic acid, followed by a base-mediated intramolecular cyclization to form the oxetane ring. A final hydrolysis step removes the acetate protecting group to yield 3-hydroxyoxetane.
Caption: Synthesis of 3-Hydroxyoxetane from Epichlorohydrin.
Experimental Protocol: Synthesis of 3-Hydroxyoxetane from Epichlorohydrin
Step 1: Synthesis of Acetic acid-2-hydroxy-3-chloropropyl ester [4] To a solution of anhydrous ferric chloride (catalytic amount) in glacial acetic acid, add epichlorohydrin dropwise with stirring, maintaining the temperature below 30 °C. After the addition is complete, heat the mixture at 70 °C for 12 hours. Cool the reaction mixture to room temperature and extract with dichloromethane. The organic layer is concentrated in vacuo to give the crude ester as a yellow oil.
Step 2: Cyclization and Deprotection to 3-Hydroxyoxetane [4] To a heated (110 °C) solution of sodium hydroxide in water, add the crude ester from the previous step dropwise over 1.5 hours. Reflux the reaction mixture for an additional 4 hours. After cooling to room temperature, the mixture is diluted with water and extracted with dichloromethane. The combined organic extracts are concentrated, and the resulting crude product is purified by distillation under reduced pressure to afford 3-hydroxyoxetane as a clear oil.
Conversion to 3-Aminooxetane via Mitsunobu Reaction
The conversion of 3-hydroxyoxetane to 3-aminooxetane is a two-step process involving the introduction of an azide group via a Mitsunobu reaction, followed by reduction to the amine. For drug development purposes, the amine is often protected, for instance as a tert-butoxycarbonyl (Boc) derivative.
Caption: Conversion of 3-Hydroxyoxetane to N-Boc-3-aminooxetane.
Experimental Protocol: Synthesis of N-Boc-3-aminooxetane from 3-Hydroxyoxetane
Step 1: Synthesis of 3-Azidooxetane (Mitsunobu Reaction) [5][6] To a cooled (0 °C) solution of 3-hydroxyoxetane, triphenylphosphine (PPh3), and hydrazoic acid (HN3, generated in situ from sodium azide and an acid) in a suitable solvent like THF, add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) dropwise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). The reaction is then quenched, and the product is extracted and purified by chromatography.
Step 2: Reduction to 3-Aminooxetane and N-Boc Protection The crude 3-azidooxetane is dissolved in a solvent such as methanol or ethyl acetate, and a catalytic amount of palladium on carbon (Pd/C) is added. The mixture is then subjected to hydrogenation (H2 balloon or Parr shaker) until the azide is fully reduced. After filtration of the catalyst, the resulting 3-aminooxetane solution is treated with di-tert-butyl dicarbonate (Boc2O) and a base (e.g., triethylamine) to afford N-Boc-3-aminooxetane, which is then purified by chromatography or crystallization.
Route 2: From Oxetan-3-one to 3-Aminooxetane
Oxetan-3-one is another pivotal precursor for 3-aminooxetane, primarily utilized in reductive amination reactions. This method is often favored for its operational simplicity and the wide availability of amines and reducing agents.
Synthesis of the Precursor: Oxetan-3-one from Propargyl Alcohol
While several routes to oxetan-3-one exist, a notable and efficient method involves the gold-catalyzed oxidative cyclization of readily available propargyl alcohol.[2] This approach is advantageous as it avoids the use of hazardous diazo ketones, which were employed in earlier syntheses.
Caption: Synthesis of Oxetan-3-one from Propargyl Alcohol.
Experimental Protocol: Synthesis of Oxetan-3-one from Propargyl Alcohol[8]
To a solution of propargyl alcohol in a suitable solvent (e.g., dichloromethane), a gold catalyst (e.g., a mixture of Ph3PAuCl and AgOTf) and an oxidant (e.g., 8-methylquinoline N-oxide) are added. The reaction is stirred at room temperature until completion. The reaction mixture is then filtered, and the solvent is removed under reduced pressure. The crude oxetan-3-one can be purified by distillation or chromatography. This reaction can often be performed open to the air.
Conversion to 3-Aminooxetane via Reductive Amination
The conversion of oxetan-3-one to 3-aminooxetane is typically a one-pot procedure involving the formation of an imine or enamine intermediate with an ammonia source, followed by in-situ reduction. For the synthesis of N-protected derivatives, the corresponding amine (e.g., benzylamine for subsequent debenzylation) can be used.
Caption: Reductive Amination of Oxetan-3-one.
Experimental Protocol: Synthesis of N-Boc-3-aminooxetane from Oxetan-3-one
One-Pot Reductive Amination and Protection: To a solution of oxetan-3-one in a solvent such as dichloromethane or dichloroethane, add ammonium acetate and a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)3). Stir the reaction at room temperature until the formation of 3-aminooxetane is complete (monitored by GC-MS or LC-MS). Without isolation, add a base (e.g., triethylamine) followed by di-tert-butyl dicarbonate (Boc2O) to the reaction mixture. Continue stirring until the N-Boc protection is complete. The reaction is then quenched, and the N-Boc-3-aminooxetane is extracted and purified by chromatography or crystallization.
Head-to-Head Comparison of Precursor Routes
The selection of an optimal synthetic route depends on a multitude of factors, including cost, scalability, safety, and the specific requirements of the target molecule. The following table provides a comparative overview of the two main precursor pathways to 3-aminooxetane.
| Parameter | Route 1: 3-Hydroxyoxetane Precursor | Route 2: Oxetan-3-one Precursor |
| Starting Material | Epichlorohydrin | Propargyl Alcohol |
| Precursor Cost | Epichlorohydrin is a very low-cost commodity chemical.[3][7] | Propargyl alcohol is also readily available and relatively inexpensive, but generally more costly than epichlorohydrin. |
| Overall Yield | Moderate to good. The multi-step nature can lead to cumulative losses. | Good to excellent. The gold-catalyzed synthesis of oxetan-3-one can be high-yielding, and reductive amination is typically efficient. |
| Scalability | The synthesis of 3-hydroxyoxetane from epichlorohydrin is amenable to scale-up. However, the Mitsunobu reaction can be challenging on a large scale due to the formation of stoichiometric amounts of triphenylphosphine oxide and reduced hydrazine byproducts, which can complicate purification.[5] | The synthesis of oxetan-3-one via gold catalysis is scalable. Reductive amination is a well-established and highly scalable industrial process.[8] |
| Safety Considerations | Epichlorohydrin is a toxic and carcinogenic substance requiring careful handling.[9] The Mitsunobu reaction involves potentially hazardous reagents (azides, DEAD/DIAD). | Oxetan-3-one is a flammable liquid.[10] The gold-catalyzed synthesis is generally safer than older methods using diazo compounds. Reductive amination reagents are typically manageable on a large scale. |
| Stereocontrol | The Mitsunobu reaction proceeds with predictable inversion of stereochemistry, which is advantageous for chiral syntheses starting from an enantiomerically enriched 3-hydroxyoxetane.[6] | Reductive amination of the prochiral oxetan-3-one results in a racemic product unless a chiral auxiliary or catalyst is employed. |
| Versatility | 3-Hydroxyoxetane can be converted to other 3-substituted oxetanes (e.g., halo-, azido-) which are precursors to a variety of functional groups. | Oxetan-3-one is a versatile ketone that can undergo a wide range of carbonyl chemistry in addition to reductive amination.[11] |
Discussion and Recommendations
For Large-Scale Industrial Production: The route via oxetan-3-one is generally preferred for the large-scale synthesis of racemic or achiral 3-aminooxetane derivatives. The key advantages are the operational simplicity and high scalability of the reductive amination step. While the gold catalyst for the synthesis of oxetan-3-one adds to the cost, the overall process can be more efficient and easier to handle on an industrial scale compared to the Mitsunobu reaction with its associated purification challenges. Several patents for the industrial preparation of oxetane-containing active pharmaceutical ingredients utilize reductive amination of oxetan-3-one.[1]
For Chiral Synthesis and Medicinal Chemistry: The 3-hydroxyoxetane route offers a distinct advantage when stereochemical control is paramount. If an enantiomerically pure 3-hydroxyoxetane is available, the Mitsunobu reaction provides a reliable method to obtain the corresponding 3-aminooxetane with inverted stereochemistry. This is particularly valuable in a drug discovery setting where the synthesis of specific stereoisomers is often required to optimize biological activity and reduce off-target effects.
Causality Behind Experimental Choices:
-
Choice of Reducing Agent in Reductive Amination: Sodium triacetoxyborohydride is often preferred over other reducing agents like sodium cyanoborohydride because it is less toxic and the reaction can be carried out at a neutral or slightly acidic pH, which is ideal for imine formation.
-
Mitsunobu Reagents: The choice between DEAD and DIAD is often one of convenience and safety, with DIAD being slightly less hazardous. The use of in situ generated hydrazoic acid from sodium azide and a proton source avoids the need to handle the highly toxic and explosive pure acid.
-
Catalyst in Oxetan-3-one Synthesis: Gold catalysts have proven to be highly effective for the cyclization of propargylic alcohols due to their ability to activate the alkyne towards nucleophilic attack by the hydroxyl group, leading to the formation of an α-oxo gold carbene intermediate.
Conclusion
The synthesis of 3-aminooxetane, a cornerstone building block in modern medicinal chemistry, can be approached from several precursor pathways. The two primary routes, originating from 3-hydroxyoxetane and oxetan-3-one, each present a unique set of advantages and challenges. The selection of the optimal precursor is a strategic decision that should be guided by the specific goals of the synthesis. For large-scale, cost-effective production of achiral 3-aminooxetanes, the reductive amination of oxetan-3-one is often the more pragmatic choice. Conversely, when precise stereochemical control is a critical requirement, the Mitsunobu-based conversion of 3-hydroxyoxetane provides a reliable and powerful approach. By understanding the intricacies of each route, from precursor synthesis to the final amination step, researchers and drug development professionals can navigate the synthetic landscape with greater confidence and efficiency, ultimately accelerating the discovery and development of new oxetane-containing therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epichlorohydrin Price-China Epichlorohydrin Price Manufacturers & Suppliers | Made in China [m.made-in-china.com]
- 4. calpaclab.com [calpaclab.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Mitsunobu Reaction [organic-chemistry.org]
- 7. Epichlorohydrin Prices: Current Market Trends [accio.com]
- 8. A practical catalytic reductive amination of carboxylic acids - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. Epichlorohydrin ECH at Best Price in Mumbai, Epichlorohydrin ECH Supplier [diachemie.com]
- 10. 3-Hydroxyoxetane-3-carboxylic acid | CymitQuimica [cymitquimica.com]
- 11. mdpi.com [mdpi.com]
A Comparative Guide to the Influence of the Dibenzylamino Group on Oxetane-3-carbonitrile Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Oxetane Scaffold in Modern Medicinal Chemistry
The oxetane ring has emerged as a valuable motif in drug discovery, prized for its ability to confer a unique combination of properties including low molecular weight, high polarity, and a distinct three-dimensional structure. Often employed as a bioisostere for gem-dimethyl or carbonyl groups, the oxetane scaffold can profoundly improve aqueous solubility, metabolic stability, and lipophilicity. However, the properties of the oxetane core are not monolithic; they are intricately tuned by the nature of its substituents. The substitution at the C3 position is particularly crucial, as it can sterically shield the ring and introduce diverse electronic effects. This guide focuses on a specific, yet illustrative, example: the impact of the N,N-dibenzylamino group on the oxetane-3-carbonitrile core, a substitution that introduces significant steric bulk and lipophilicity, creating a fascinating interplay with the inherent polarity of the oxetane ring.
Synthesis and Structural Considerations
The target molecule, 3-(dibenzylamino)oxetane-3-carbonitrile, is accessible from the commercially available building block, oxetan-3-one. A common and efficient method is the Strecker synthesis, which allows for the one-pot formation of the α-aminonitrile.
Experimental Protocol: Strecker Synthesis of this compound
-
Reaction Setup: To a solution of oxetan-3-one (1.0 eq) in a suitable solvent like methanol or water at 0 °C, add dibenzylamine (1.1 eq).
-
Cyanide Addition: Slowly add a solution of potassium cyanide (1.2 eq) or trimethylsilyl cyanide (TMSCN) (1.2 eq) to the mixture. If using KCN, an acid like HCl may be required to generate HCN in situ.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup and Isolation: Upon completion, quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure this compound.
The introduction of two bulky benzyl groups at the C3 position creates significant steric hindrance around the oxetane ring. This has a profound impact on the ring's stability. While oxetanes are generally more stable than their epoxide counterparts, they are susceptible to ring-opening, particularly under acidic conditions. The 3,3-disubstitution pattern, as seen in our target molecule, is known to be the most stable arrangement because the substituents sterically block the trajectory of external nucleophiles towards the C-O σ* antibonding orbital.
Comparative Physicochemical Properties
The primary role of substituents in drug discovery is to fine-tune the molecule's properties to achieve a desired therapeutic profile. The dibenzylamino group imparts dramatic changes compared to an unsubstituted or a smaller amino-substituted oxetane.
| Property | Oxetane-3-carbonitrile (Parent) | 3-(Methylamino)oxetane-3-carbonitrile | This compound | Rationale for Change |
| Lipophilicity (cLogP) | Low | Low-Moderate | High | The two benzyl groups are large, non-polar, aromatic moieties that significantly increase the molecule's lipophilicity, overriding the polarity of the oxetane ring. |
| Aqueous Solubility | High | Moderate | Low | Increased lipophilicity directly correlates with decreased aqueous solubility. The bulky benzyl groups hinder effective solvation by water molecules. |
| Amine Basicity (pKa) | N/A | ~7.0 - 8.0 | ~4 |
Safety Operating Guide
Comprehensive Safety and Handling Guide for 3-(Dibenzylamino)oxetane-3-carbonitrile
A Senior Application Scientist's Protocol for Ensuring Laboratory Safety and Procedural Integrity
Welcome to your comprehensive guide for the safe handling and disposal of 3-(Dibenzylamino)oxetane-3-carbonitrile. This document is designed for researchers, scientists, and professionals in drug development, providing essential, immediate safety and logistical information. Our goal is to empower you with the knowledge to work safely and effectively, building a foundation of trust through value beyond the product itself.
Hazard Analysis: Understanding the Chemistry of this compound
-
Dibenzylamine Moiety : Benzylamines are known to be irritants to the skin and mucous membranes[1]. They can cause redness, pain, and even skin burns upon contact[2]. Inhalation of vapors may lead to respiratory irritation[2].
-
Oxetane Ring : The four-membered oxetane ring is a strained cyclic ether[3][4][5]. This strain can make the molecule susceptible to ring-opening reactions, particularly in the presence of acids or bases. While not inherently toxic, this reactivity warrants careful handling to avoid unintended reactions.
-
Nitrile Group : Organic nitriles are a class of compounds that should be handled with caution as they can be toxic[6]. Aliphatic nitriles, in particular, have the potential to be metabolized in the body to release cyanide ions, which are highly toxic[6]. Although aryl nitriles are generally more stable, the potential for toxicity should not be disregarded.
Based on these components, this compound is classified with the following hazard statements:
-
H302 : Harmful if swallowed[7].
-
H315 : Causes skin irritation[7].
-
H319 : Causes serious eye irritation[7].
-
H335 : May cause respiratory irritation[7].
The signal word for this compound is Warning [7].
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential when handling this compound. The following table summarizes the recommended PPE, followed by a detailed explanation of the rationale behind each choice.
| Body Part | Recommended PPE | Rationale |
| Eyes/Face | Tightly fitting safety goggles and a face shield (8-inch minimum) | Protects against splashes and vapors that could cause serious eye irritation[8][9]. |
| Hands | Chemical-resistant nitrile gloves (minimum 5-mil thickness) | Provides a barrier against skin contact, which can cause irritation[10][11][12]. Nitrile is effective against a range of chemicals, including oils and solvents[11]. |
| Body | A complete chemical-resistant suit or a lab coat with a PVC apron | Protects underlying clothing and skin from potential splashes and spills[8][13]. |
| Respiratory | Use in a well-ventilated area or with a NIOSH-approved respirator | Minimizes inhalation of vapors that can cause respiratory irritation[2][13]. |
Eye and Face Protection: A Critical Barrier
Given the H319 "Causes serious eye irritation" classification, robust eye and face protection is non-negotiable. Tightly fitting safety goggles are the minimum requirement to prevent splashes from reaching the eyes[8]. However, for enhanced protection, especially when handling larger quantities or during procedures with a higher risk of splashing, a face shield worn over safety goggles is strongly recommended[1][8].
Hand Protection: The Importance of Proper Glove Selection and Use
Nitrile gloves are a common choice in laboratory settings due to their resistance to a variety of chemicals[11][12]. For handling this compound, it is crucial to use gloves with a minimum thickness of 5-mil to provide adequate short-term splash protection[10].
Crucial Glove Usage Practices:
-
Inspect Before Use : Always check gloves for any signs of damage, such as punctures or tears, before wearing them[11].
-
Proper Removal : Learn and practice the correct technique for removing gloves to avoid contaminating your skin.
-
Immediate Disposal : Disposable nitrile gloves should never be reused. After a task is complete, or if contamination is suspected, remove and discard them immediately[10].
-
Hand Hygiene : Always wash your hands thoroughly with soap and water after removing gloves[13].
Body Protection: Shielding from Spills
A standard lab coat provides a basic level of protection. However, when working with compounds that can cause skin irritation, a chemical-resistant lab coat or a complete protective suit is advisable[8]. For tasks with a higher risk of spills, supplementing with a PVC apron offers an additional layer of defense[13].
Respiratory Protection: Ensuring Clean Air
To mitigate the risk of respiratory irritation (H335), all handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood[14]. If a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used[13].
Operational and Disposal Plans: A Step-by-Step Guide
A clear and well-defined plan for handling and disposal is essential for maintaining a safe laboratory environment.
Safe Handling Workflow
The following diagram outlines the key steps for the safe handling of this compound.
Spill Response
In the event of a spill, follow these steps:
-
Evacuate : Clear the immediate area of all personnel.
-
Alert : Inform your supervisor and any relevant safety personnel.
-
Ventilate : Ensure the area is well-ventilated.
-
Contain : If it is safe to do so, contain the spill using an absorbent material like sand or vermiculite[13].
-
Clean-up : Wearing appropriate PPE, collect the absorbed material into a labeled, sealed container for disposal[13].
-
Decontaminate : Clean the spill area thoroughly.
Disposal Plan
All waste containing this compound, including contaminated gloves and absorbent materials, must be treated as hazardous waste.
-
Segregation : Do not mix this waste with other waste streams.
-
Labeling : Clearly label the waste container with the chemical name and associated hazards.
-
Disposal : Dispose of the waste in accordance with all local, state, and federal regulations. Consult your institution's environmental health and safety (EHS) department for specific guidelines.
First Aid Measures
In case of exposure, immediate action is crucial.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing. If breathing is difficult, provide oxygen. Seek immediate medical attention[2][14]. |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention if irritation persists[13][14]. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention[2][9]. |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention[2][14]. |
Conclusion
The safe handling of this compound is achievable through a combination of understanding its chemical properties, diligent use of appropriate personal protective equipment, and adherence to established safety protocols. By integrating these practices into your daily laboratory work, you contribute to a safer research environment for yourself and your colleagues.
References
- 1. Benzylamine | C6H5CH2NH2 | CID 7504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ICSC 1338 - BENZYLAMINE [inchem.org]
- 3. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 4. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]
- 6. The MSDS HyperGlossary: Nitrile [ilpi.com]
- 7. 1021393-00-9 | this compound - AiFChem [aifchem.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. carlroth.com [carlroth.com]
- 10. Fact Sheet: Disposable Nitrile Gloves in Chemical Labs | PennEHRS [ehrs.upenn.edu]
- 11. armbrustusa.com [armbrustusa.com]
- 12. wellbefore.com [wellbefore.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
